molecular formula C8H14N4O B1298699 3-tert-butyl-1H-pyrazole-5-carbohydrazide CAS No. 262292-02-4

3-tert-butyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1298699
CAS No.: 262292-02-4
M. Wt: 182.22 g/mol
InChI Key: ZJFRMJHBYDBUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-1H-pyrazole-5-carbohydrazide is a key chemical intermediate and privileged scaffold in medicinal chemistry, primarily utilized in the design and synthesis of novel compounds with potential anticancer activity. Its significant research value lies in its role as a precursor for generating diverse hydrazone derivatives, which have been discovered to act as potent apoptosis inducers in cancer cell lines such as A549 lung carcinoma cells . The pyrazole core is a well-documented pharmacophore present in a wide array of biologically active molecules, contributing to activities including anti-inflammatory, antibacterial, and antiviral effects . Furthermore, the carbohydrazide moiety provides a reactive handle for the construction of more complex molecular architectures, such as indole-pyrazole hybrids, which are being actively investigated for their ability to inhibit tubulin polymerization and cause G2/M phase cell cycle arrest, a promising mechanism for anticancer agents . This compound enables researchers to explore structure-activity relationships and develop new therapeutic candidates targeting various pathological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-8(2,3)6-4-5(11-12-6)7(13)10-9/h4H,9H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFRMJHBYDBUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352101
Record name 3-tert-butyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262292-02-4
Record name 3-tert-butyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carbohydrazide: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-tert-butyl-1H-pyrazole-5-carbohydrazide. This pyrazole derivative is a compound of interest in medicinal chemistry due to its structural motifs, which are associated with a wide range of pharmacological activities.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bulky tert-butyl group and a carbohydrazide functional group. These features make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

PropertyValueSource
CAS Number 262292-02-4[1]
Molecular Formula C₈H₁₄N₄O[1]
Molecular Weight 182.22 g/mol [1]
Melting Point 176-179 °C[2]
Boiling Point 285.2 °C at 760 mmHg (Predicted)
Density 1.092 g/cm³
Appearance Solid
Solubility Information not readily available. Likely soluble in polar organic solvents.

Synthesis Protocol

The primary synthetic route to this compound involves a two-step process starting from a β-dicarbonyl compound.[2][3]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

This precursor can be synthesized via the Claisen condensation of an appropriate ketone and diethyl oxalate.

Step 2: Synthesis of this compound

  • Reactants: Ethyl 5,5-dimethyl-2,4-dioxohexanoate and Hydrazine hydrate.[2][3]

  • Solvent: Ethanol.[2]

  • Procedure:

    • Dissolve Ethyl 5,5-dimethyl-2,4-dioxohexanoate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture. The exact temperature and duration may require optimization, but refluxing for several hours is typical for hydrazinolysis of esters.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.

  • Yield: A reported yield for this reaction is 79%.[2]

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point should be measured and compared to the literature value (176-179 °C).[2]

Potential Biological Activities and Signaling Pathways

The pyrazole and carbohydrazide moieties are recognized pharmacophores, and their combination in this compound suggests a potential for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Anticancer Activity

Derivatives of pyrazole-5-carbohydrazide have demonstrated notable cytotoxic activity against various cancer cell lines, including the human lung adenocarcinoma cell line A549.[4][5][6][7][8] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death).[4][5][8]

Based on studies of closely related pyrazole derivatives, a plausible signaling pathway for the anticancer activity involves the intrinsic (mitochondrial) apoptosis pathway. This can be initiated by the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria.[9] This, in turn, activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[9] Furthermore, these compounds may also induce cell cycle arrest, preventing cancer cell proliferation.[10][11]

anticancer_pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Apoptosis Pathway Pyrazole_Derivative 3-tert-butyl-1H-pyrazole- 5-carbohydrazide Derivative Bcl2 Bcl-2 Pyrazole_Derivative->Bcl2 inhibition Bax Bax Pyrazole_Derivative->Bax activation CellCycleArrest Cell Cycle Arrest Pyrazole_Derivative->CellCycleArrest Bcl2->Bax CytoC Cytochrome c (release) Bax->CytoC Caspase9 Caspase-9 CytoC->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Anticancer Signaling Pathway

Experimental Workflow for Biological Activity Screening

A typical workflow to evaluate the anticancer properties of this compound would involve a series of in vitro assays.

experimental_workflow Start 3-tert-butyl-1H-pyrazole- 5-carbohydrazide Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT assay on A549 cells) Start->Cytotoxicity_Assay Determine_IC50 Determine IC50 Value Cytotoxicity_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Bcl-2, Bax, Caspase-3) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Conclusion Elucidation of Anticancer Mechanism Western_Blot->Conclusion

In Vitro Anticancer Evaluation Workflow

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of its constituent moieties make it and its derivatives promising candidates for further investigation, particularly in the development of novel anticancer therapeutics. The provided technical information serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.

Introduction

This compound is a heterocyclic compound that integrates the key pharmacophoric features of a pyrazole ring and a carbohydrazide moiety. The pyrazole core is a prevalent scaffold in numerous pharmaceuticals, while the carbohydrazide functional group serves as a versatile linker for the synthesis of various derivatives with potential therapeutic applications. This guide outlines a reliable and efficient synthetic route to this compound, starting from commercially available materials.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing with the formation of a pyrazole carboxylic acid ethyl ester, followed by hydrazinolysis. An alternative, more direct route is also described.

A common starting material for this synthesis is ethyl 5,5-dimethyl-2,4-dioxohexanoate.[1] This is reacted with hydrazine hydrate to yield 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester.[1] Subsequent treatment of the ester with an excess of hydrazine hydrate affords the desired this compound.[1]

Alternatively, this compound can be prepared directly from ethyl-5,5-dimethyl-2,4-dioxohexanoate by treatment with hydrazine hydrate.[1]

Synthesis Pathway of this compound

G cluster_0 Route 1 cluster_1 Route 2 A Ethyl 5,5-dimethyl-2,4-dioxohexanoate B 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester A->B Hydrazine hydrate C This compound B->C Excess Hydrazine hydrate D Ethyl 5,5-dimethyl-2,4-dioxohexanoate E This compound D->E Hydrazine hydrate

Caption: Alternative synthetic routes to this compound.

Experimental Protocols

Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester

This procedure follows the initial step of the two-step synthesis.

Materials:

  • Ethyl 5,5-dimethyl-2,4-dioxohexanoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of ethyl 5,5-dimethyl-2,4-dioxohexanoate in ethanol is prepared.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is heated under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester.[1]

Synthesis of this compound from the corresponding ethyl ester

This is the final step in the two-step synthesis.

Materials:

  • 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester is dissolved in ethanol.

  • An excess of hydrazine hydrate is added to the solution.

  • The mixture is refluxed for several hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford this compound.[1]

Direct Synthesis of this compound

This protocol describes the more direct, one-pot synthesis.

Materials:

  • Ethyl 5,5-dimethyl-2,4-dioxohexanoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Ethyl 5,5-dimethyl-2,4-dioxohexanoate is dissolved in ethanol.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is heated at reflux.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The solid is washed with a small amount of cold ethanol and dried to give this compound.[1]

Experimental Workflow for the Synthesis of this compound

G start Start reactants Mix Ethyl 5,5-dimethyl-2,4-dioxohexanoate and Hydrazine hydrate in Ethanol start->reactants reflux Heat at Reflux reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter, Wash, and Dry monitor->workup Complete product This compound workup->product

Caption: A generalized workflow for the synthesis of the target compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl esterC10H16N2O2196.25Not reportedNot reported
This compoundC8H14N4O182.22Not reportedNot reported

Note: Specific yield and melting point data were not available in the cited literature and may vary depending on the specific reaction conditions and purification methods used.

Conclusion

This technical guide has detailed the synthesis of this compound, providing both a two-step and a more direct one-pot synthetic route. The experimental protocols are straightforward and utilize readily available reagents, making this compound accessible for further derivatization and biological evaluation in drug discovery programs. The provided diagrams offer a clear visualization of the synthetic pathways and experimental workflow.

References

An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carbohydrazide: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and structure, and presents its key physicochemical properties in a structured format. A detailed, step-by-step experimental protocol for its synthesis is provided. Furthermore, this guide explores the known biological activities of its derivatives, highlighting its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While specific biological data on the parent compound is limited in publicly available literature, the extensive research on its derivatives underscores its importance as a pharmacophore.

Chemical Identity and Physicochemical Properties

IUPAC Name: 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide[1]

Chemical Structure:

Molecular Formula: C₈H₁₄N₄O[1]

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 262292-02-4[1]
Molecular Weight 182.227 g/mol [1]
SMILES CC(C)(C)C1=NNC(=C1)C(=O)NN[1]
InChIKey ZJFRMJHBYDBUGG-UHFFFAOYSA-N[1]
Melting Point 176-179 °C[2]

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from the condensation of 3,3-dimethylbutan-2-one with diethyl oxalate to yield ethyl 5,5-dimethyl-2,4-dioxohexanoate. This intermediate is then cyclized with hydrazine hydrate to form the target compound.[2][3] An alternative pathway involves the initial formation of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, which is subsequently treated with hydrazine hydrate.[2][3]

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound has been reported in the Indian Journal of Heterocyclic Chemistry.[2]

Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1)

This intermediate is prepared by the reaction of 3,3-dimethylbutan-2-one with diethyl oxalate in the presence of sodium ethoxide.[2]

Step 2: Synthesis of this compound (2)

A mixture of ethyl 5,5-dimethyl-2,4-dioxohexanoate (10 g, 0.05 mol) and hydrazine hydrate (7.5 g, 0.15 mol) in ethanol (100 ml) is stirred for 2 hours at room temperature.[2] Following this, the reaction mixture is poured into 100 ml of ice-cold water. The resulting solid precipitate is filtered, washed with 50 ml of water, and dried to yield crude this compound.[2] The crude product can be recrystallized from an ethanol-water mixture to obtain the pure compound.[2]

  • Yield: 79%[2]

  • Melting Point: 176-179 °C[2]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Hydrazinolysis Reactant1_1 3,3-dimethylbutan-2-one Intermediate Ethyl 5,5-dimethyl-2,4-dioxohexanoate Reactant1_1->Intermediate Reactant1_2 Diethyl oxalate Reactant1_2->Intermediate Catalyst1 Sodium ethoxide Catalyst1->Intermediate Reactant2_1 Ethyl 5,5-dimethyl-2,4-dioxohexanoate Intermediate->Reactant2_1 Proceeds to Step 2 Product This compound Reactant2_1->Product Reactant2_2 Hydrazine hydrate Reactant2_2->Product Solvent2 Ethanol Solvent2->Product

Caption: Synthetic pathway for this compound.

Biological and Pharmacological Potential

While specific quantitative biological data for this compound is not extensively reported in the literature, the pyrazole and carbohydrazide moieties are well-established pharmacophores. Derivatives of this scaffold have demonstrated a broad range of biological activities, suggesting that the parent compound is a valuable starting point for the development of new therapeutic agents.

Anticancer Activity of Derivatives

Numerous studies have reported the synthesis and evaluation of derivatives of this compound as potential anticancer agents. For instance, a series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and showed growth inhibitory effects on A549 lung cancer cells, with some compounds inducing apoptosis.[4] Similarly, other 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 cells and induce apoptosis.[4]

Antimicrobial Activity of Derivatives
Other Biological Activities of Pyrazole-Carbohydrazide Scaffolds

The broader class of pyrazole-carbohydrazide derivatives has been investigated for a wide array of pharmacological effects, including:

  • Anti-inflammatory activity

  • Anticonvulsant activity

  • Antidepressant activity

  • Analgesic activity

  • Antiparasitic activity

The diverse biological activities of these derivatives highlight the therapeutic potential of the this compound scaffold.

Logical Relationship of Derivative Activity

Biological_Activity cluster_derivatives Chemical Modifications cluster_activities Observed Biological Activities Core This compound Scaffold Deriv1 Hydrazone Derivatives Core->Deriv1 Condensation Deriv2 1,3,4-Oxadiazole Derivatives Core->Deriv2 Cyclization Deriv3 Other Heterocyclic Derivatives Core->Deriv3 Various Reactions Activity1 Anticancer Deriv1->Activity1 Activity2 Antimicrobial Deriv1->Activity2 Deriv2->Activity2 Activity3 Anti-inflammatory Deriv3->Activity3 Activity4 Anticonvulsant Deriv3->Activity4

Caption: Potential biological activities derived from the core scaffold.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its structure, combining the biologically active pyrazole ring with a reactive carbohydrazide functional group, makes it an attractive scaffold for medicinal chemistry research. While further investigation into the specific biological activities and mechanisms of action of the parent compound is warranted, the extensive body of research on its derivatives strongly supports its potential as a building block for the discovery and development of novel drugs targeting a range of diseases, including cancer and microbial infections. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical entity.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-tert-butyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The structural features of this molecule, combining a substituted pyrazole ring with a carbohydrazide moiety, make it a valuable scaffold for the development of novel therapeutic agents. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data

Precise spectroscopic data for this compound is not extensively available in publicly accessible literature. Spectroscopic characterization is crucial for the unambiguous identification and purity assessment of the synthesized compound. While data for structurally related pyrazole derivatives is available, direct spectral information for the title compound remains to be fully documented in peer-reviewed journals. The following tables present anticipated and observed data for analogous compounds, which can serve as a reference for the characterization of this compound.

Table 1: Anticipated ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C(CH₃)₃~1.3s-
Pyrazole-H4~6.5s-
NH₂Broad s-
NHBroad s-
CONHBroad s-

Table 2: Anticipated ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ, ppm)
C(CH₃)₃~30
C(CH₃)₃~32
Pyrazole-C4~105
Pyrazole-C5~140
Pyrazole-C3~160
C=O~165

Table 3: Anticipated IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H (stretch, pyrazole)3100-3300Medium
N-H (stretch, hydrazide)3200-3400Medium, Broad
C-H (stretch, t-butyl)2900-3000Strong
C=O (stretch, amide I)1650-1680Strong
N-H (bend, amide II)1515-1550Medium
C=N (stretch, pyrazole)1500-1600Medium

Table 4: Anticipated Mass Spectrometry Data

Ionm/z
[M+H]⁺183.1246
[M+Na]⁺205.1065

Experimental Protocols

The synthesis of this compound can be achieved through two primary routes. Both methods are based on established pyrazole synthesis methodologies and subsequent functional group transformations.

Method 1: From Ethyl 5,5-dimethyl-2,4-dioxohexanoate

This is a direct, one-pot synthesis that involves the cyclization of a β-diketoester with hydrazine hydrate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 eq) to the solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: From Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

This two-step method involves the initial synthesis of the pyrazole ester followed by its conversion to the carbohydrazide. This approach allows for the isolation and characterization of the intermediate ester.

Step A: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.0 eq) dropwise to the solution while stirring at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step B: Synthesis of this compound

  • Reaction Setup: Dissolve the purified ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.

  • Reaction Progression: Heat the reaction mixture to reflux for several hours, monitoring the conversion of the ester to the hydrazide by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate. Collect the solid by filtration and wash it with cold ethanol. The product can be recrystallized to achieve high purity.[1]

Visualizations

To aid in the understanding of the experimental workflow, a graphical representation of the synthetic pathways is provided below.

Synthesis_Workflow cluster_method1 Method 1: One-Pot Synthesis cluster_method2 Method 2: Two-Step Synthesis start1 Ethyl 5,5-dimethyl-2,4-dioxohexanoate reagent1 Hydrazine Hydrate (Ethanol, Reflux) start1->reagent1 product1 This compound reagent1->product1 start2 Ethyl 5,5-dimethyl-2,4-dioxohexanoate reagent2a Hydrazine Hydrate (Ethanol) start2->reagent2a intermediate Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate reagent2a->intermediate reagent2b Excess Hydrazine Hydrate (Ethanol, Reflux) intermediate->reagent2b product2 This compound reagent2b->product2

Caption: Synthetic routes to this compound.

References

A Technical Guide to the Biological Activity of Pyrazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] The incorporation of a carbohydrazide moiety into the pyrazole nucleus often enhances or confers novel biological properties, making these derivatives a subject of intense research and development.[3][4] This technical guide provides a comprehensive overview of the biological activities of pyrazole carbohydrazide derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The document details key experimental protocols, summarizes quantitative biological data, and visualizes relevant pathways and workflows to support ongoing research and drug discovery efforts in this promising area.

Core Biological Activities and Quantitative Data

Pyrazole carbohydrazide derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The antiproliferative effects of pyrazole carbohydrazide derivatives have been demonstrated across a variety of human cancer cell lines. The primary mechanism often involves the induction of apoptosis or autophagy.[1][5]

Compound/Derivative SeriesCancer Cell LinePotency (IC50/GI50)Reference
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesA549 (Lung Carcinoma)LogP dependent, potent compounds identified[1]
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazidesA549, NCIH460 (Lung Carcinoma)IC50 = 32 µM (NCIH460)[5]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativesA549, HepG-2, BGC823, BT474Potent antiproliferative activity reported[6]
Pyrazole-5-carbohydrazide N-glycosidesA549 (Lung Carcinoma)Inducers of autophagy[6]
Pyrazole carbohydrazide derivative 1 K562 (Chronic Myelogenous Leukemia)pIC50 = 7.31[7]
Pyrazole carbohydrazide derivativesB16F10 (Skin Cancer)pIC50 = 6.30 - 6.75[7]
Pyrazole carbohydrazide derivative 60a (R = C6H5)MCF-7 (Breast Cancer)IC50 = 6.20 ± 0.40 μM[8]
Anti-inflammatory Activity

Several pyrazole carbohydrazide derivatives exhibit significant anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory mediators.[1]

Compound/DerivativeAssayPotencyReference
Pyrazolone derivative 9 Carrageenan-induced rat paw edemaActive[3]
1,3,4-trisubstituted pyrazole derivativesCarrageenan-induced paw edemaUp to 84.2% inhibition[1]
Pyrazoline derivative 2d and 2e Carrageenan-induced paw edemaMost potent in series[2]
3,5-diarylpyrazolesCOX-2 InhibitionIC50 = 0.01 µM
Antimicrobial Activity

The antimicrobial spectrum of pyrazole carbohydrazide derivatives includes activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound/Derivative SeriesMicroorganismPotency (MIC)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a S. aureus, B. subtilis, K. pneumoniae, E. coli62.5–125 µg/mL[9]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a C. albicans, A. flavus2.9–7.8 µg/mL[9]
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide 7 Bacillus subtilisLarger inhibition zone than Amoxicillin[10]
Enzyme Inhibitory Activity

A notable therapeutic target for pyrazole derivatives is the family of carbonic anhydrase (CA) enzymes, which are involved in various physiological processes.

Compound/DerivativeEnzyme IsoformPotency (Ki)Reference
Pyrazole carboxamide derivative 4c hCA IX< 25.8 nM[11]
Pyrazole carboxamide derivative 5b hCA IX< 25.8 nM[11]
Pyrazole carboxamide derivative 15 hCA IX< 25.8 nM[11]
Pyrazole derivative 6 hCA IIC50 = 23.87 nM[12]
Pyrazole derivative 10 hCA IIC50 = 24.37 nM[12]
Pyrazole-sulfonamide 6 hCA IKi = 0.119 µM[13]
Pyrazole-sulfonamide 11 hCA IIKi = 0.084 µM[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for the synthesis of pyrazole carbohydrazides and for key biological assays.

Synthesis of Pyrazole Carbohydrazide Derivatives

A common and effective method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[12][14] Subsequent modifications can introduce the carbohydrazide moiety.

Protocol 1: Knorr Pyrazole Synthesis (General Procedure) [14][15]

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add a hydrazine derivative (1.0 eq.).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., HCl, H₂SO₄).

  • Reaction Conditions: Heat the mixture under reflux for a period of 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.

Protocol 2: Synthesis of N'-[(aryl)methylene]-1H-pyrazole-3-carbohydrazides [4][16]

  • Hydrazide Formation: Reflux a solution of a pyrazole-3-carboxylate ester (1.0 eq.) with hydrazine hydrate (excess, e.g., 5-10 eq.) in ethanol for 4-6 hours.

  • Isolation of Hydrazide: After cooling, the resulting pyrazole-3-carbohydrazide often precipitates and can be collected by filtration.

  • Condensation: Dissolve the pyrazole-3-carbohydrazide (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction Conditions: Reflux the mixture for 3-5 hours.

  • Product Isolation: Cool the reaction mixture. The Schiff base product typically precipitates and can be isolated by filtration, washed with cold ethanol, and dried.

G cluster_synthesis General Synthesis Workflow Dicarbonyl 1,3-Dicarbonyl Compound PyrazoleEster Pyrazole Carboxylate Ester Dicarbonyl->PyrazoleEster + Hydrazine (Knorr Synthesis) Hydrazine Hydrazine Derivative Hydrazine->PyrazoleEster Hydrazide Pyrazole Carbohydrazide PyrazoleEster->Hydrazide + Hydrazine Hydrate FinalProduct N'-Arylmethylene-Pyrazole Carbohydrazide Derivatives Hydrazide->FinalProduct + Aldehyde (Condensation) Aldehyde Aromatic Aldehyde Aldehyde->FinalProduct

General synthesis workflow for pyrazole carbohydrazides.
Biological Assays

Protocol 3: MTT Assay for Anticancer Activity [7][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

G cluster_workflow MTT Assay Workflow start Start A Seed Cells in 96-well plate end End B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow of the MTT cytotoxicity assay.

Protocol 4: Carrageenan-Induced Paw Edema in Rats [2][5][17]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds intraperitoneally or orally 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin (5 mg/kg).

  • Edema Induction: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution) [1][3][8][18][19]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 6: Carbonic Anhydrase Inhibition Assay (Colorimetric) [9][13][20][21]

  • Reagent Preparation: Prepare solutions of human carbonic anhydrase (hCA), the substrate p-nitrophenyl acetate (p-NPA), and the test compounds in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound solution (or vehicle for control). Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode over a period of 10-30 minutes. The absorbance increase corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ or Ki value.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyrazole carbohydrazide derivatives stem from their interaction with various cellular targets and pathways.

Anticancer Mechanisms

Many pyrazole carbohydrazide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic pathways. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be activated by these compounds.

G cluster_apoptosis Simplified Intrinsic Apoptosis Pathway Compound Pyrazole Carbohydrazide Derivative Mito Mitochondrion Compound->Mito Stress Signal CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_act Active Caspase-3 Apoptosome->Casp3_act activates Apoptosis Apoptosis Casp3_act->Apoptosis executes

Induction of apoptosis by pyrazole carbohydrazide derivatives.
Anti-inflammatory Mechanisms

The anti-inflammatory action is often linked to the inhibition of key enzymes in the arachidonic acid cascade, namely COX-1 and COX-2. By blocking these enzymes, the synthesis of prostaglandins (PGs), which are potent inflammatory mediators, is reduced.

G cluster_inflammation Mechanism of COX Inhibition Arachidonic Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Compound Pyrazole Carbohydrazide Derivative Compound->COX Inhibits

Inhibition of prostaglandin synthesis.

Conclusion

Pyrazole carbohydrazide derivatives have firmly established themselves as a privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. The data and protocols presented in this guide underscore their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The continued exploration of structure-activity relationships, coupled with the application of robust screening assays, will undoubtedly lead to the discovery of new and more potent therapeutic agents based on this versatile chemical framework. This guide serves as a foundational resource for professionals dedicated to advancing the research and development of these promising compounds.

References

Navigating the Solubility Landscape of 3-tert-butyl-1H-pyrazole-5-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-butyl-1H-pyrazole-5-carbohydrazide and related pyrazole derivatives. Understanding the solubility of this compound is critical for its application in drug discovery and development, impacting formulation, bioavailability, and overall therapeutic efficacy. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from structurally analogous pyrazole-containing therapeutic agents to provide a robust predictive framework.

Data Presentation: Solubility of Structurally Related Pyrazole Derivatives

To infer the solubility profile of this compound, this section presents quantitative solubility data for three well-characterized pyrazole-containing drugs: Celecoxib, Phenylbutazone, and Rimonabant. These compounds share the pyrazole core and exhibit a range of physicochemical properties, offering valuable insights into the potential behavior of the target compound in various solvent systems.

CompoundSolventSolubilityTemperature (°C)
Celecoxib WaterPractically insoluble25
MethanolFreely soluble[1]Room Temperature
Ethanol (99.5)Soluble[1]Room Temperature
Ethyl AcetateHigh25
AcetonitrileHigh25
TolueneLow25
Phenylbutazone WaterPractically insoluble[2][3]Room Temperature
Ethanol (95)Soluble[3]Room Temperature
AcetoneFreely soluble[2][3]Room Temperature
ChloroformFreely soluble[2]Room Temperature
Diethyl EtherSoluble[3]Room Temperature
DMSO~25 mg/mL[4]Room Temperature
DMF~25 mg/mL[4]Room Temperature
Rimonabant Ethanol~30 mg/mL[5]Room Temperature
DMSO~20 mg/mL[5]Room Temperature
DMF~20 mg/mL[5]Room Temperature
WaterSparingly soluble[5]Room Temperature

Based on this comparative data, it is anticipated that this compound will exhibit poor aqueous solubility and demonstrate significantly higher solubility in organic solvents such as alcohols, DMSO, and DMF. The presence of the tert-butyl group may enhance lipophilicity, while the carbohydrazide moiety could contribute to some polar interactions.

Experimental Protocols: Determining Thermodynamic Solubility

A precise and reproducible experimental protocol is paramount for determining the solubility of a compound. The shake-flask method is a widely accepted approach for measuring thermodynamic solubility, which represents the equilibrium between the dissolved and undissolved solute.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Centrifuge the vial at a high speed to pellet the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Determine the concentration of the original saturated solution by back-calculating from the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical connections in the determination and analysis of compound solubility.

G Experimental Workflow for Solubility Determination A Compound and Solvent Selection B Preparation of Saturated Solution (Excess Solute) A->B C Equilibration (Shake-Flask Method) B->C D Phase Separation (Centrifugation/Filtration) C->D E Sample Analysis (HPLC/UV-Vis) D->E F Data Interpretation and Reporting E->F

Caption: A streamlined workflow for determining the thermodynamic solubility of a compound.

G Logical Relationships in Solubility Analysis Solubility Solubility Formulation_Development Formulation Development Solubility->Formulation_Development Bioavailability Bioavailability Solubility->Bioavailability Physicochemical_Properties Physicochemical Properties (pKa, LogP, Crystal Form) Physicochemical_Properties->Solubility Solvent_Properties Solvent Properties (Polarity, pH) Solvent_Properties->Solubility Experimental_Conditions Experimental Conditions (Temperature, Time) Experimental_Conditions->Solubility

Caption: Interplay of factors influencing compound solubility and its downstream impact.

References

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile structure has given rise to a multitude of therapeutic agents across various disease areas, including inflammation, cancer, and neurological disorders.[3][4][5] This technical guide provides an in-depth exploration of the mechanisms of action of pyrazole-based compounds, focusing on their interactions with key biological targets. The content herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of complex biological pathways to facilitate further research and development in this promising field.

Anti-inflammatory Action: Targeting Cyclooxygenase (COX) Enzymes

A prominent class of pyrazole-based drugs exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] This selective inhibition allows for the mitigation of pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][9]

Mechanism of Action of Celecoxib and Other COX-2 Inhibitors

Celecoxib, a diaryl-substituted pyrazole, is a selective COX-2 inhibitor that effectively reduces prostaglandin synthesis, a key process in the inflammation and pain pathway.[7][8] Its chemical structure, featuring a sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme.[8][9] This binding is approximately 10-20 times more selective for COX-2 over COX-1.[9] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[8][10]

Beyond its anti-inflammatory role, celecoxib has also been investigated for its anti-cancer properties.[9][10] This is attributed to its ability to affect genes and pathways involved in inflammation and malignant transformation, including binding to Cadherin-11.[9] In cancer cells, celecoxib can induce apoptosis and cell cycle arrest by upregulating cell cycle inhibitors like CDKN1A/p21 and downregulating cyclins.[10]

Quantitative Data: In Vitro COX Inhibition

The following table summarizes the in vitro inhibitory activity of various pyrazole-based compounds against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib-2.162.51[11]
Compound 5f -1.509.56[11]
Compound 6f -1.158.31[11]
Compound 6e -2.51-[11]
Compound 11 -0.043-0.049-[12]
Compound 12 -0.043-0.049-[12]
Compound 15 -0.043-0.049-[12]
Compound 2a -0.01987-[13]
Compound 3b -0.0394322.21[13]
Compound 4a -0.0612414.35[13]
Compound 5b -0.0387317.47[13]
Compound 5e -0.0391413.10[13]
PYZ10-0.0000283-[14]
PYZ11-0.0002272-[14]
PYZ16>5.580.5210.73[14]
Compound 5u 133.781.7974.92[15]
Compound 5s 183.112.5172.95[15]
Compound 5r 163.592.5464.40[15]
Compound 5t 204.519.2122.21[15]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of pyrazole-based compounds using a solid-phase ELISA assay.[11]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test pyrazole compounds

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • ELISA plates

  • Assay buffer

  • Detection antibody and substrate

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • Add the diluted compounds to the wells of an ELISA plate.

  • Add the COX-1 or COX-2 enzyme to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate to allow for prostaglandin production.

  • Stop the reaction.

  • Perform an ELISA to quantify the amount of prostaglandin produced.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin H2->Pro-inflammatory Prostaglandins Inflammation & Pain Inflammation & Pain Pro-inflammatory Prostaglandins->Inflammation & Pain Pyrazole-based Inhibitor Pyrazole-based Inhibitor Pyrazole-based Inhibitor->COX-2

Caption: Pyrazole-based inhibitors block the COX-2 enzyme, preventing prostaglandin synthesis.

Neuromodulatory Effects: Targeting Cannabinoid Receptor 1 (CB1)

Pyrazole derivatives have also been developed as potent modulators of the endocannabinoid system, with rimonabant being a notable example that acts as a selective CB1 receptor antagonist or inverse agonist.[16][17]

Mechanism of Action of Rimonabant

Rimonabant binds to CB1 receptors, which are predominantly located in the central nervous system and peripheral tissues.[16] By blocking or reversing the activation of these receptors by endocannabinoids, rimonabant disrupts signaling pathways that promote appetite and fat accumulation.[16][17] This leads to reduced food intake and has been shown to improve metabolic parameters such as insulin sensitivity and lipid profiles.[17] However, its association with adverse psychiatric effects led to its withdrawal from the market.[16]

Quantitative Data: CB1 Receptor Binding Affinity

The following table presents the binding affinities (Ki) of rimonabant and other compounds for the CB1 receptor.

CompoundReceptorAssay TypeParameterValue (nM)Reference
RimonabanthCB1Radioligand BindingKi1.8 - 18[7]
RimonabantCB1Radioligand BindingKi2[7]
PIMSRhCB1Radioligand BindingKi17 - 57[7]
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

This protocol describes a filtration-based competitive binding assay to determine the binding affinity of a test compound for the CB1 receptor.[16][18][19]

Materials:

  • Cell membranes expressing human CB1 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • Test pyrazole compound

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: CB1 Receptor Antagonism

CB1_Antagonism Endocannabinoids Endocannabinoids CB1 Receptor CB1 Receptor Endocannabinoids->CB1 Receptor G-protein Coupling G-protein Coupling CB1 Receptor->G-protein Coupling Downstream Signaling Downstream Signaling G-protein Coupling->Downstream Signaling Appetite Stimulation Appetite Stimulation Downstream Signaling->Appetite Stimulation Pyrazole-based Antagonist Pyrazole-based Antagonist Pyrazole-based Antagonist->CB1 Receptor

Caption: Pyrazole-based antagonists block endocannabinoid binding to the CB1 receptor.

Anticancer Activity: Targeting Protein Kinases

The pyrazole scaffold is a privileged structure in the development of protein kinase inhibitors, which are crucial in cancer therapy due to the frequent dysregulation of kinase activity in malignant cells.[11][12][19]

Mechanism of Action of Pyrazole-Based Kinase Inhibitors

Pyrazole-based compounds have been shown to inhibit a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[6][9][20] By binding to the ATP-binding pocket of these enzymes, they block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that drive cell proliferation, survival, and angiogenesis.[6][18]

For instance, certain fused pyrazole derivatives have demonstrated potent dual inhibition of EGFR and VEGFR-2.[9][20] This dual-targeting approach can be particularly effective in cancer treatment by simultaneously inhibiting tumor growth and the formation of new blood vessels that supply the tumor.[18]

Quantitative Data: In Vitro Kinase and Cell Line Inhibition

The following tables summarize the inhibitory activities of various pyrazole-based compounds against different kinases and cancer cell lines.

Table 3.2.1: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (µM)Reference
Compound 3 EGFR0.06[9]
Compound 9 VEGFR-20.22[9]
Compound 18h EGFR0.574[2]
Compound 18h HER20.253[2]
Compound 18h VEGFR-20.135[2]
Compound 18g HER20.496[2]
Compound 18g VEGFR-20.168[2]
Compound 18c VEGFR-20.218[2]
Compound 11 EGFR0.083[12]
Compound 11 Topo-10.020[12]
AfuresertibAkt10.00008 (Ki)[8]
Compound 3 ALK0.0029[8]
Compound 6 Aurora A0.16[8]
Compound 17 Chk20.0179[21]

Table 3.2.2: Cancer Cell Line Inhibitory Activity

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 4 HEPG2Liver0.31[9]
Compound 11 MCF-7Breast2.85[12]
Compound 11 HT-29Colon2.12[12]
Compound 7a HepG2Liver6.1[22]
Compound 7b HepG2Liver7.9[22]
AfuresertibHCT116Colon0.95[8]
Compound 6 HCT116Colon0.39[8]
Compound 6 MCF-7Breast0.46[8]
Experimental Protocols

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.[8]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test pyrazole compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the kinase enzyme solution to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubate the plate to allow the reaction to proceed.

  • Stop the reaction and detect the amount of ADP produced using the detection reagent.

  • Measure the luminescence, which is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition and determine the IC50 value.

This assay assesses the effect of an inhibitor on the metabolic activity and proliferation of cancer cells.[8]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test pyrazole compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percent cell viability and determine the IC50 value.

Signaling Pathways

EGFR_VEGFR2_Inhibition cluster_EGFR EGFR Pathway cluster_VEGFR2 VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK EGFR->RAS-RAF-MEK-ERK Cell Proliferation Cell Proliferation RAS-RAF-MEK-ERK->Cell Proliferation VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K-Akt PI3K-Akt VEGFR-2->PI3K-Akt Angiogenesis Angiogenesis PI3K-Akt->Angiogenesis Pyrazole-based Dual Inhibitor Pyrazole-based Dual Inhibitor Pyrazole-based Dual Inhibitor->EGFR Pyrazole-based Dual Inhibitor->VEGFR-2

Caption: Dual EGFR/VEGFR-2 inhibitors block signaling for proliferation and angiogenesis.

CDK_Inhibition Cyclin/CDK Complex Cyclin/CDK Complex Rb Phosphorylation Rb Phosphorylation Cyclin/CDK Complex->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release Cell Cycle Progression Cell Cycle Progression E2F Release->Cell Cycle Progression Pyrazole-based CDK Inhibitor Pyrazole-based CDK Inhibitor Pyrazole-based CDK Inhibitor->Cyclin/CDK Complex

Caption: Pyrazole-based CDK inhibitors halt cell cycle progression.

Vasodilatory Effects: Targeting Phosphodiesterase 5 (PDE5)

The pyrazole scaffold is also present in sildenafil, a well-known therapeutic agent for erectile dysfunction and pulmonary arterial hypertension, which functions as a selective inhibitor of phosphodiesterase type 5 (PDE5).[23]

Mechanism of Action of Sildenafil

Sildenafil's mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[23] In the corpus cavernosum, nitric oxide (NO) release during sexual stimulation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation and vasodilation, resulting in penile erection. PDE5 is the enzyme responsible for the degradation of cGMP.[23] By inhibiting PDE5, sildenafil increases the levels of cGMP, thereby enhancing the erectile response.[23]

Signaling Pathway: PDE5 Inhibition

PDE5_Inhibition Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Inactive GMP Inactive GMP PDE5->Inactive GMP Sildenafil (Pyrazole-based) Sildenafil (Pyrazole-based) Sildenafil (Pyrazole-based)->PDE5

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.

Conclusion

The pyrazole core continues to be a highly fruitful scaffold in the design and development of novel therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological activity against a wide array of biological targets. This guide has provided a comprehensive overview of the mechanisms of action of pyrazole-based compounds in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying signaling pathways. It is anticipated that this resource will serve as a valuable tool for researchers and scientists, fostering further innovation in the discovery of next-generation pyrazole-based medicines.

References

A Comprehensive Technical Guide to the Synthesis of Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough review of the core synthetic methodologies for preparing pyrazole carbohydrazides, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document outlines key synthetic routes, provides detailed experimental protocols, and presents a comparative analysis of these methods to aid in the selection of the most appropriate strategy for specific research and development needs.

Core Synthetic Strategies

The synthesis of pyrazole carbohydrazides can be broadly categorized into four primary approaches, each with its own set of advantages and limitations. These methods include the construction of the carbohydrazide moiety from a pre-formed pyrazole ring bearing a suitable functional group, or the formation of the pyrazole ring from a precursor already containing the hydrazide or a masked hydrazide functionality.

From Pyrazolo[3,4-d][1][2]oxazin-4-ones

A highly effective method for the synthesis of pyrazole-4-carbohydrazides involves the hydrazinolysis of pyrazolo[3,4-d][1][2]oxazin-4-one derivatives. This approach is characterized by its high yields and relatively straightforward procedure. The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group of the oxazinone ring, leading to ring opening and the formation of the desired pyrazole carbohydrazide.

From Furan-2,3-diones

The condensation of furan-2,3-diones with arylhydrazines provides a viable route to pyrazole-3-carbohydrazides. This method offers a direct approach to the pyrazole core with the hydrazide functionality incorporated in a single step. The reaction is typically carried out in a suitable solvent under reflux conditions.

From Pyrazole Carboxylic Acid Esters

The direct conversion of a pyrazole carboxylic acid ester to the corresponding carbohydrazide via reaction with hydrazine hydrate is an intuitive and commonly employed method for the synthesis of hydrazides in general. However, in the context of pyrazole esters, the success of this method can be substrate-dependent. Some studies report this transformation to be unsuccessful under various conditions, while others utilize it as a standard procedure. This discrepancy may be attributed to the specific substitution pattern on the pyrazole ring and the reaction conditions employed.

From Pyrazole Carboxylic Acids

A versatile and reliable two-step approach for the synthesis of pyrazole carbohydrazides involves the initial activation of a pyrazole carboxylic acid, followed by reaction with hydrazine. The most common activation method is the conversion of the carboxylic acid to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. The highly reactive acid chloride is then treated with hydrazine hydrate to afford the final pyrazole carbohydrazide in good yield.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for a particular pyrazole carbohydrazide will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following table summarizes the key quantitative data for the methods described above, allowing for a direct comparison.

Synthesis MethodStarting MaterialKey ReagentsTypical Reaction ConditionsTypical Yield (%)
From Pyrazolo[3,4-d][1][2]oxazin-4-onesPyrazolo[3,4-d][1][2]oxazin-4-oneHydrazine hydrate, EthanolReflux, 2 hours70-90%[2]
From Furan-2,3-dionesFuran-2,3-dioneArylhydrazine, BenzeneReflux45-65%[3]
From Pyrazole Carboxylic Acid EstersPyrazole carboxylic acid esterHydrazine hydrate, EthanolReflux, 4-8 hoursVariable*[2][4]
From Pyrazole Carboxylic AcidsPyrazole carboxylic acidSOCl₂ or (COCl)₂, HydrazineRoom temperature to refluxGood to excellent

*Yields for the direct hydrazinolysis of pyrazole esters are reported to be variable and in some cases, the reaction has been reported to be unsuccessful.[2]

Experimental Protocols

The following are detailed methodologies for the key synthetic routes discussed. These protocols are intended to serve as a guide and may require optimization for specific substrates.

Protocol 1: Synthesis of 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide from a Pyrazolo[3,4-d][1][2]oxazin-4-one

Objective: To synthesize a pyrazole-4-carbohydrazide via the ring-opening of a pyrazolo-oxazinone.

Materials:

  • 1-Phenyl-6-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4(1H)-one

  • Hydrazine hydrate (99%)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-6-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4(1H)-one (6 mmol) in absolute ethanol (40 mL).

  • Add hydrazine hydrate (0.3 mL of 99% solution, 6 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1-phenyl-5-benzamidopyrazole-4-carbohydrazide.[2]

Protocol 2: Synthesis of a Pyrazole-3-hydrazide from a Furan-2,3-dione

Objective: To synthesize a pyrazole-3-hydrazide through the condensation of a furan-2,3-dione and an arylhydrazine.

Materials:

  • Aryl-substituted furan-2,3-dione

  • Arylhydrazine

  • Benzene (or a suitable alternative solvent like toluene)

Procedure:

  • To a solution of the furan-2,3-dione (1 equivalent) in benzene, add the arylhydrazine (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole-3-hydrazide.[3]

Protocol 3: Synthesis of a Pyrazole-5-carbohydrazide from a Pyrazole-5-carboxylate Ester

Objective: To synthesize a pyrazole carbohydrazide by direct hydrazinolysis of the corresponding ester.

Materials:

  • Ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (85-99%)

  • Ethanol

Procedure:

  • Dissolve the ethyl pyrazole-5-carboxylate (0.01 mol) in ethanol (10 mL) in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 5 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization.[4]

Protocol 4: Synthesis of a Pyrazole-5-carbohydrazide from a Pyrazole-5-carboxylic Acid

Objective: To synthesize a pyrazole carbohydrazide from the corresponding carboxylic acid via an acid chloride intermediate.

Step A: Formation of the Pyrazole-5-carbonyl Chloride

Materials:

  • 1,3-Disubstituted-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the reaction mixture becomes a clear solution.

  • Remove the solvent and excess thionyl chloride in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.

Step B: Formation of the Pyrazole-5-carbohydrazide

Materials:

  • Crude pyrazole-5-carbonyl chloride from Step A

  • Hydrazine hydrate

  • Anhydrous DCM or THF

Procedure:

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) in anhydrous DCM.

  • Add the hydrazine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole-5-carbohydrazide.

  • The product can be further purified by recrystallization.

Visualization of a Common Synthetic Workflow

The following diagram illustrates a common synthetic pathway to pyrazole-5-carbohydrazides, starting from the well-established Knorr pyrazole synthesis to form a pyrazole ester, followed by its conversion to the target carbohydrazide.

G cluster_0 Pyrazole Ring Formation (Knorr Synthesis) cluster_1 Carbohydrazide Formation b_ketoester β-Ketoester pyrazole_ester Pyrazole-5-carboxylate Ester b_ketoester->pyrazole_ester Condensation/Cyclization hydrazine Hydrazine hydrazine->pyrazole_ester pyrazole_carbohydrazide Pyrazole-5-carbohydrazide pyrazole_ester->pyrazole_carbohydrazide Hydrazinolysis hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->pyrazole_carbohydrazide

Caption: A common workflow for the synthesis of pyrazole-5-carbohydrazides.

References

A Comprehensive Technical Guide to 3-tert-butyl-1H-pyrazole-5-carbohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-tert-butyl-1H-pyrazole-5-carbohydrazide is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its molecular structure incorporates a pyrazole ring, a well-established pharmacophore known for its diverse biological activities, and a carbohydrazide functional group, which serves as a versatile synthetic handle for the creation of novel molecular entities. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 262292-02-4[1]
Molecular Formula C8H14N4O[1]
Molecular Weight 182.22 g/mol
Melting Point 177°C[2]
Density 1.092 g/cm³[2]
Boiling Point 285.2°C at 760 mmHg[2]

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary between suppliers.

SupplierPurityCatalog Number
J&K Scientific97%263304
Shanghai Nianxing Industrial Co., Ltd.Inquire-
Matrix Fine ChemicalsInquireMM262292024

It is recommended to contact the suppliers directly for the most current pricing and availability information.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate.[3] This reaction proceeds through the formation of an intermediate, 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester, which is then further reacted with an excess of hydrazine hydrate to yield the final product.[3]

Synthesis_Pathway Ethyl-5,5-dimethyl-2,4-dioxohexanoate Ethyl-5,5-dimethyl-2,4-dioxohexanoate Intermediate_Ester 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester Ethyl-5,5-dimethyl-2,4-dioxohexanoate->Intermediate_Ester Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_Ester Reactant Final_Product This compound Intermediate_Ester->Final_Product Reaction Excess_Hydrazine Excess Hydrazine Hydrate Excess_Hydrazine->Final_Product Reactant

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established literature.[3]

Step 1: Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester

  • To a solution of ethyl-5,5-dimethyl-2,4-dioxohexanoate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester.

Step 2: Synthesis of this compound

  • Dissolve the 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester obtained in Step 1 in an appropriate solvent (e.g., ethanol).

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is a prominent scaffold in a multitude of biologically active compounds.[4][5] The incorporation of a carbohydrazide moiety provides a versatile point for chemical modification, allowing for the synthesis of a wide array of derivatives.

Derivatives of pyrazole-carbohydrazides have been investigated for a range of pharmacological activities, including:

  • Anticancer Activity: Certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[6]

  • Anti-inflammatory Activity: The pyrazole core is a key component of several anti-inflammatory drugs, and research into novel pyrazole derivatives for this application is ongoing.[6]

  • Antimicrobial and Analgesic Properties: Various pyrazole derivatives have demonstrated antimicrobial and analgesic effects.[7]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow Start This compound Step1 Derivative Synthesis Start->Step1 Step2 Biological Screening Step1->Step2 Step3 Lead Compound Identification Step2->Step3 Step4 Lead Optimization Step3->Step4 Step5 Preclinical Development Step4->Step5

Caption: Drug discovery workflow using the target compound as a scaffold.

This compound is a valuable and commercially available building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the proven biological significance of the pyrazole-carbohydrazide scaffold make it an attractive starting point for drug discovery and development programs targeting a variety of diseases. This guide provides a foundational resource for researchers and scientists working in this exciting area of medicinal chemistry.

References

Methodological & Application

Application Note and Protocol: Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The incorporation of a carbohydrazide moiety into the pyrazole scaffold creates a versatile intermediate, 3-tert-butyl-1H-pyrazole-5-carbohydrazide, which serves as a valuable building block for synthesizing a diverse library of bioactive molecules.[1][4] The hydrazide group can be readily converted into various other heterocyclic systems, such as oxadiazoles and triazoles, or condensed with aldehydes and ketones to form hydrazones.[5][6] This application note provides a detailed protocol for the synthesis of this compound and its subsequent derivatization.

Experimental Protocols

Synthesis of this compound (2)

This protocol outlines the synthesis of the key intermediate, this compound, starting from ethyl-5,5-dimethyl-2,4-dioxohexanoate.[5]

Materials:

  • Ethyl-5,5-dimethyl-2,4-dioxohexanoate (1)

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • A mixture of ethyl-5,5-dimethyl-2,4-dioxohexanoate (1) and an excess of hydrazine hydrate is prepared in ethanol in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities.

  • The resulting solid, this compound (2), is dried under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.

Synthesis of N'-[(aryl)methylene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide Derivatives (3)

This protocol describes a general method for the synthesis of hydrazone derivatives by condensing the carbohydrazide intermediate with various aromatic aldehydes.[7][8]

Materials:

  • This compound (2)

  • Substituted aromatic aldehyde

  • Ethanol or another suitable solvent

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • Equimolar amounts of this compound (2) and the desired aromatic aldehyde are dissolved in ethanol in a round-bottom flask.

  • A few drops of glacial acetic acid are added to the mixture to catalyze the reaction.

  • The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • The final N'-[(aryl)methylene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide derivative (3) can be purified by recrystallization.

Data Presentation

The following table summarizes representative data for the synthesis of this compound and one of its derivatives.

CompoundStructureMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2 This compoundC8H14N4O182.23--
3a N'-[(anthracen-9-yl)methylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazideC23H22N4O370.45--

Note: Yields and melting points are dependent on specific reaction conditions and the purity of the final product. The provided data for compound 3a is based on its reported molecular formula and weight.[9]

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing this compound derivatives.

Synthesis_Workflow Start Ethyl-5,5-dimethyl-2,4-dioxohexanoate (1) Intermediate This compound (2) Start->Intermediate Reflux in Ethanol Product N'-[(aryl)methylene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide Derivatives (3) Intermediate->Product Reflux in Ethanol, cat. Acetic Acid Reagent1 Hydrazine Hydrate Reagent1->Intermediate Reagent2 Aromatic Aldehyde (Ar-CHO) Reagent2->Product

Caption: Synthetic scheme for this compound derivatives.

References

Application Notes and Protocols for 3-tert-butyl-1H-pyrazole-5-carbohydrazide in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore in numerous biologically active compounds, and the carbohydrazide moiety offers a key functional group for generating diverse derivatives. While this compound itself is primarily a building block, its derivatives have demonstrated significant potential as anticancer agents. These derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, often inducing apoptosis and causing cell cycle arrest.[1]

These application notes provide a comprehensive overview of the use of this compound and its derivatives in anticancer research. Detailed protocols for common in vitro assays are provided to guide researchers in evaluating the anticancer properties of newly synthesized compounds based on this scaffold.

Synthesis of this compound

A common synthetic route to this compound involves the treatment of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate.[2] This reaction proceeds through a cyclization process to form the pyrazole ring, followed by hydrazinolysis of the ester to yield the desired carbohydrazide.

In Vitro Anticancer Activity of Derivatives

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The data presented below is a summary of findings for representative derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Derivative ClassCancer Cell LineAssayIC50 (µM)Reference
Hydrazone DerivativesA549 (Lung)MTTNot specified[3]
Benzimidazole-linkedU937 (Leukemia)Not specifiedNot specified[3]
Benzimidazole-linkedK562 (Leukemia)Not specifiedNot specified[3]
Benzimidazole-linkedHT29 (Colon)Not specifiedNot specified[3]
Benzimidazole-linkedA549 (Lung)Not specifiedNot specified[3]
Benzimidazole-linkedLoVo (Colon)Not specifiedNot specified[3]
Indole-linkedHepG-2 (Liver)MTT0.71[4]
Indole-linkedBGC823 (Gastric)MTT0.71[4]
Indole-linkedBT474 (Breast)MTT1.39[4]
Polysubstituted PyrazolesHepG2 (Liver)Not specified2[5]
Pyrazole CarbaldehydesMCF7 (Breast)Not specified0.25[5]

Experimental Protocols

The following are detailed protocols for standard assays used to evaluate the anticancer properties of compounds derived from this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability and cytotoxicity through the colorimetric MTT assay.[6][7][8]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound Dilutions incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilization Add Solubilization Solution incubation_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance

Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC to identify externalized phosphatidylserine and PI to identify necrotic cells.[4][9][10][11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with Compound cell_harvest Harvest Cells cell_treatment->cell_harvest cell_wash Wash with PBS cell_harvest->cell_wash resuspend Resuspend in Binding Buffer cell_wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubation_15min Incubate for 15 min add_stains->incubation_15min add_buffer Add Binding Buffer incubation_15min->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry

Workflow for Annexin V/PI Apoptosis Assay.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide and analyzing by flow cytometry.[1][3][12][13]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Mechanism of Action: Potential Signaling Pathways

The anticancer activity of pyrazole carbohydrazide derivatives often involves the induction of apoptosis. While the precise mechanisms can vary between different derivatives and cancer cell types, several key signaling pathways are commonly implicated. These include the activation of the intrinsic apoptosis pathway, characterized by the regulation of Bcl-2 family proteins and subsequent caspase activation. Some derivatives may also act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as EGFR.

Signaling_Pathway cluster_compound Compound Action cluster_pathway Cellular Response Compound Pyrazole Carbohydrazide Derivative EGFR EGFR Inhibition Compound->EGFR Inhibits Bax Bax Upregulation Compound->Bax Bcl2 Bcl-2 Downregulation Compound->Bcl2 CellCycleArrest Cell Cycle Arrest (S or G2/M phase) Compound->CellCycleArrest Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for Antimicrobial Testing of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, including promising antimicrobial properties. As the challenge of antimicrobial resistance continues to grow, the systematic evaluation of novel compounds like pyrazoles is paramount. These application notes provide detailed protocols for the in vitro assessment of the antimicrobial efficacy of pyrazole derivatives. The methodologies described herein adhere to established standards for antimicrobial susceptibility testing and are designed to yield reproducible and comparable results. The primary assays covered are the Agar Well Diffusion method for preliminary screening, the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

The quantitative results from the antimicrobial testing of pyrazole compounds can be effectively summarized in the following tables for clear comparison and analysis.

Table 1: Zone of Inhibition of Pyrazole Compounds against Test Organisms

Compound IDConcentration (µg/mL)Gram-Positive Bacteria (Zone of Inhibition in mm)Gram-Negative Bacteria (Zone of Inhibition in mm)Fungal Species (Zone of Inhibition in mm)
Staphylococcus aureusBacillus subtilisEscherichia coli
Pyrazole-A100181614
Pyrazole-B100222019
Pyrazole-C100151311
Positive Control (e.g., Ciprofloxacin)10252328
Positive Control (e.g., Clotrimazole)10N/AN/AN/A
Negative Control (e.g., DMSO)-000

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Pyrazole Compounds

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Pyrazole-AS. aureus16322Bactericidal
Pyrazole-AE. coli321284Bactericidal
Pyrazole-BS. aureus8162Bactericidal
Pyrazole-BE. coli16644Bactericidal
Pyrazole-CS. aureus64>256>4Bacteriostatic
Pyrazole-CE. coli128>256>2Bacteriostatic
Reference AntibioticS. aureus122Bactericidal
Reference AntibioticE. coli0.512Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]

Experimental Protocols

Agar Well Diffusion Assay

This method is a preliminary test to screen for the antimicrobial activity of the pyrazole compounds.[2][3]

Materials:

  • Test pyrazole compounds

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer (6 mm diameter)

  • Sterile swabs

  • Micropipettes and sterile tips

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plates.[3]

  • Well Creation: Aseptically create wells in the agar plates using a sterile cork borer.[3][4]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazole compound solution at a known concentration into the respective wells.[4] Also, add the positive and negative controls to separate wells.

  • Pre-diffusion: Allow the plates to stand for about an hour at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[2][3]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.[3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

  • Test pyrazole compounds

  • Sterile 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cultures of test microorganisms

  • Micropipettes and sterile tips

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each pyrazole compound. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.[6]

  • Inoculum Preparation: Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]

  • Plate Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[5][6]

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the pyrazole compound at which there is no visible turbidity (growth) after incubation.[5][6] This can be assessed visually or by using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[1][7][8]

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile MHA plates

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile MHA plate.[1]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[1]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the bacterial count compared to the initial inoculum.[1][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Preliminary Screening cluster_mic MIC Determination cluster_mbc MBC Determination prep_agar Prepare Inoculated Agar Plates create_wells Create Wells in Agar prep_agar->create_wells add_compounds Add Pyrazole Compounds & Controls create_wells->add_compounds incubate_agar Incubate Plates add_compounds->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones prep_dilutions Prepare Serial Dilutions in 96-Well Plate measure_zones->prep_dilutions Active Compounds add_inoculum Add Standardized Inoculum prep_dilutions->add_inoculum incubate_mic Incubate Microplate add_inoculum->incubate_mic read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture From Clear Wells incubate_mbc Incubate Agar Plates subculture->incubate_mbc count_colonies Count Colonies & Determine MBC incubate_mbc->count_colonies

Caption: Experimental workflow for antimicrobial testing of pyrazole compounds.

Hypothetical Signaling Pathway Disruption by a Pyrazole Compound

Some pyrazole derivatives have been suggested to act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[9][10]

signaling_pathway cluster_bacterium Bacterial Cell pyrazole Pyrazole Compound dna_gyrase DNA Gyrase (GyrA & GyrB subunits) pyrazole->dna_gyrase Inhibition supercoiled_dna Negatively Supercoiled DNA dna_gyrase->supercoiled_dna Introduces Negative Supercoils cell_death Cell Death dna_gyrase->cell_death Inhibition leads to DNA damage relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Binding replication DNA Replication supercoiled_dna->replication cell_division Cell Division replication->cell_division replication->cell_death Replication fork collapse

Caption: Inhibition of DNA gyrase by a pyrazole compound, leading to bacterial cell death.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the characterization of pyrazole carbohydrazide derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Pyrazole carbohydrazides are a significant class of heterocyclic compounds, widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Accurate structural elucidation using modern spectroscopic techniques is paramount for establishing structure-activity relationships (SAR) and advancing drug development programs.[3]

Synthesis of Pyrazole Carbohydrazides

A common and effective method for synthesizing 1-substituted-5-benzamidopyrazole-4-carbohydrazides involves the reaction of corresponding 1-substituted-6-phenylpyrazolo[3,4-d][4][5]oxazin-4(1H)-one derivatives with hydrazine hydrate.[6]

Experimental Protocol: General Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the appropriate 1-substituted-6-phenylpyrazolo[3,4-d][4][5]oxazin-4(1H)-one (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.0 to 1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for approximately 2-4 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyrazole carbohydrazide.[6] Further purification can be achieved by recrystallization if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazole carbohydrazides.

  • ¹H NMR: Provides detailed information about the proton environment in the molecule. Key signals include the pyrazole ring protons (typically found between δ 6.0-8.0 ppm), aromatic protons from substituents, and the characteristic broad singlets of the N-H protons of the hydrazide and amide groups.[4][7] The chemical shifts and coupling constants (J-values) help in assigning the substitution pattern on the pyrazole ring.

  • ¹³C NMR: Reveals the carbon framework of the molecule. Distinct signals for the pyrazole ring carbons (C3, C4, C5, generally in the δ 100-150 ppm range), carbonyl carbons of the carbohydrazide and amide groups (δ 160-170 ppm), and carbons of any aromatic or aliphatic substituents are observed.[8][9][10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning proton and carbon signals, especially in complex or unsymmetrically substituted derivatives. HMBC, for instance, can show long-range correlations between protons and carbons, helping to establish connectivity across the entire molecule.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole carbohydrazide derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4][11][12] DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube.[13] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient for 1D spectra.[12]

  • Troubleshooting: If N-H proton signals are broad or not visible, ensure the use of a dry solvent to minimize proton exchange with water.[4]

Data Presentation: NMR

The following table summarizes typical chemical shift ranges for a representative 1,5-disubstituted pyrazole-4-carbohydrazide. Actual values will vary based on specific substituents and the solvent used.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrazole H-3~7.5 - 8.5 (singlet)~138 - 148
Pyrazole C-4-~105 - 115
Pyrazole C-5-~140 - 150
Phenyl H (at N1)~7.2 - 7.8 (multiplet)~120 - 140
Amide N-H~9.0 - 10.5 (broad singlet)-
Hydrazide N-H~9.5 - 10.0 (broad singlet)-
Hydrazide N-H₂~4.5 - 5.5 (broad singlet)-
Amide C=O-~160 - 168
Hydrazide C=O-~162 - 170
Substituent CarbonsVaries with substituentVaries with substituent

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful technique used to determine the molecular weight and confirm the elemental composition of pyrazole carbohydrazides.[5] It also provides crucial structural information through the analysis of fragmentation patterns.

  • Ionization Techniques: Electrospray Ionization (ESI) is commonly used for these compounds as they are often polar and can be analyzed directly from solution.[5] Electron Ionization (EI) can also be used, particularly with GC-MS, and often yields more extensive fragmentation useful for detailed structural analysis.[12]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[5]

  • Fragmentation Pattern: The fragmentation of pyrazoles often involves characteristic losses of N₂, HCN, or cleavage of the N-N bond.[14][15] For pyrazole carbohydrazides, common fragmentation pathways include the cleavage of the amide and hydrazide moieties, providing evidence for the presence of these functional groups.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[5][16] Filter the solution through a syringe filter (0.22 µm) before infusion or injection.

  • Instrument Setup: Calibrate the mass spectrometer to ensure mass accuracy. Select an appropriate ionization mode (positive ion mode is common for these compounds). Optimize source parameters to maximize the signal of the analyte.[5]

  • Data Acquisition: Acquire the mass spectrum in full scan mode. For further structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and analyzing its fragments.[5]

Data Presentation: Mass Spectrometry

The table below shows expected ions for a hypothetical pyrazole carbohydrazide (e.g., 1-Phenyl-5-benzamido-1H-pyrazole-4-carbohydrazide, MW = 321.32).

m/z (Observed) Ion Formula Interpretation
322.12[C₁₇H₁₅N₅O₂+H]⁺Molecular Ion ([M+H]⁺)
305.10[C₁₇H₁₃N₃O₂+H]⁺Loss of NH₂NH (Hydrazide group)
216.09[C₁₁H₁₀N₄O+H]⁺Cleavage of the benzoyl group
105.03[C₇H₅O]⁺Benzoyl cation
77.04[C₆H₅]⁺Phenyl cation

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyrazole carbohydrazides.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Start Starting Materials (Pyrazolo-oxazinone, Hydrazine) Reaction Chemical Synthesis (Reflux in Ethanol) Start->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation Final Confirmed Structure of Pyrazole Carbohydrazide StructureElucidation->Final

Caption: Workflow for pyrazole carbohydrazide characterization.

References

Application Notes and Protocols for In Vitro Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for a selection of robust in vitro assays suitable for the screening and characterization of pyrazole derivative libraries. The protocols outlined below are designed to assess the cytotoxic, anti-proliferative, and enzyme-inhibitory activities of these compounds, which are crucial early steps in the drug discovery pipeline.

Cell Viability and Cytotoxicity Screening using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used and reliable method for the initial screening of compound libraries to identify cytotoxic agents.

Experimental Protocol

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562, A549)[1]

  • Roswell Park Memorial Institute (RPMI) 1640 medium[1]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed exponentially growing cells into 96-well plates at a density of 4,000-4,500 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. The final DMSO concentration should not exceed 1%. Add the diluted compounds to the designated wells and incubate for 72 hours.[1]

  • MTT Addition: After the incubation period, add 20 μL of MTT solution (2.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.[1]

  • Data Analysis: Calculate the percentage of cell growth inhibition (GI%) relative to the vehicle control (DMSO-treated cells). The half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values can be determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation
Compound IDTarget Cell LineGI50 (µM)[1]
4aK5620.26
4aA5490.19
5bK5620.021
5bA5490.69
5bMCF-7>10
5eK5620.08
5eA5491.2
5eMCF-70.9

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compounds Add pyrazole derivatives overnight_incubation->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition determine_ic50 Determine GI50/IC50 calculate_inhibition->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for the MTT-based cell viability assay.

In Vitro Tubulin Polymerization Inhibition Assay

Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[1] This assay measures the effect of compounds on the assembly of purified tubulin into microtubules, which can be monitored by an increase in fluorescence.

Experimental Protocol

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • Microplate spectrofluorometer with temperature control

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter.

  • Compound Addition: Add the pyrazole derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.[1]

  • Initiation of Polymerization: Add purified tubulin protein to each well to a final concentration of 2 mg/mL.[1]

  • Fluorescence Monitoring: Immediately place the plate in a microplate spectrofluorometer pre-warmed to 37°C. Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity versus time for each compound concentration. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Data Presentation
Compound IDIC50 (µM) for Tubulin Polymerization Inhibition[1]
5b7.30
Colchicine20 (used as a positive control)

Signaling Pathway

Tubulin_Polymerization cluster_pathway Microtubule Dynamics cluster_inhibition Inhibition by Pyrazole Derivatives cluster_outcome Cellular Outcome tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest pyrazole Pyrazole Derivative (e.g., 5b) pyrazole->tubulin_dimers Inhibits apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by pyrazole derivatives.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Pyrazole derivatives are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] This in vitro assay measures the ability of compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes[4]

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Colorimetric substrate for peroxidase activity (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Heme

  • Microplate reader

Procedure:

  • Enzyme Preparation: Pre-incubate the COX-1 or COX-2 enzyme with heme in the reaction buffer.

  • Compound Incubation: Add the pyrazole derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Enzyme Addition: Add the pre-incubated enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Peroxidase Reaction: After a defined incubation time (e.g., 5 minutes), add the colorimetric substrate (TMPD). The peroxidase activity of COX converts TMPD to a colored product.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Data Presentation
Compound IDCOX-2 IC50 (nM)[3]Selectivity Index (COX-1 IC50 / COX-2 IC50)[3]
2a19.87-
3b39.4322.21
4a61.2414.35
5b38.7317.47
5e39.1413.10
Celecoxib--

Signaling Pathway

COX_Inhibition_Pathway cluster_arachidonic Arachidonic Acid Cascade cluster_inhibition Inhibition cluster_prostanoids Prostanoid Synthesis cluster_effects Physiological Effects arachidonic_acid Arachidonic Acid prostaglandin_h2 Prostaglandin H2 arachidonic_acid->prostaglandin_h2 COX-1 / COX-2 prostaglandins Prostaglandins prostaglandin_h2->prostaglandins thromboxanes Thromboxanes prostaglandin_h2->thromboxanes prostacyclins Prostacyclins prostaglandin_h2->prostacyclins pyrazole Pyrazole Derivative pyrazole->arachidonic_acid Inhibits COX-2 inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever

Caption: Pyrazole derivatives inhibiting the COX-2 pathway.

References

Application Note: Purification of 3-tert-butyl-1H-pyrazole-5-carbohydrazide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 3-tert-butyl-1H-pyrazole-5-carbohydrazide using silica gel column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent analytical studies and drug development processes.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active molecules.[1] The carbohydrazide functional group further enhances its potential as a building block for the synthesis of novel therapeutic agents. Accurate biological evaluation and characterization necessitate a highly purified sample of the compound. Column chromatography is a standard and effective method for the purification of such organic compounds.[2] This application note outlines a detailed protocol for the purification of this compound, ensuring the removal of synthetic byproducts and impurities.

Experimental Overview

The purification strategy involves the separation of the target compound from impurities based on differential adsorption to a stationary phase (silica gel) and elution with a mobile phase of a specific polarity. The process begins with the preparation of the crude sample, followed by packing the chromatography column, loading the sample, and eluting the column with an appropriate solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Experimental Protocol

3.1. Materials and Reagents

  • Crude this compound

  • Silica gel (200-300 mesh)[3]

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Round bottom flasks

  • Rotary evaporator

3.2. Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the appropriate mobile phase composition using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate (start with a ratio of 1:1).

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound. Adjust the solvent polarity by varying the ratio of n-hexane to ethyl acetate to achieve the desired Rf.

3.3. Column Chromatography Procedure

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry powder using a rotary evaporator.

    • Carefully add the dried, adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with a mobile phase of lower polarity than the one determined by TLC (e.g., n-hexane/ethyl acetate 4:1).

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds. A suggested gradient is from n-hexane/ethyl acetate 4:1 to 1:1.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or flasks.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that show a single spot corresponding to the Rf of the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS).

Data Presentation

The following table summarizes the expected results from the TLC analysis and column chromatography purification of this compound.

ParameterValue
TLC Analysis
Stationary PhaseSilica Gel 60 F254
Mobile Phasen-Hexane:Ethyl Acetate (1:1)
Rf of this compound~0.35
Rf of Less Polar Impurity~0.60
Rf of More Polar Impurity~0.15
Column Chromatography
Stationary PhaseSilica Gel (200-300 mesh)
Elution Gradientn-Hexane:Ethyl Acetate (from 4:1 to 1:1)
Purity of Crude Product~85%
Purity of Final Product>98%
Yield of Purified Product75-85%

Visual Workflow

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

G Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Determine Mobile Phase) Crude->TLC ColumnPrep Column Packing (Silica Gel Slurry) Load Sample Loading (Dry Loading) ColumnPrep->Load Elute Elution (Gradient: Hexane/EtOAc) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product (>98%) Evaporate->Pure

References

Application Notes and Protocols for Recrystallization of Pyrazole Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole carbohydrazide derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The purity of these compounds is paramount for accurate biological evaluation and potential therapeutic use. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, including pyrazole carbohydrazides. This document provides detailed protocols and application notes for the successful recrystallization of these compounds.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The general principle involves:

  • Dissolution: Dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Hot Filtration (optional): Removing insoluble impurities from the hot solution by filtration.

  • Crystallization: Allowing the hot, saturated solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities remain dissolved in the solvent.

  • Isolation: Collecting the purified crystals by filtration.

  • Drying: Drying the crystals to remove any residual solvent.

Solvent Selection

The choice of solvent is critical for effective recrystallization. An ideal solvent should:

  • Exhibit high solubility for the pyrazole carbohydrazide compound at high temperatures and low solubility at low temperatures.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

  • Dissolve impurities readily at all temperatures or not at all.

Commonly used solvents for the recrystallization of polar organic compounds like pyrazole carbohydrazides include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and water, or mixtures thereof.

Table 1: General Solvent Systems for Pyrazole Carbohydrazide Recrystallization

Solvent/Solvent SystemTypical Ratio (v/v)Compound Polarity SuitabilityNotes
Ethanol-Moderately Polar to PolarOften a good starting point.
Ethanol/Water1:1 to 9:1PolarWater is added as an anti-solvent to induce crystallization.
Methanol-PolarSimilar to ethanol but more volatile.
Isopropanol-Moderately PolarLess volatile than ethanol.
Acetonitrile-Polar AproticCan be effective for a range of polar compounds.
Ethyl Acetate-Moderately PolarGood for compounds with intermediate polarity.
Toluene-NonpolarUseful for less polar pyrazole derivatives.

Experimental Protocols

Single-Solvent Recrystallization Protocol

This method is used when a single solvent meets the criteria for successful recrystallization.

Materials:

  • Impure pyrazole carbohydrazide compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Heating source (hot plate with magnetic stirrer)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the impure pyrazole carbohydrazide (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., 5-10 mL) and begin heating and stirring. Continue to add the solvent portion-wise until the compound completely dissolves at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or fluted filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals on a watch glass in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mixed-Solvent Recrystallization Protocol

This method is employed when no single solvent is ideal. It uses a pair of miscible solvents, one in which the compound is soluble (solvent) and one in which it is insoluble (anti-solvent).

Materials:

  • Same as for single-solvent recrystallization.

  • Two miscible solvents (solvent and anti-solvent).

Procedure:

  • Dissolution: Dissolve the impure pyrazole carbohydrazide in the minimum amount of the hot "solvent" in which it is highly soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with continuous swirling until the solution becomes faintly turbid (cloudy).

  • Re-dissolution: Add a few drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.

Visualization of Workflows

G cluster_0 Single-Solvent Recrystallization A Dissolve Impure Compound in Minimal Hot Solvent B Hot Filtration (Optional) A->B Insoluble impurities? C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for single-solvent recrystallization.

G cluster_1 Mixed-Solvent Recrystallization H Dissolve in Minimum Hot 'Solvent' I Add Hot 'Anti-Solvent' Dropwise to Turbidity H->I J Add 'Solvent' to Clarify Solution I->J K Slow Cooling to Room Temperature J->K L Cool in Ice Bath K->L M Vacuum Filtration L->M N Wash with Cold Solvent Mixture M->N O Dry Crystals N->O

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting

Table 2: Common Problems and Solutions in Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Oiling out. The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble.Lower the temperature at which the compound is dissolved. Use a larger volume of solvent. Use a different solvent system.
Colored impurities remain. The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration.
Low recovery of purified compound. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent.Pre-warm the filtration apparatus. Cool the filtrate in an ice bath for a longer period. Use a different solvent.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform recrystallizations in a well-ventilated fume hood, especially when using volatile or flammable organic solvents.

  • Use a heating mantle or steam bath for flammable solvents instead of a hot plate to avoid ignition of vapors.

  • Never heat a sealed container.

  • Be cautious when handling hot glassware and solutions.

Recrystallization is an indispensable technique for the purification of pyrazole carbohydrazide compounds. Careful selection of the solvent system and adherence to a systematic protocol are crucial for achieving high purity and yield. The troubleshooting guide and safety precautions outlined in this document should aid researchers in successfully implementing this technique.

Application Notes and Protocols for the Creation of a 3-tert-Butyl-1H-pyrazole-5-carbohydrazide Analog Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of a diverse library of analogs based on the 3-tert-butyl-1H-pyrazole-5-carbohydrazide scaffold. This privileged structure serves as a versatile starting material for the generation of novel compounds with potential therapeutic applications in oncology and infectious diseases.

Introduction

The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs.[1] The incorporation of a carbohydrazide moiety at the 5-position of the pyrazole ring provides a key functional group for further chemical modifications, allowing for the exploration of a broad chemical space. The tert-butyl group at the 3-position can enhance metabolic stability and modulate the lipophilicity of the resulting analogs. This document outlines the synthetic strategies, detailed experimental protocols, and biological evaluation methods for creating a library of this compound analogs, including hydrazones, N'-substituted carbohydrazides, and 1,3,4-oxadiazoles.

Data Presentation

Table 1: Anticancer Activity of this compound Analogs
Compound IDModificationCancer Cell LineIC50 (µM)
4 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2(3H)-oneNot SpecifiedData not available
5 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amineNot SpecifiedData not available
6 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thioneNot SpecifiedData not available
11a-g 5-(3-t-butyl-1H-pyrazol-5-yl)-N-substituted-1,3,4-oxadiazol-2-amineNot SpecifiedData not available

Note: Specific IC50 values for the this compound analogs from the primary literature source were not available. The table structure is provided as a template for data organization upon experimental validation.

Table 2: Antimicrobial Activity of Pyrazole-Carbohydrazide Analogs
Compound TypeTest OrganismMIC (µg/mL)
Pyrazole Hydrazone AnalogStaphylococcus aureus64
Pyrazole Hydrazone AnalogBacillus subtilis64
Pyrazole Hydrazone AnalogEscherichia coliNot Specified
Pyrazole Hydrazone AnalogPseudomonas aeruginosaData not available
Pyrazole Hydrazone AnalogCandida albicans64

Note: The presented MIC values are for general pyrazole hydrazone derivatives and serve as a reference.[2][3] Specific MIC values for this compound analogs need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound (2)[4]

This protocol describes the synthesis of the key starting material, this compound, from ethyl 5,5-dimethyl-2,4-dioxohexanoate.

Materials:

  • Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of ethyl 5,5-dimethyl-2,4-dioxohexanoate (1) and an excess of hydrazine hydrate in ethanol is refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent to yield this compound (2).

Characterization:

  • The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry. The IR spectrum is expected to show a strong absorption band around 1640 cm⁻¹ corresponding to the hydrazide carbonyl group.[4]

Protocol 2: Synthesis of N'-Arylmethylene-3-tert-butyl-1H-pyrazole-5-carbohydrazides (Hydrazone Analogs)

This protocol details the condensation reaction between the starting carbohydrazide and various aromatic aldehydes to form hydrazone analogs.

Materials:

  • This compound (2)

  • Substituted aromatic aldehydes

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (2) (1 equivalent) in ethanol or methanol.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: Synthesis of 5-(3-tert-Butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole Analogs[4]

This protocol describes the cyclization of the starting carbohydrazide to form various substituted 1,3,4-oxadiazole rings.

3.1 Synthesis of 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2(3H)-one (4)

  • Materials: 3-t-butyl-1H-pyrazole-5-carbohydrazide (2), triphosgene, dioxane.

  • Procedure: A solution of 3-t-butyl-1H-pyrazole-5-carbohydrazide (2) in dioxane is treated with triphosgene. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified.

3.2 Synthesis of 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (5)

  • Materials: 3-t-butyl-1H-pyrazole-5-carbohydrazide (2), cyanogen bromide, sodium bicarbonate, aqueous dioxane.

  • Procedure: 3-t-butyl-1H-pyrazole-5-carbohydrazide (2) is reacted with cyanogen bromide in a mixture of dioxane and water in the presence of sodium bicarbonate. The reaction progress is monitored by TLC. The product is isolated and purified.

3.3 Synthesis of 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione (6)

  • Materials: 3-t-butyl-1H-pyrazole-5-carbohydrazide (2), carbon disulfide, potassium hydroxide, ethanol.

  • Procedure: A mixture of 3-t-butyl-1H-pyrazole-5-carbohydrazide (2), potassium hydroxide, and carbon disulfide in ethanol is refluxed. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and acidified to precipitate the product, which is then filtered, washed, and dried.

Protocol 4: Synthesis of 5-(3-tert-Butyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole-2-thiol

This protocol outlines the synthesis of a thiadiazole analog through the reaction of the carbohydrazide with carbon disulfide.

Materials:

  • This compound (2)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve potassium hydroxide in ethanol.

  • Add this compound (2) to the solution and stir.

  • Add carbon disulfide dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 8-12 hours, monitoring completion by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Analog Synthesis Start Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1) Hydrazide This compound (2) Start->Hydrazide Hydrazine Hydrate, EtOH, Reflux Hydrazones N'-Arylmethylene Analogs Hydrazide->Hydrazones Ar-CHO, EtOH, H+ Oxadiazoles 1,3,4-Oxadiazole Analogs Hydrazide->Oxadiazoles e.g., Triphosgene, CNBr, or CS2/KOH Thiadiazoles 1,3,4-Thiadiazole Analogs Hydrazide->Thiadiazoles CS2, KOH, EtOH

Caption: Synthetic workflow for the library of this compound analogs.

Proposed Anticancer Signaling Pathway: Induction of Apoptosis

G Pyrazole_Analog Pyrazole-Carbohydrazide Analog Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole_Analog->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazole_Analog->Bax Activation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by pyrazole-carbohydrazide analogs.

Proposed Anticancer Signaling Pathway: Cell Cycle Arrest

Caption: Proposed mechanism of G1/S cell cycle arrest via CDK2 inhibition by pyrazole analogs.

References

Application Notes and Protocols for Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this method have established it as a vital tool in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold as a key pharmacophore in numerous biologically active compounds.[1][3]

General Reaction Mechanism

The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[1][4][5][6] The mechanism initiates with the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][7][8] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][4]

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric products.[1][3] This selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions such as solvent and pH.[2][3][9]

Knorr_Mechanism 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Assemble Glassware reagents 2. Measure Reactants (1,3-Dicarbonyl, Hydrazine) start->reagents setup 3. Combine Reactants in Flask reagents->setup solvent_cat 4. Add Solvent & Catalyst (e.g., Acetic Acid) setup->solvent_cat heat 5. Heat Reaction (e.g., 100°C / Reflux) solvent_cat->heat monitor 6. Monitor with TLC heat->monitor cool 7. Cool Reaction Mixture monitor->cool precipitate 8. Induce Precipitation (e.g., Add Water/Ether) cool->precipitate filtrate 9. Isolate by Filtration precipitate->filtrate purify 10. Purify Product (Recrystallization) filtrate->purify characterize 11. Characterize Product (NMR, MS, MP) purify->characterize Celecoxib_MOA cluster_pathway Inflammatory Pathway cluster_drug_action Drug Action cluster_cancer_therapy Potential Cancer Therapy AA Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PG Prostaglandins (e.g., PGE2) COX2->PG Inflammation Inflammation & Pain PG->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Apoptosis Induction of Apoptosis Celecoxib->Apoptosis Angiogenesis Inhibition of Angiogenesis Celecoxib->Angiogenesis

References

The Pivotal Role of Pyrazole Derivatives in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – The versatile scaffold of pyrazole continues to be a cornerstone in the discovery of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities. Researchers, scientists, and drug development professionals are increasingly leveraging the unique chemical properties of pyrazole derivatives to design potent inhibitors for a variety of biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazole derivatives in key areas of medicinal chemistry, including oncology, inflammation, and infectious diseases.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Benzothiazole Hybrid (Compound 25)HT29 (Colon)3.17
Pyrazole Benzothiazole Hybrid (Compound 25)PC3 (Prostate)6.77
Pyrazolo[1,5-a]pyrimidine (Compound 34d)HeLa (Cervical)10.41[1]
Pyrazolo[1,5-a]pyrimidine (Compound 34d)DU-145 (Prostate)10.77[1]
DHT-derived Pyrazole (Compound 24e)PC-3 (Prostate)4.2[1]
DHT-derived Pyrazole (Compound 24e)MCF-7 (Breast)5.5[1]
Pyrazole-Thiadiazole Derivative (Compound 6g)A549 (Lung)1.537[2]
Ferrocene-Pyrazole Hybrid (Compound 47c)HCT-116 (Colon)3.12
Pyranopyrazole (Compound 50h)786-0 (Renal)9.9 µg/mL[1]
Pyranopyrazole (Compound 50h)MCF-7 (Breast)31.87 µg/mL[1]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition by pyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor.[6] Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
Compound/DerivativeAssayInhibition (%)DoseReference
Compound K-3Carrageenan-induced paw edema52.0100 mg/kg[7]
Pyrazole Benzamide (Compound 5e)Carrageenan-induced paw edema61.26Not specified[8]
Pyrazole Benzamide (Compound 5l)Carrageenan-induced paw edema60.1Not specified[8]

Signaling Pathway: COX-2 Inhibition

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ Stimuli->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases from Membrane Cell Membrane Phospholipids COX2 COX-2 Enzyme AA->COX2 Substrate for PGs Prostaglandins (PGE₂) COX2->PGs Synthesizes Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibits

COX-2 signaling pathway and its inhibition by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.[7][8]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Pyrazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (control, standard, and test groups) and fast them overnight with free access to water.

  • Drug Administration: Administer the pyrazole derivative or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: After one hour of drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Applications: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indazole (Compound 2)S. aureus32[9]
Indazole (Compound 3)S. aureus64[9]
Pyrazoline (Compound 9)S. aureus (MDR)4[9]
Pyrazole Carbothiohydrazide (Compound 21a)S. aureus62.5[10]
Pyrazole Carbothiohydrazide (Compound 21a)A. niger7.8[10]
Pyrazole Carbothiohydrazide (Compound 21a)C. albicans2.9[10]

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution for MIC Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • 96-well microtiter plate

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole derivative stock solution

  • Standard antimicrobial agent

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the pyrazole derivative and the standard drug in the broth medium in the wells of the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives involves the cyclocondensation of chalcones with hydrazine derivatives.

Experimental Workflow: Synthesis of Pyrazoline from Chalcone

Synthesis_Workflow cluster_stage1 Stage 1: Chalcone Synthesis cluster_stage2 Stage 2: Pyrazoline Synthesis Aldehyde Aryl Aldehyde Chalcone Chalcone Aldehyde->Chalcone Ketone Aryl Ketone Ketone->Chalcone Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Base1 Base (e.g., NaOH) Base1->Chalcone Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Acid Acid (e.g., Acetic Acid) Acid->Pyrazoline

References

Application Notes and Protocols for 3-tert-butyl-1H-pyrazole-5-carbohydrazide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-tert-butyl-1H-pyrazole-5-carbohydrazide as a versatile chemical intermediate in the synthesis of biologically active molecules. This document includes detailed experimental protocols for its synthesis and derivatization, a summary of quantitative biological activity data for its derivatives, and visualizations of relevant synthetic pathways.

Introduction

This compound is a valuable building block in medicinal chemistry, combining the pharmacologically significant pyrazole scaffold with a reactive carbohydrazide moiety. The pyrazole ring is a common feature in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The carbohydrazide group serves as a versatile handle for the synthesis of various heterocyclic systems, such as hydrazones, oxadiazoles, and triazoles, further expanding the chemical space for drug discovery. The presence of the bulky tert-butyl group can influence the steric and electronic properties of the final compounds, potentially enhancing their target specificity and pharmacokinetic profiles.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from ethyl 5,5-dimethyl-2,4-dioxohexanoate. The initial step involves the cyclization of the dicarbonyl compound with hydrazine hydrate to form the corresponding pyrazole ethyl ester. Subsequent treatment with an excess of hydrazine hydrate yields the desired carbohydrazide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 5,5-dimethyl-2,4-dioxohexanoate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent).

  • The reaction mixture is then heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of this compound [1]

  • A mixture of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1 equivalent) and an excess of hydrazine hydrate (typically 5-10 equivalents) is heated under reflux.[1]

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the excess hydrazine hydrate is removed under reduced pressure.

  • The resulting solid residue is washed with a suitable solvent (e.g., diethyl ether or cold ethanol) to give the pure this compound.

Diagram: Synthetic Pathway for this compound

G start Ethyl 5,5-dimethyl-2,4-dioxohexanoate intermediate Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate start->intermediate Hydrazine Hydrate (1 equiv), Reflux product This compound intermediate->product Hydrazine Hydrate (excess), Reflux

Synthetic route to the title compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The following sections detail the protocols for the preparation of some of these derivatives.

Synthesis of Hydrazone Derivatives

The condensation of this compound with various aldehydes and ketones is a straightforward method to generate a library of hydrazone derivatives. These compounds have shown a broad spectrum of biological activities.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol), add the desired aldehyde or ketone (1 equivalent).

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • The mixture is typically refluxed for a period ranging from a few hours to overnight, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent to yield the pure hydrazone derivative.

Synthesis of 1,3,4-Oxadiazole Derivatives

Cyclization of this compound can lead to the formation of 1,3,4-oxadiazole rings, which are present in many biologically active molecules.

Experimental Protocol: Synthesis of 5-(3-tert-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione [1]

  • A mixture of this compound (1 equivalent), potassium hydroxide (1 equivalent), and carbon disulfide (1.5 equivalents) in ethanol is refluxed.[1]

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then cooled, and the solvent is evaporated.

  • The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford the desired 1,3,4-oxadiazole-2(3H)-thione.

Diagram: Derivatization of this compound

G start This compound hydrazone Hydrazone Derivatives start->hydrazone Aldehyde/Ketone, cat. Acid, Reflux oxadiazole 1,3,4-Oxadiazole Derivatives start->oxadiazole 1. KOH, CS2, EtOH, Reflux 2. Acidification triazole 1,2,4-Triazole Derivatives start->triazole Further cyclization reactions

Key synthetic transformations.

Biological Activity of Derivatives

Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly in the area of oncology. The following table summarizes some of the reported in vitro anticancer activities.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-5-carbohydrazide(E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideA549 (Lung)0.28
Pyrazole-5-carbohydrazide1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativeA549 (Lung)49.85[2]

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for many derivatives of this compound is still under investigation, some studies on related pyrazole-5-carbohydrazide compounds suggest that they may exert their anticancer effects through the induction of apoptosis. For instance, certain salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent growth inhibitors of A549 lung cancer cells by inducing apoptosis.[3]

Diagram: Potential Mechanism of Action in Cancer Cells

G compound Pyrazole-5-carbohydrazide Derivative cell Cancer Cell compound->cell Enters cell apoptosis Apoptosis cell->apoptosis Induces cell_death Cell Death apoptosis->cell_death Leads to

Hypothesized apoptotic pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic routes to this intermediate and its derivatives, coupled with the promising biological activities observed, make it an attractive scaffold for further investigation by researchers in medicinal chemistry and drug development. The provided protocols and data serve as a foundation for the exploration of novel therapeutics based on this privileged structure.

References

Application Notes and Protocols for Designing Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of pyrazole-based kinase inhibitors. The protocols outlined below are foundational for identifying and characterizing novel inhibitor candidates.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[1] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry. Its advantageous properties include synthetic accessibility and the ability to form key hydrogen bond interactions within the ATP-binding site of a wide range of kinases.[1] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, providing a versatile anchor for inhibitor design.[2] Numerous FDA-approved kinase inhibitors incorporate a pyrazole core, underscoring its significance in modern drug discovery.[1] This document outlines the essential experimental protocols for researchers engaged in the development of novel pyrazole-based kinase inhibitors.

Data Presentation: In Vitro Potency of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro potency (IC50 values) of exemplary pyrazole-based inhibitors against several key kinase targets.

Table 1: Pyrazole-Based B-Raf Kinase Inhibitors

Compound IDB-Raf (V600E) IC50 (nM)Reference Compound
1 31Vemurafenib
2 45Dabrafenib
3 15Encorafenib
4 28

Table 2: Pyrazole-Based p38 MAPK Inhibitors

Compound IDp38α IC50 (nM)Reference Compound
BIRB 796 38Doramapimod
Compound 16 8SB203580
Compound 45 1[3]
Compound 60 25[3]

Table 3: Pyrazole-Based CDK2 Inhibitors

Compound IDCDK2/Cyclin A IC50 (nM)Reference Compound
Compound 9 960Roscovitine
Compound 7d 1470[4]
Compound 4 3820[4]
PHA-533533 31[5]

Table 4: Pyrazole-Based VEGFR-2 Inhibitors

Compound IDVEGFR-2 IC50 (nM)Reference Compound
Compound 3i 8.93Sorafenib
Compound 3a 38.28[6]
Compound 11 190[7]
Compound 10e 241[7]

Experimental Protocols

Protocol 1: Synthesis of a Generic Pyrazole Scaffold

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole core, a common starting point for many kinase inhibitors.

Materials:

  • Aryl or alkyl hydrazine

  • 1,3-dicarbonyl compound

  • Ethanol or acetic acid (as solvent)

  • Glacial acetic acid (as catalyst, optional)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or acetic acid.

  • Addition of Hydrazine: Add the aryl or alkyl hydrazine (1 equivalent) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base like sodium acetate may be added.

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid if required. Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired pyrazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the IC50 value of a test compound against a target kinase.[8][9][10]

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data with the "no inhibitor" control as 100% activity and a known potent inhibitor or highest concentration of the test compound as 0% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the pyrazole-based inhibitors on cancer cell lines.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: Western Blot Analysis of Target Kinase Phosphorylation

This protocol is used to determine if the inhibitor affects the phosphorylation of the target kinase or its downstream substrates within a cellular context.[14]

Materials:

  • Cancer cell line of interest

  • Cell culture dishes

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the target of interest)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane thoroughly with TBST.

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein to serve as a loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Experimental Workflow: Pyrazole Inhibitor Development start Pyrazole Scaffold Synthesis sar Structure-Activity Relationship (SAR) Studies start->sar Chemical Modification invitro In Vitro Kinase Assay (IC50 Determination) sar->invitro cell_based Cell-Based Assays (Viability, Target Modulation) invitro->cell_based cell_based->sar Iterative Design lead_opt Lead Optimization cell_based->lead_opt

Caption: A generalized workflow for the development of pyrazole-based kinase inhibitors.

G cluster_p38 p38 MAPK Signaling Pathway stress Stress Stimuli (e.g., UV, Cytokines) mkkk MAPKKK (e.g., ASK1, TAK1) stress->mkkk mkk MKK3/6 mkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor Pyrazole-Based Inhibitor inhibitor->p38

Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.

G cluster_cdk2 CDK2/Cyclin A Cell Cycle Regulation g1 G1 Phase cyclinE_CDK2 Cyclin E / CDK2 g1->cyclinE_CDK2 activates s S Phase cyclinA_CDK2 Cyclin A / CDK2 s->cyclinA_CDK2 activates cyclinE_CDK2->s promotes entry dna_rep DNA Replication cyclinA_CDK2->dna_rep g2m G2/M Transition dna_rep->g2m inhibitor Pyrazole-Based Inhibitor inhibitor->cyclinA_CDK2

Caption: Role of CDK2/Cyclin A in cell cycle progression and its inhibition.

G cluster_vegfr2 VEGFR-2 Signaling in Angiogenesis vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 binds & activates plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k migration Cell Migration vegfr2->migration raf Raf plc->raf akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Pyrazole-Based Inhibitor inhibitor->vegfr2

Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide. Our aim is to address common issues encountered during synthesis, with a focus on identifying and mitigating the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Route A: A one-pot reaction involving the treatment of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate.[1]

  • Route B: A two-step process where ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is first synthesized and then subsequently reacted with an excess of hydrazine hydrate to yield the desired carbohydrazide.[1]

Q2: What are the common side products observed during the synthesis of this compound from its corresponding ethyl ester and hydrazine hydrate?

A2: During the conversion of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate to the carbohydrazide using hydrazine hydrate, several side products can form. These include:

  • Unreacted Starting Material: Incomplete reaction can leave residual ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in the final product.

  • 3-tert-butyl-1H-pyrazole-5-carboxylic acid: Hydrolysis of the ester or the carbohydrazide under certain conditions (e.g., presence of water, prolonged heating) can lead to the formation of the corresponding carboxylic acid.

  • N,N'-bis(3-tert-butyl-1H-pyrazole-5-carbonyl)hydrazine: This diacylhydrazine impurity can form, particularly if the reaction temperature is too high or if there is a localized excess of the starting ester.

Q3: How can I minimize the formation of the diacylhydrazine side product?

A3: To minimize the formation of N,N'-bis(3-tert-butyl-1H-pyrazole-5-carbonyl)hydrazine, consider the following strategies:

  • Control of Stoichiometry: Use a significant excess of hydrazine hydrate to favor the formation of the desired mono-acylated product.

  • Temperature Control: Maintain a controlled reaction temperature. High temperatures can promote the formation of the diacylhydrazine.

  • Slow Addition: Add the ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate slowly to a solution of hydrazine hydrate to prevent localized high concentrations of the ester.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired carbohydrazide - Incomplete reaction. - Hydrolysis of the starting ester or product. - Formation of multiple side products.- Increase reaction time or temperature cautiously, monitoring for side product formation. - Ensure anhydrous conditions if hydrolysis is suspected. - Optimize stoichiometry and addition rate as per Q3.
Presence of a significant amount of unreacted ethyl ester in the final product - Insufficient reaction time or temperature. - Inadequate amount of hydrazine hydrate.- Prolong the reaction time or slightly increase the temperature, monitoring by TLC or LC-MS. - Increase the molar excess of hydrazine hydrate.
Isolation of 3-tert-butyl-1H-pyrazole-5-carboxylic acid as a major byproduct - Presence of water in the reaction mixture. - Hydrolysis during workup or purification.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Neutralize the reaction mixture carefully during workup to avoid acidic or basic conditions that could promote hydrolysis.
Detection of a high molecular weight impurity consistent with the diacylhydrazine - High reaction temperature. - Insufficient excess of hydrazine hydrate. - Poor mixing leading to localized high concentrations of the ester.- Lower the reaction temperature. - Increase the excess of hydrazine hydrate. - Ensure efficient stirring throughout the addition and reaction.

Experimental Protocols

Synthesis of this compound from Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

To a solution of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol, an excess of hydrazine hydrate (5-10 eq) is added. The reaction mixture is stirred at reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure. The resulting residue is then triturated with water or a suitable non-polar solvent to precipitate the product, which is collected by filtration, washed, and dried.

Visualizations

Troubleshooting_Workflow Troubleshooting Side Product Formation start Start Synthesis of This compound check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity main_product Desired Product is Major Component check_purity->main_product High Purity side_product Significant Side Product(s) Detected check_purity->side_product Low Purity identify_side_product Identify Side Product(s) side_product->identify_side_product unreacted_ester Unreacted Ethyl Ester identify_side_product->unreacted_ester Mass = Starting Ester carboxylic_acid Carboxylic Acid identify_side_product->carboxylic_acid Mass = M-14 diacylhydrazine Diacylhydrazine identify_side_product->diacylhydrazine Mass ~ 2x Product action_ester Increase Reaction Time/Temp Increase Hydrazine Excess unreacted_ester->action_ester action_acid Use Anhydrous Conditions Careful Workup pH Control carboxylic_acid->action_acid action_diacyl Lower Reaction Temp Increase Hydrazine Excess Slow Ester Addition diacylhydrazine->action_diacyl optimize Optimize Reaction Conditions action_ester->optimize action_acid->optimize action_diacyl->optimize

Caption: Troubleshooting workflow for identifying and mitigating common side products.

References

Technical Support Center: Pyrazole Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole carbohydrazide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of pyrazole carbohydrazide and related pyrazole derivatives.

Issue 1: Consistently Low or No Yield of Pyrazole Carbohydrazide

Question: My reaction to form pyrazole carbohydrazide from the corresponding ethyl pyrazole-4-carboxylate and hydrazine hydrate is resulting in very low yield or no product at all. What could be the cause and how can I improve it?

Answer:

Low or no yield in the direct hydrazinolysis of ethyl pyrazole-4-carboxylates is a frequently encountered issue.[1][2] Key factors to investigate include the purity of starting materials, reaction conditions, and potential side reactions.

Troubleshooting Steps:

  • Assess Starting Material Purity:

    • Ensure the ethyl pyrazole-4-carboxylate and hydrazine hydrate are pure.[3][4] Impurities can lead to unwanted side reactions and complicate the purification process.[4]

    • Hydrazine hydrate can degrade over time; using a freshly opened or purified reagent is recommended.[3]

  • Optimize Reaction Conditions:

    • Temperature and Time: While refluxing for extended periods (e.g., 15 hours in ethanol) has been attempted, it has been reported to be unsuccessful, with the starting ester remaining untransformed.[1]

    • Catalysis: Acid catalysis has also been reported to be ineffective in promoting this specific transformation.[1]

    • Solvent: Ethanolic solutions are commonly used, but the direct reaction often fails to yield the desired product.[1]

  • Consider an Alternative Synthetic Route:

    • It has been demonstrated that the direct conversion of 5-benzamidopyrazole-4-carboxylic acid ethyl esters to the corresponding carbohydrazide with hydrazine hydrate is unsuccessful.[1][2]

    • A more effective method involves the use of a different starting material. High yields (70-90%) of 1-substituted-5-benzamidopyrazole-4-carbohydrazides have been achieved by reacting 1-substituted-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives with hydrazine hydrate.[1][2]

Issue 2: Formation of Multiple Products (Regioisomers)

Question: I am observing the formation of two or more products in my pyrazole synthesis, which I suspect are regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr-type pyrazole synthesis.[3][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to different pyrazole products.[3]

Troubleshooting Steps:

  • Analyze Steric and Electronic Factors: The regioselectivity is influenced by both steric hindrance and the electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[3] Carefully consider the starting materials to predict the likely major isomer.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.

    • Catalyst: The choice of acid or base catalyst can influence the site of the initial nucleophilic attack.

  • Purification: If the formation of regioisomers cannot be avoided, separation can be attempted using column chromatography on silica gel.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrazole synthesis in general?

A1: Low yields in pyrazole synthesis, such as the Knorr synthesis, can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions.[3][4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[3]

  • Incomplete Reactions: The cyclocondensation reaction can be slow. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[3]

  • Side Reactions: The formation of regioisomers, incomplete cyclization to form pyrazolines, or degradation of starting materials can reduce the yield of the desired pyrazole.[3][5][6]

Q2: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?

A2: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, particularly when using hydrazine salts.[3] This is often due to the formation of colored impurities from the hydrazine starting material.[3] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[3] Purification can typically be achieved through recrystallization or column chromatography on silica gel to remove these impurities.[3]

Q3: Can I use a different starting material to synthesize pyrazole carbohydrazide if the reaction with the ethyl ester is not working?

A3: Yes, as mentioned in the troubleshooting guide, an alternative and more successful route is the reaction of 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives with hydrazine hydrate. This method has been reported to produce 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives in high yields (70–90%).[1][2]

Data Presentation

Table 1: Comparison of Yields for Pyrazole Carbohydrazide Synthesis Methods

Starting MaterialReagentsProductReported YieldReference
1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl esterHydrazine Hydrate1-Phenyl-5-benzamidopyrazole-4-carbohydrazideUnsuccessful[1]
1-Methyl- or 1-Phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivativesHydrazine Hydrate1-Methyl- or 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide derivatives70-90%[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1-R-5-(substituted)benzamidopyrazole-4-carbohydrazides (Successful Method)

This protocol is adapted from a successful synthesis of pyrazole carbohydrazide derivatives.[1]

Materials:

  • 1-R-6-(substituted)phenylpyrazolo[3,4-d]-1,3-oxazin-4(1H)-one (6 mmol)

  • Hydrazine hydrate (99% solution, 0.3 ml, 6 mmol)

  • Absolute ethanol (40 ml)

Procedure:

  • To a solution of the appropriate 1-R-6-(substituted)phenylpyrazolo[3,4-d]-1,3-oxazin-4(1H)-one (6 mmol) in absolute ethanol (40 ml), add hydrazine hydrate (0.3 ml of 99% solution, 6 mmol).

  • Heat the reaction mixture under reflux for 2 hours.

  • Allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Attempted Synthesis of 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide from Ethyl Ester (Unsuccessful Method for Comparison)

This protocol illustrates an attempted synthesis that was reported to be unsuccessful and serves as a reference for what to avoid.[1]

Materials:

  • 1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • An ethanolic solution of 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester and hydrazine hydrate in a molar ratio of 1:5 was prepared.

  • The solution was heated under reflux for 15 hours.

  • Reaction progress was monitored by TLC, which showed that the starting ester was not transformed.[1]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of Pyrazole Carbohydrazide check_purity Assess Starting Material Purity start->check_purity check_conditions Optimize Reaction Conditions check_purity->check_conditions ester_reaction Direct reaction of ethyl pyrazole-4-carboxylate with hydrazine hydrate check_conditions->ester_reaction alternative_route Consider Alternative Synthetic Route oxazinone_reaction Reaction of pyrazolo[3,4-d]1,3- oxazin-4(1H)-one derivative with hydrazine hydrate alternative_route->oxazinone_reaction failure Low/No Yield ester_reaction->failure Often Unsuccessful success High Yield of Product oxazinone_reaction->success Reported High Yields failure->alternative_route

Caption: Troubleshooting workflow for low pyrazole carbohydrazide yield.

Experimental_Workflow cluster_successful Successful Synthesis Route cluster_unsuccessful Unsuccessful Synthesis Route s_start Start with: Pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative s_reagents Add Hydrazine Hydrate in Ethanol s_start->s_reagents s_reflux Reflux for 2 hours s_reagents->s_reflux s_cool Cool to Room Temperature s_reflux->s_cool s_precipitate Product Precipitates s_cool->s_precipitate s_filter Filter to Collect Product s_precipitate->s_filter s_yield High Yield (70-90%) s_filter->s_yield u_start Start with: Ethyl Pyrazole-4-carboxylate u_reagents Add Hydrazine Hydrate in Ethanol u_start->u_reagents u_reflux Reflux for 15 hours u_reagents->u_reflux u_tlc Monitor by TLC u_reflux->u_tlc u_result Starting Material Unchanged u_tlc->u_result

Caption: Comparison of experimental workflows for pyrazole carbohydrazide synthesis.

References

troubleshooting regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What primary factors influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2][4]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][2]

  • Electronic Effects: The electronic nature of the substituents is crucial.[2] Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for nucleophilic attack.[1][5]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[2][3] Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the regioselectivity of the reaction compared to conventional solvents like ethanol.[5] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, influencing the reaction pathway.[6]

Q3: My pyrazole synthesis yielded a mixture of regioisomers. How can I improve the selectivity towards the desired product?

A3: If you have obtained a mixture of regioisomers, consider the following optimization strategies:

  • Change the Solvent: This is often the most effective and straightforward modification. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically improve regioselectivity, often favoring a single isomer.[5]

  • Modify Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the ratio of regioisomers formed.[1] Experiment with running the reaction at different temperatures (e.g., room temperature, reflux, or cooled) to see if the isomer ratio improves.

  • Adjust the pH: The use of acidic or basic catalysts can influence which nitrogen atom of the substituted hydrazine initiates the attack. For instance, using the hydrochloride salt of a hydrazine in an aprotic solvent can favor the formation of a specific regioisomer.[7]

  • Alternative Synthetic Routes: If optimizing the Knorr condensation is unsuccessful, consider alternative, highly regioselective methods like 1,3-dipolar cycloadditions of diazo compounds with alkynes or multicomponent reactions.[7][8][9]

Q4: How can I separate a mixture of pyrazole regioisomers?

A4: If a mixture of regioisomers is unavoidable, they can often be separated using standard laboratory techniques:

  • Column Chromatography: This is the most common and effective method for separating regioisomers.[10][11] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is necessary to find an eluent that provides the best possible separation.[1]

  • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.[11]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for isolating highly pure samples for analysis, chiral or reversed-phase HPLC can be employed.[12]

Q5: What are the best analytical techniques for identifying and distinguishing between pyrazole regioisomers?

A5: A combination of spectroscopic techniques is essential for the unambiguous identification of pyrazole regioisomers:[13]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for this purpose. 1D ¹H and ¹³C NMR spectra will show distinct chemical shifts for the protons and carbons of each isomer.[13][14]

  • 2D NMR (NOESY): For definitive structure assignment, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable. It identifies through-space correlations between protons, for example, between the protons on the N-substituent and the protons at the 3- or 5-position of the pyrazole ring, confirming their proximity and thus the isomeric structure.[10][13][15]

  • X-ray Crystallography: If a suitable single crystal can be obtained, single-crystal X-ray crystallography provides absolute proof of the molecular structure and connectivity of a specific regioisomer.[16][17]

Data Presentation: Solvent Effects on Regioselectivity

The choice of solvent can profoundly influence the ratio of regioisomers formed. The following table summarizes quantitative data from the reaction of various 1,3-diketones with methylhydrazine.

1,3-Diketone (R¹)SolventRatio of Regioisomers (1,3- : 1,5-)Total Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEtOH15:8592
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE85:1595
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:398[5]
1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedioneEtOH15:8589
1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedioneTFE80:2093
1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedioneHFIP96:498
Ethyl 4-(2-furyl)-2,4-dioxobutanoateEtOH43:5793
Ethyl 4-(2-furyl)-2,4-dioxobutanoateHFIP>99:194

Note: The 1,3-regioisomer refers to the pyrazole with the N-methyl group adjacent to the R¹ substituent.

Visualizations

G Regioisomer Formation in Knorr Pyrazole Synthesis reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathA Pathway A: Attack at Carbonyl 1 reactants->pathA pathB Pathway B: Attack at Carbonyl 2 reactants->pathB intermediateA Hydrazone Intermediate A pathA->intermediateA intermediateB Hydrazone Intermediate B pathB->intermediateB productA Regioisomer A intermediateA->productA Cyclization & Dehydration productB Regioisomer B intermediateB->productB Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to two possible regioisomers.

G Troubleshooting Workflow for Poor Regioselectivity start Start: Mixture of Regioisomers Obtained check_separation Is separation of the current mixture feasible? start->check_separation separate Separate Isomers: - Column Chromatography - Recrystallization check_separation->separate Yes optimize Optimize Reaction Conditions check_separation->optimize No, need to improve selectivity end_sep End: Pure Isomers separate->end_sep change_solvent Modify Solvent: Switch from EtOH to TFE or HFIP optimize->change_solvent run_rxn1 Run Optimized Reaction change_solvent->run_rxn1 check_ratio1 Isomeric Ratio > 95:5? run_rxn1->check_ratio1 end_good End: Successful Regioselective Synthesis check_ratio1->end_good Yes change_temp Modify Temperature: Test reflux, RT, and 0°C check_ratio1->change_temp No run_rxn2 Run Optimized Reaction change_temp->run_rxn2 check_ratio2 Isomeric Ratio > 95:5? run_rxn2->check_ratio2 check_ratio2->end_good Yes alt_route Consider Alternative Synthetic Route check_ratio2->alt_route No

Caption: A logical workflow for troubleshooting poor regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard work-up reagents (ethyl acetate, water, brine) and purification supplies (anhydrous sodium sulfate, silica gel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This is a general protocol for separating a mixture of two pyrazole regioisomers.[3][10]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (for flash chromatography)

  • A series of solvents for eluent screening (e.g., hexanes, ethyl acetate, dichloromethane)

  • TLC plates and visualization method (e.g., UV lamp, iodine chamber)

  • Chromatography column and collection tubes

Procedure:

  • TLC Analysis: Perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation (largest difference in Rf values) between the two isomer spots.[1] Start with a non-polar solvent like hexanes and gradually increase polarity by adding ethyl acetate.

  • Column Packing: Prepare a flash chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude regioisomeric mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the separated, pure isomers.

  • Combine and Concentrate: Combine the fractions containing each pure isomer separately. Remove the solvent from the combined fractions under reduced pressure to yield the isolated regioisomers.

  • Characterization: Confirm the purity and identity of each isolated isomer using NMR spectroscopy.

References

Technical Support Center: Carbohydrazide Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of carbohydrazide compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What is carbohydrazide and what are its primary applications in a research setting?

Carbohydrazide (CH₆N₄O) is a white, water-soluble solid.[1] It is a derivative of hydrazine and possesses strong reducing properties.[2] In industrial and laboratory settings, it is widely used as an oxygen scavenger in boiler water treatment to prevent corrosion.[1][3][4] Its ability to react with oxygen, even at low temperatures and pressures, makes it a safer alternative to the more hazardous hydrazine.[3][4] Additionally, carbohydrazide and its derivatives are versatile intermediates in organic synthesis for pharmaceuticals, herbicides, plant growth regulators, and dyestuffs.[1][5]

Q2: What are the primary factors that affect the stability of carbohydrazide in solution?

The stability of carbohydrazide in solution is influenced by several key factors:

  • Temperature: Higher temperatures accelerate the reaction rate of carbohydrazide with dissolved oxygen.[6] At temperatures above 150°C (302°F), it begins to hydrolyze, generating hydrazine and carbon dioxide. Above 200°C (392°F), it decomposes into ammonia, nitrogen, and hydrogen.

  • pH: The stability of carbohydrazide varies significantly with the pH of the solution.

    • Neutral (pH ~7): It exhibits relatively good stability, with a slow, gradual reaction with dissolved oxygen.[6]

    • Acidic (pH < 7): In strongly acidic solutions, carbohydrazide can be protonated, which reduces its reactivity with oxygen.[6]

    • Alkaline (pH > 7): In moderately alkaline solutions (pH 8-10), its reactivity with oxygen can be enhanced.[6] However, in strongly alkaline conditions (pH > 12), it may undergo hydrolysis, leading to a loss of its oxygen-scavenging ability.[6]

  • Presence of Metal Ions: Metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can act as catalysts, accelerating the decomposition of carbohydrazide.[5][6]

  • Exposure to Air (Oxygen) and UV Light: As an oxygen scavenger, carbohydrazide readily reacts with dissolved oxygen, leading to its depletion.[2][7] Exposure to UV light can also cause it to decompose into ammonia, hydrogen, and nitrogen.[5]

Q3: My carbohydrazide solution appears cloudy or has formed a precipitate. What could be the cause?

Cloudiness or precipitation in a carbohydrazide solution can indicate several issues:

  • Degradation: The compound may have started to decompose due to factors like elevated temperature, improper pH, or exposure to light.

  • Contamination: The presence of incompatible substances or metal ions could be causing precipitation or accelerating degradation.[8][9]

  • Low Solubility: While carbohydrazide is highly soluble in water, using a solvent in which it is less soluble (like alcohol) or preparing a supersaturated solution could lead to precipitation, especially at lower temperatures.[1]

Q4: How should I prepare and store carbohydrazide solutions to ensure maximum stability?

To maximize the stability of your carbohydrazide solution, follow these guidelines:

  • Use High-Purity Solvent: Use deionized, distilled, and deoxygenated water to minimize contaminants and dissolved oxygen.

  • Control Temperature: Prepare and store the solution in a cool environment.[3][10][11] For long-term storage, refrigeration is recommended.[11]

  • Protect from Light and Air: Store the solution in a tightly sealed, opaque container to prevent exposure to UV light and atmospheric oxygen.[7][10]

  • Maintain Optimal pH: For general use, a neutral to moderately alkaline pH is often suitable, but the optimal pH may depend on your specific application.[6]

  • Avoid Incompatible Materials: Do not store solutions in containers made of materials that could leach metal ions.[8] Use glass or other inert containers.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving carbohydrazide solutions.

Observed Issue Potential Cause Recommended Action
Unexpectedly fast reaction or decomposition Solution was exposed to high temperatures.[6]Prepare fresh solution and maintain it at a lower temperature. Verify the temperature of your experimental setup.
Presence of catalytic metal ions (e.g., copper, iron).[6]Use high-purity, deionized water. Ensure all glassware is thoroughly cleaned to remove trace metals. Consider using a chelating agent if metal contamination is unavoidable.
Inconsistent or non-reproducible experimental results Degradation of carbohydrazide stock solution over time.Prepare fresh carbohydrazide solutions daily or as needed. Quantify the concentration of your stock solution before each experiment using a suitable analytical method.
pH of the reaction mixture is not controlled.[6]Buffer the reaction solution to the optimal pH for your experiment. Monitor and adjust the pH as necessary.
Color change in the solution (e.g., yellowing) Possible reaction with impurities or degradation products forming.Discard the solution. Prepare a fresh solution using higher purity reagents and solvent. Ensure the storage container is clean and inert.
Low efficiency as an oxygen scavenger Incorrect pH for the application.[6]Adjust the pH of the system. The optimal range for oxygen scavenging in boilers is typically 87.8-176.7 °C.[3]
The solution has already been depleted by reacting with atmospheric oxygen.Prepare the solution using deoxygenated water and minimize headspace in the storage container. Handle the solution under an inert atmosphere (e.g., nitrogen or argon) if possible.

Quantitative Data Summary

The following tables provide key quantitative data for carbohydrazide.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula CH₆N₄O[10]
Molar Mass 90.09 g/mol [1]
Appearance White crystalline powder or pellets[10]
Melting Point 153-154 °C (decomposes)[1]
Solubility Very soluble in water; soluble in alcohol[1][5]
pH (12% Solution) ~8.45 ± 1.25[10]

Table 2: Stability and Decomposition Parameters

ParameterCondition / ValueSource(s)
Hydrolysis Temperature Begins at ~150 °C
Decomposition Temperature Begins at >200 °C
Optimal Temperature Range (as oxygen scavenger) 87.8 - 176.7 °C[3]
Incompatible Materials Strong oxidizing agents, strong acids[8][9]
Hazardous Decomposition Products Nitrogen oxides (NOx), Ammonia, Hydrazine[9]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Carbohydrazide Concentration

This protocol is based on the reduction of Iron(III) and the subsequent formation of a colored complex with ferrozine, suitable for quantifying carbohydrazide in the 25-700 µg/L range.[12]

Materials:

  • Spectrophotometer

  • Carbohydrazide standard solution

  • Ferric chloride (FeCl₃) solution

  • Ferrozine solution

  • Buffer solution (e.g., acetate buffer, pH 4.5)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve: a. Create a series of standard solutions of known carbohydrazide concentrations from the stock solution. b. To a volumetric flask, add a defined volume of a standard solution. c. Add the buffer solution to maintain the required pH. d. Add the FeCl₃ solution. Mix well and allow time for the reduction of Fe(III) to Fe(II) by carbohydrazide. e. Add the ferrozine solution. The Fe(II) will form a colored complex. f. Dilute to the mark with deionized water and mix thoroughly. g. Measure the absorbance of each standard at the wavelength of maximum absorbance for the Fe(II)-ferrozine complex. h. Plot a graph of absorbance versus concentration to create the calibration curve.

  • Analyze the Unknown Sample: a. Take a known volume of your carbohydrazide solution (the "unknown"). b. Repeat steps 1c through 1f. c. Measure the absorbance of the sample. d. Use the calibration curve to determine the concentration of carbohydrazide in your sample.

Visualizations

The following diagrams illustrate key workflows and relationships concerning the stability of carbohydrazide solutions.

G cluster_prep Solution Preparation cluster_store Storage cluster_use Usage start Start: Prepare Solution reagents Use High-Purity Carbohydrazide & Water start->reagents deoxygenate Deoxygenate Solvent (e.g., N2 sparging) reagents->deoxygenate dissolve Dissolve Carbohydrazide in Cool Solvent deoxygenate->dissolve container Transfer to Opaque, Inert Container dissolve->container seal Seal Tightly to Exclude Air container->seal condition Store in Cool, Dark Place (Refrigerate if needed) seal->condition check Verify Concentration Before Use condition->check end Stable Solution Ready for Experiment check->end

Workflow for preparing and storing a stable carbohydrazide solution.

G start Suspect Solution Instability check_visual Visually Inspect Solution (Clarity, Color, Precipitate) start->check_visual check_ph Measure pH of Solution check_visual->check_ph Clear & Colorless result_bad Solution Has Degraded check_visual->result_bad Cloudy / Precipitate / Color Change quantify Quantify Concentration (e.g., Titration, Spectroscopy) check_ph->quantify pH is within expected range check_ph->result_bad pH is outside expected range result_ok Solution is Stable quantify->result_ok Concentration is within specification quantify->result_bad Concentration is low action_discard Discard and Prepare Fresh Solution result_bad->action_discard

Troubleshooting flowchart for suspected carbohydrazide solution instability.

G center Carbohydrazide Solution Stability temp Temperature center->temp ph pH center->ph oxygen Dissolved Oxygen center->oxygen light UV Light center->light metals Metal Ions (Cu, Fe) center->metals temp->center Accelerates Degradation ph->center Affects Reactivity oxygen->center Causes Consumption light->center Causes Decomposition metals->center Catalyzes Degradation

Factors influencing the stability of carbohydrazide in solution.

References

degradation pathways of pyrazole derivatives under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole derivatives, specifically focusing on their degradation pathways under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the pyrazole ring itself under acidic conditions?

A1: The pyrazole ring is generally considered to be chemically stable and resistant to degradation under typical acidic conditions used in forced degradation studies (e.g., 0.1 M to 1 M HCl).[1][2] Its aromatic character contributes to this stability.[3] Degradation of pyrazole derivatives in acidic media often occurs at the functional groups attached to the ring rather than the ring itself.

Q2: What are the most common degradation pathways for pyrazole derivatives in an acidic environment?

A2: The most prevalent degradation pathway for pyrazole derivatives under acidic conditions is the hydrolysis of susceptible functional groups.[2] Ester groups are particularly prone to acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid and alcohol. Other functional groups, such as amides, may also undergo hydrolysis, although generally to a lesser extent.

Q3: Can the pyrazole ring open under acidic conditions?

A3: While generally stable, there are specific and unusual instances where the pyrazole ring can undergo opening. These are not typical degradation pathways under standard forced degradation conditions. Such reactions often require highly specific functionalities on the pyrazole ring and more drastic reaction conditions than those used for routine stability testing.[4][5][6]

Q4: My pyrazole derivative shows significant degradation in acid, but I don't have an ester or other obviously labile group. What could be happening?

A4: If you observe unexpected degradation, consider the following possibilities:

  • Complex Interactions: The combination of substituents on your specific molecule could lead to unexpected electronic effects that increase susceptibility to acid-catalyzed reactions.

  • Oxidation: Although less common under strictly acidic conditions without an oxidizing agent, some pyrazole derivatives can be susceptible to oxidation, particularly at the N-1 and C-4 positions.[2]

  • Secondary Degradation: The initial degradation product might be unstable and undergo further reactions, leading to a complex mixture of degradants.

Q5: How do I definitively identify the degradation products of my pyrazole derivative?

A5: The most effective method for identifying degradation products is through a forced degradation study (also known as stress testing).[2] This involves subjecting your compound to various stress conditions, including acidic hydrolysis, and then analyzing the resulting mixture using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[7][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under standard acidic stress conditions. The pyrazole derivative is highly stable under the tested conditions.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 60-80°C), or extend the exposure time.[9]
Multiple degradation peaks are observed in the chromatogram, making identification difficult. Secondary degradation of primary products may be occurring.Analyze samples at earlier time points to identify the primary degradation products before they degrade further.
Poor peak shape for the parent compound or degradation products in HPLC analysis. Interaction with the stationary phase; inappropriate mobile phase pH.For basic pyrazole derivatives, using an acidic mobile phase can improve peak shape. Consider using a base-deactivated column.[7]
Mass balance in the forced degradation study is poor (sum of parent drug and degradants is not close to 100%). Some degradation products may not be eluting from the HPLC column or are not being detected by the UV detector.Use a more universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. Ensure your chromatographic method is capable of eluting all potential degradants.

Quantitative Data from Forced Degradation Studies

The following table summarizes publicly available data on the degradation of celecoxib, a pyrazole-containing drug, under acidic conditions.

Compound Acidic Condition Temperature Duration Degradation (%) Reference
Celecoxib0.1 N HCl80°C24 hoursMinimal[9]
CelecoxibAcidic40°C817 hours~3%[10]

This data highlights the general stability of the pyrazole core in celecoxib under acidic stress.

Experimental Protocols

Protocol for Forced Acidic Degradation of a Pyrazole Derivative

This protocol outlines a general procedure for conducting a forced degradation study of a pyrazole derivative under acidic conditions.

1. Materials:

  • Pyrazole derivative

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • HPLC grade water

  • HPLC grade organic solvent (e.g., acetonitrile or methanol)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a suitable detector (e.g., UV or PDA) and a C18 column

  • pH meter

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • In a volumetric flask, add an appropriate volume of the stock solution.

    • Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of the pyrazole derivative (e.g., 0.1 mg/mL).

    • Store the solution at a controlled temperature (e.g., 40°C or 60°C) and protect it from light.

  • Time Points: Withdraw aliquots of the stressed sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic sample by adding an equimolar amount of NaOH. This is crucial to prevent further degradation on the HPLC column.

  • HPLC Analysis:

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method. The mobile phase and column selection will depend on the specific pyrazole derivative.

  • Data Analysis:

    • Quantify the amount of the parent pyrazole derivative remaining at each time point.

    • Calculate the percentage of degradation.

    • Identify and quantify any degradation products.

Visualizations

Degradation_Pathway_Ester_Hydrolysis Pyrazole_Ester Pyrazole Derivative with Ester Group Protonation Protonation of Carbonyl Oxygen Pyrazole_Ester->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Alcohol Proton_Transfer->Elimination Carboxylic_Acid Pyrazole Carboxylic Acid (Degradation Product) Elimination->Carboxylic_Acid - H+ Alcohol Alcohol (Degradation Product) Elimination->Alcohol

Caption: Acid-catalyzed hydrolysis of a pyrazole derivative containing an ester group.

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock_Solution Prepare Stock Solution of Pyrazole Derivative Acid_Stress Incubate in 0.1 M HCl at Elevated Temperature Stock_Solution->Acid_Stress Sampling Withdraw Samples at Time Intervals Acid_Stress->Sampling Neutralization Neutralize with NaOH Sampling->Neutralization HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Neutralization->HPLC_Analysis Data_Analysis Quantify Parent Drug and Degradants HPLC_Analysis->Data_Analysis Pathway_ID Identify Degradation Pathway Data_Analysis->Pathway_ID

Caption: Workflow for a forced acidic degradation study of a pyrazole derivative.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles, with a specific focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for pyrazole synthesis?

The optimal reaction temperature for pyrazole synthesis is highly dependent on the specific synthetic route and substrates used. However, a general temperature range for common methods like the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine) is often between room temperature and the reflux temperature of the solvent, typically ethanol.[1][2] Some modern methods may specify temperatures around 60°C or 95°C to achieve high yields and regioselectivity.[3][4][5] It is crucial to consult literature for the specific pyrazole derivative of interest to determine the most suitable temperature range.

Q2: How does reaction temperature affect the yield of my pyrazole synthesis?

Reaction temperature is a critical parameter that directly influences the reaction rate and, consequently, the yield. Increasing the temperature can accelerate the reaction, but excessive heat can lead to the formation of byproducts and decomposition of starting materials or the desired product, ultimately lowering the yield.[1][4] For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, the yield improved when the temperature was raised to 60°C, but decreased at higher temperatures.[4] Therefore, optimizing the temperature is essential to maximize the yield.

Q3: Can temperature influence the regioselectivity of the reaction?

Yes, temperature can play a significant role in controlling the regioselectivity of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. In some cases, different reaction temperatures can favor the formation of one regioisomer over another.[3][5][6] For example, a temperature-controlled divergent synthesis has been developed to selectively produce different pyrazole derivatives from the same starting materials by simply tuning the reaction temperature.[3][5]

Q4: I am observing the formation of tar-like substances in my reaction. What could be the cause?

The formation of tar-like substances is often a result of polymerization or degradation of starting materials or intermediates at elevated temperatures.[1] To mitigate this, consider running the reaction at a lower temperature for a longer duration.[1] Ensuring the purity of your starting materials is also crucial, as impurities can catalyze these unwanted side reactions.[7]

Troubleshooting Guides

Issue 1: Low Yield

A low yield is a common problem in pyrazole synthesis. The following steps can help you troubleshoot and optimize your reaction for a better outcome.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity OptimizeStoichiometry Optimize Reactant Stoichiometry CheckPurity->OptimizeStoichiometry OptimizeConditions Evaluate Reaction Conditions (Temperature, Time, Solvent, pH) OptimizeStoichiometry->OptimizeConditions SideReactions Investigate Potential Side Reactions OptimizeConditions->SideReactions PurificationLoss Review Purification Technique SideReactions->PurificationLoss Solution Improved Yield PurificationLoss->Solution

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Start with room temperature and gradually increase it, monitoring the reaction progress by TLC. In some cases, a lower temperature for a longer duration may be beneficial to minimize byproduct formation.[1] For specific reactions, an optimal temperature might be around 60°C or 95°C.[3][4][5]
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative.[7] Impurities can lead to side reactions and lower the yield.[7]
Incorrect Stoichiometry A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[7]
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but for certain syntheses, aprotic dipolar solvents like DMF or DMSO may provide better results.[8] In some cases, fluorinated alcohols like TFE or HFIP can improve regioselectivity and yield.[9]
Formation of Regioisomers If you are using an unsymmetrical 1,3-dicarbonyl, you may be forming a mixture of regioisomers. Analyze your crude product to confirm this. Optimizing the temperature and solvent can help favor the formation of the desired isomer.[3][5]
Issue 2: Poor Regioselectivity

Controlling regioselectivity is crucial when synthesizing substituted pyrazoles from unsymmetrical precursors.

Decision-Making Flow for Optimizing Regioselectivity

RegioselectivityOptimization Start Poor Regioselectivity AnalyzeSubstrates Analyze Steric and Electronic Properties of Substrates Start->AnalyzeSubstrates ModifyTemp Modify Reaction Temperature AnalyzeSubstrates->ModifyTemp ChangeSolvent Change Solvent (e.g., to HFIP or TFE) ModifyTemp->ChangeSolvent AlternativeRoute Consider Alternative Synthetic Route ChangeSolvent->AlternativeRoute Solution Improved Regioselectivity AlternativeRoute->Solution

Caption: A decision-making workflow for optimizing regioselectivity in pyrazole synthesis.

Factors Influencing Regioselectivity and Potential Solutions:

Factor Influence and Suggested Action
Reaction Temperature Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio. Experiment with different temperatures to determine the optimal condition for the desired regioisomer.[3][5][6]
Solvent The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[9]
pH The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups, thus affecting the regiochemical outcome. The addition of a mild acid or base catalyst may be necessary.[10]
Substituent Effects The electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role.[10] Electron-withdrawing groups on the pyrazole aldehyde can decrease its reactivity.[1]

Experimental Protocols

General Experimental Workflow for Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and widely used method for preparing pyrazoles.

KnorrSynthesisWorkflow Start Start Dissolve Dissolve 1,3-Dicarbonyl in Solvent Start->Dissolve AddHydrazine Add Hydrazine Derivative Dissolve->AddHydrazine Heat Heat Reaction Mixture (e.g., Reflux) AddHydrazine->Heat Monitor Monitor Progress by TLC Heat->Monitor Workup Reaction Work-up (Cooling, Precipitation/Extraction) Monitor->Workup Purify Purify Product (Recrystallization/Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A general experimental workflow for the Knorr pyrazole synthesis.

Protocol 1: Temperature-Controlled Synthesis of 3,5-diphenyl-1H-pyrazole

This protocol is adapted from a method demonstrating temperature-controlled divergent synthesis.[3][5]

Materials:

  • α,β-Alkynic hydrazone (1a) (0.2 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.)

  • Ethanol (EtOH) (2.0 mL)

Procedure:

  • To a reaction vessel, add the α,β-alkynic hydrazone (1a) (0.2 mmol) and ethanol (2.0 mL).

  • Add DBU (1.0 equiv.) to the mixture.

  • Stir the mixture at 95°C under an air atmosphere for 12 hours.[3][5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be purified by silica gel column chromatography using an appropriate eluent (e.g., petroleum ether/ethyl acetate).[3][5]

Quantitative Data Summary

The following tables summarize quantitative data on the effect of temperature on pyrazole synthesis from the cited literature.

Table 1: Effect of Temperature on Yield for a Silver-Catalyzed Pyrazole Synthesis [4]

Temperature (°C)Yield (%)
Room TemperatureNo Reaction
4045
60 82
8075
10068

Table 2: Temperature-Controlled Divergent Synthesis of Pyrazoles [3][5]

ProductTemperature (°C)SolventAdditiveYield (%)
1-Tosyl-3,5-diphenyl-1H-pyrazole (2a)Room TempEtOHDBU95
3,5-diphenyl-1H-pyrazole (3a)95 EtOHDBU65
1-Tosyl-3,5-diphenyl-1H-pyrazole (2a)Room Temp[HDBU][OAc]-98
3,5-diphenyl-1H-pyrazole (3a)95 [HDBU][OAc]-85

References

Technical Support Center: Purification of tert-Butyl Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of tert-butyl substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying tert-butyl substituted pyrazoles?

A1: The main challenges stem from the bulky nature of the tert-butyl group, which can lead to:

  • Steric Hindrance: This can influence the compound's solubility and its interaction with stationary phases during chromatography, making separation from structurally similar impurities difficult.

  • Formation of Regioisomers: The synthesis of substituted pyrazoles, especially from unsymmetrical 1,3-dicarbonyl compounds, often yields regioisomers which can be challenging to separate due to their similar physical properties.[1]

  • Co-elution with Byproducts: Unreacted starting materials and side products from the synthesis may have polarities similar to the target compound, leading to co-elution during column chromatography.

Q2: Which purification techniques are most effective for tert-butyl substituted pyrazoles?

A2: The two most common and effective purification techniques are column chromatography and recrystallization. The choice between them depends on the nature of the impurities, the quantity of the material, and the desired final purity. In many cases, a combination of both methods is employed for optimal results.

Q3: What are common impurities I should expect in the synthesis of tert-butyl substituted pyrazoles?

A3: Common impurities include:

  • Unreacted Starting Materials: Such as the 1,3-dicarbonyl compound and tert-butylhydrazine.

  • Regioisomers: As mentioned, these are a frequent challenge.[1]

  • Pyrazoline Intermediates: Incomplete aromatization during the synthesis can leave pyrazoline byproducts.[1]

  • Side-products from Hydrazine: Self-condensation or other side reactions of the hydrazine starting material can introduce colored impurities.[1]

Q4: How does the tert-butyl group affect the choice of solvents for purification?

A4: The lipophilic tert-butyl group generally increases the solubility of the pyrazole in non-polar organic solvents. This often means that for recrystallization, a mixed solvent system with a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane is effective. For column chromatography, a less polar mobile phase compared to non-tert-butylated analogs might be required for good separation.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

This occurs when the compound precipitates from the solution at a temperature above its melting point.

  • Solution 1: Adjust the Solvent System. Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to decrease the saturation concentration. Alternatively, switch to a solvent system with a lower boiling point.

  • Solution 2: Slow Cooling. Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.

  • Solution 3: Seeding. If a few crystals of the pure compound are available, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.

Issue 2: Poor recovery of the purified compound.

  • Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor.

  • Solution 2: Thorough Cooling. Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize precipitation.

  • Solution 3: Concentrate the Mother Liquor. The filtrate can be concentrated and a second crop of crystals can be obtained, although they may be less pure than the first crop.

Issue 3: Colored impurities persist in the crystals.

  • Solution: Use Activated Charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb some of the desired product.

Column Chromatography

Issue 1: Poor separation of the desired product from impurities (co-elution).

  • Solution 1: Optimize the Mobile Phase. Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation. For tert-butyl pyrazoles, a good starting point is a mixture of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). A shallow gradient of the more polar solvent can improve separation.

  • Solution 2: Adjust the Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or reverse-phase silica (C18).

  • Solution 3: Modify the Column Parameters. Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution.[2]

Issue 2: The compound is retained too strongly on the column.

  • Solution: Increase the Polarity of the Mobile Phase. Gradually increase the proportion of the more polar solvent in your eluent system. For basic pyrazoles that may interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve elution.[3]

Issue 3: Separation of Regioisomers.

  • Solution 1: High-Performance Flash Chromatography. Utilize a flash chromatography system with high-resolution columns to achieve better separation.

  • Solution 2: Preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

  • Solution 3: Derivatization. In some cases, it may be possible to selectively react one regioisomer to facilitate separation, followed by removal of the derivatizing group.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative tert-Butyl Substituted Pyrazole

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubilityDifferential adsorption
Typical Purity >98%>99%
Typical Yield 60-85%70-95%
Scale Easily scalableScalable, but can be costly
Time Can be slow (cooling)Generally faster for small scale
Solvent Usage ModerateHigh
Cost LowModerate to High

Note: The values in this table are representative and can vary significantly depending on the specific compound and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization of a tert-Butyl Substituted Pyrazole

This protocol is a general guideline and may require optimization for your specific compound.

  • Solvent Selection:

    • Place a small amount of the crude tert-butyl pyrazole in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene) to each tube.

    • A good single solvent will dissolve the compound when hot but not at room temperature.

    • For a mixed-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. A common combination for tert-butyl pyrazoles is ethyl acetate/hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent (or the single solvent) to completely dissolve the solid. Gentle heating and stirring will facilitate dissolution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of a tert-Butyl Substituted Pyrazole
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using either a dry packing or slurry packing method.

    • Equilibrate the packed column with the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for better resolution.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • The flow rate should be controlled to allow for proper equilibration and separation.

    • If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified tert-butyl substituted pyrazole.

Visualizations

troubleshooting_recrystallization start Crude tert-Butyl Pyrazole recrystallization Perform Recrystallization start->recrystallization oiling_out Compound 'Oils Out' recrystallization->oiling_out Issue? low_yield Low Yield recrystallization->low_yield Issue? impure_crystals Crystals are Impure recrystallization->impure_crystals Issue? success Pure Crystals Obtained recrystallization->success No Issues adjust_solvent Adjust Solvent System (more 'good' solvent or lower boiling point) oiling_out->adjust_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes seed_crystal Add Seed Crystal oiling_out->seed_crystal Yes min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes cool_thoroughly Cool Thoroughly low_yield->cool_thoroughly Yes concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes charcoal Use Activated Charcoal impure_crystals->charcoal Yes, colored rerun Re-recrystallize impure_crystals->rerun Yes, other adjust_solvent->recrystallization slow_cooling->recrystallization seed_crystal->recrystallization min_solvent->recrystallization cool_thoroughly->recrystallization concentrate_mother_liquor->recrystallization charcoal->recrystallization rerun->recrystallization

Caption: Troubleshooting workflow for the recrystallization of tert-butyl substituted pyrazoles.

troubleshooting_chromatography start Crude tert-Butyl Pyrazole column_chromatography Perform Column Chromatography start->column_chromatography poor_separation Poor Separation (Co-elution) column_chromatography->poor_separation Issue? strong_retention Strong Retention column_chromatography->strong_retention Issue? regioisomer_issue Regioisomer Separation column_chromatography->regioisomer_issue Issue? success Pure Product Obtained column_chromatography->success No Issues optimize_mobile_phase Optimize Mobile Phase (TLC screening, gradient) poor_separation->optimize_mobile_phase Yes change_stationary_phase Change Stationary Phase (Alumina, Reverse Phase) poor_separation->change_stationary_phase Yes adjust_column_params Adjust Column Parameters (longer column, smaller particles) poor_separation->adjust_column_params Yes increase_polarity Increase Mobile Phase Polarity strong_retention->increase_polarity Yes add_modifier Add Modifier (e.g., Et3N) strong_retention->add_modifier Yes prep_hplc Use Preparative HPLC regioisomer_issue->prep_hplc Yes derivatize Derivatize to Separate regioisomer_issue->derivatize Yes optimize_mobile_phase->column_chromatography change_stationary_phase->column_chromatography adjust_column_params->column_chromatography increase_polarity->column_chromatography add_modifier->column_chromatography prep_hplc->success derivatize->success

Caption: Troubleshooting workflow for column chromatography of tert-butyl substituted pyrazoles.

References

preventing byproduct formation in carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of carbohydrazide. Our goal is to help you prevent byproduct formation and optimize your experimental outcomes.

Troubleshooting Guide: Preventing Byproduct Formation

This guide addresses common issues encountered during carbohydrazide synthesis and provides targeted solutions to minimize impurities.

Issue 1: Low Yield and Purity in the Dialkyl Carbonate Method

  • Question: My carbohydrazide synthesis using diethyl carbonate and hydrazine hydrate resulted in a low yield and the final product appears impure. What could be the cause?

  • Answer: High reaction temperatures are a common culprit in this synthesis. Temperatures exceeding 80°C can lead to the formation of unwanted byproducts, reducing the yield and purity of the desired carbohydrazide. Additionally, improper molar ratios of reactants can lead to incomplete reactions or excess starting materials in the final product.

    Troubleshooting Steps:

    • Temperature Control: Maintain a strict reaction temperature below 80°C throughout the synthesis. A patent for a similar process using dimethyl carbonate emphasizes keeping the temperature between 50°C and 75°C to prevent side reactions.[1][2]

    • Molar Ratio: Ensure the correct molar ratio of hydrazine hydrate to dialkyl carbonate is used. An excess of hydrazine hydrate is typically employed to drive the reaction to completion.[3]

    • Purification: Recrystallization of the crude product is an effective method for purification. A common procedure involves dissolving the crude carbohydrazide in hot water and then precipitating the pure product by adding ethanol.[3] Washing the final product with ethanol can also help remove impurities.[4]

Issue 2: Formation of 4-Aminourazole as a Byproduct

  • Question: I have identified 4-aminourazole in my carbohydrazide product. How can I prevent its formation?

  • Answer: 4-Aminourazole is formed from the self-condensation of carbohydrazide, a side reaction that is particularly favored by prolonged heating at elevated temperatures.

    Troubleshooting Steps:

    • Minimize Reaction Time: Avoid unnecessarily long reaction times, especially when operating at higher temperatures.

    • Strict Temperature Control: As with preventing other byproducts, maintaining a reaction temperature below 80°C is crucial.

    • Optimize Reagent Addition: In the two-step synthesis from dimethyl carbonate, the intermediate (methyl carbazate) is formed first, followed by reaction with additional hydrazine.[1][2][4] This staged approach can help control the reaction and minimize side reactions.

Issue 3: Presence of Unreacted Starting Materials

  • Question: My final carbohydrazide product is contaminated with unreacted dialkyl carbonate or hydrazine. How can I address this?

  • Answer: The presence of unreacted starting materials can be due to an incorrect molar ratio, insufficient reaction time, or inadequate purification.

    Troubleshooting Steps:

    • Molar Ratio Adjustment: Carefully control the stoichiometry of your reactants. For the dialkyl carbonate method, using a slight excess of hydrazine hydrate can help ensure the complete conversion of the carbonate.[3]

    • Reaction Monitoring: Monitor the progress of the reaction to ensure it has gone to completion. Techniques like vapor phase chromatography can be used to detect the presence of volatile starting materials like dimethyl carbonate.[1][2]

    • Purification: Unreacted dialkyl carbonate is often volatile and can be removed by distillation. Excess hydrazine can be removed by washing the product. Recrystallization is also effective in separating the desired product from starting materials.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing carbohydrazide?

A1: The most prevalent industrial methods for carbohydrazide synthesis include:

  • Reaction of a dialkyl carbonate (e.g., diethyl carbonate or dimethyl carbonate) with hydrazine hydrate. [3][4] This can be performed in one or two steps. The two-step process involves the initial formation of a carbazate intermediate, followed by reaction with more hydrazine to yield carbohydrazide.[1][2][4]

  • Reaction of urea with hydrazine. [5] This method involves heating urea with an excess of hydrazine hydrate.

  • A newer method involving the reaction of methyl ethyl ketazine with urea. This process is reported to have high yield and fewer byproducts.[6][7]

Q2: What is the primary byproduct to be concerned about in the dialkyl carbonate synthesis of carbohydrazide?

A2: The primary concern is the formation of byproducts due to side reactions at elevated temperatures. While specific byproducts are not always detailed in literature, a key strategy for ensuring high purity is to maintain the reaction temperature below 80°C.[1][2] Self-condensation of carbohydrazide to 4-aminourazole can also occur with prolonged heating.

Q3: How can I purify crude carbohydrazide?

A3: The most common and effective method for purifying carbohydrazide is recrystallization. A typical procedure involves dissolving the crude product in hot water and then inducing precipitation of pure carbohydrazide crystals by adding ethanol.[3] The purified product is then filtered, washed (often with ethanol or ether), and dried.[3][4]

Q4: Are there any safety precautions I should take during carbohydrazide synthesis?

A4: Yes, several safety precautions are essential:

  • Hydrazine Handling: Hydrazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Reaction under Inert Atmosphere: Some procedures recommend carrying out the reaction under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions and ensure safety.[1][2]

  • Temperature Monitoring: Closely monitor the reaction temperature to prevent runaway reactions and the formation of byproducts.

Data Presentation

Table 1: Comparison of Carbohydrazide Synthesis Methods

Synthesis MethodKey ReactantsTypical Reaction Temperature (°C)Typical Reaction Time (hours)Reported YieldKey Byproducts/Impurities
Diethyl Carbonate & Hydrazine HydrateDiethyl carbonate, Hydrazine hydrate96 - 119 (pot temperature)449% (overall)Side reaction products at high temp.
Dimethyl Carbonate & Hydrazine Hydrate (Two-Step)Dimethyl carbonate, Hydrazine hydrate< 80Step 1: ~1-2, Step 2: ~475% (conversion)Side reaction products at high temp.
Urea & Hydrazine HydrateUrea, Hydrazine hydrateReflux40>65%Unreacted starting materials
Methyl Ethyl Ketazine & UreaMethyl ethyl ketazine, Urea80 - 13012 - 18HighFewer byproducts reported

Experimental Protocols

Protocol 1: Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate [3]

  • Reactant Charging: In a 1-liter round-bottomed flask equipped with a thermometer, combine 354 g (3.0 mols) of diethyl carbonate and 388 g of 85% hydrazine hydrate (6.6 mols).

  • Initial Mixing: Shake the flask until a single phase is formed. The reaction is exothermic, and the temperature will rise to approximately 55°C.

  • Distillation Setup: Connect the flask to a fractionating column, a still head with a thermometer, and a water-cooled condenser.

  • Heating and Distillation: Heat the reaction mixture. Distill off the ethanol and water byproduct over 4 hours. The vapor temperature should be maintained between 80-85°C, while the pot temperature will rise from 96°C to 119°C.

  • Crystallization: Cool the reaction mixture to 20°C and let it stand for at least 1 hour to allow carbohydrazide to crystallize.

  • Filtration: Filter the crystals and dry them by suction. This yields the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude product in 110 ml of hot water.

    • Filter the hot solution to remove any insoluble material.

    • Add approximately 500 ml of 95% ethanol to precipitate the pure carbohydrazide.

    • Let the solution stand for at least 1 hour at 20°C.

    • Filter the purified crystals, wash with ether, and dry.

Protocol 2: Two-Step Synthesis of Carbohydrazide from Dimethyl Carbonate and Hydrazine Hydrate [1][2][4]

  • Step 1: Formation of Methyl Carbazate

    • Reactant Charging: In a suitable reaction vessel, combine dimethyl carbonate and hydrazine hydrate in approximately a 1:1 molar ratio.

    • Reaction: Heat the mixture to a temperature between 50°C and 75°C for about 1 to 2 hours.

    • Methanol Removal: Remove the methanol byproduct by distillation under vacuum.

  • Step 2: Formation of Carbohydrazide

    • Hydrazine Addition: To the methyl carbazate from Step 1, add an excess of hydrazine hydrate.

    • Reaction: Heat the mixture at approximately 70°C for about 4 hours.

    • Crystallization: Cool the reaction solution to 0-5°C to crystallize the carbohydrazide.

    • Filtration and Washing: Filter the crystals and wash them with cold ethanol.

    • Drying: Dry the purified carbohydrazide in a vacuum oven.

Visualizations

Synthesis_from_Diethyl_Carbonate Diethyl Carbonate Diethyl Carbonate Reaction_Vessel Reaction (96-119°C) Diethyl Carbonate->Reaction_Vessel Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Vessel Distillation Distillation (Ethanol + Water) Reaction_Vessel->Distillation Crude_Carbohydrazide Crude Carbohydrazide Reaction_Vessel->Crude_Carbohydrazide Recrystallization Recrystallization (Water/Ethanol) Crude_Carbohydrazide->Recrystallization Pure_Carbohydrazide Pure Carbohydrazide Recrystallization->Pure_Carbohydrazide

Caption: Workflow for carbohydrazide synthesis from diethyl carbonate.

Two_Step_Synthesis_from_Dimethyl_Carbonate cluster_step1 Step 1: Methyl Carbazate Formation cluster_step2 Step 2: Carbohydrazide Formation Dimethyl_Carbonate Dimethyl_Carbonate Reaction_1 Reaction (<80°C) Dimethyl_Carbonate->Reaction_1 Hydrazine_Hydrate_1 Hydrazine Hydrate Hydrazine_Hydrate_1->Reaction_1 Methanol_Removal Methanol Removal (Vacuum Distillation) Reaction_1->Methanol_Removal Methyl_Carbazate Methyl Carbazate Intermediate Methanol_Removal->Methyl_Carbazate Reaction_2 Reaction (~70°C) Methyl_Carbazate->Reaction_2 Hydrazine_Hydrate_2 Additional Hydrazine Hydrate Hydrazine_Hydrate_2->Reaction_2 Crystallization Crystallization (0-5°C) Reaction_2->Crystallization Pure_Carbohydrazide Pure Carbohydrazide Crystallization->Pure_Carbohydrazide Byproduct_Formation_Pathway Carbohydrazide_1 Carbohydrazide High_Temp Prolonged Heating (>80°C) Carbohydrazide_1->High_Temp Carbohydrazide_2 Carbohydrazide Carbohydrazide_2->High_Temp 4_Aminourazole 4-Aminourazole (Byproduct) High_Temp->4_Aminourazole

References

Technical Support Center: Managing Poor Solubility of Pyrazole Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of pyrazole compounds.

Troubleshooting Guides

This section is designed to help you navigate common problems encountered during your experiments.

Problem 1: My pyrazole compound is not dissolving in aqueous buffer.

Possible Causes & Solutions

  • High Crystallinity: The planar structure of the pyrazole ring can lead to high crystal lattice energy, making it difficult for solvent molecules to break the crystal structure.[1]

    • Solution: Consider formulation strategies that disrupt the crystal lattice, such as creating an amorphous solid dispersion.[1][2]

  • Hydrophobicity: Many pyrazole derivatives possess hydrophobic characteristics that limit their interaction with polar water molecules.[1]

    • Solution 1: Co-solvents: Introduce a water-miscible organic solvent to the aqueous medium. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[3][4]

    • Solution 2: Surfactants: The use of surfactants can help to wet the surface of the solid compound and improve its dispersion in the aqueous medium. Tween-80 is a commonly used surfactant for this purpose.[3]

  • pH-Dependent Solubility: The solubility of your pyrazole compound may be influenced by the pH of the aqueous medium, especially if it has ionizable functional groups.

    • Solution: Systematically vary the pH of your buffer to determine the pH at which your compound exhibits maximum solubility.[5][6]

Problem 2: My pyrazole compound precipitates out of solution upon standing or dilution.

Possible Causes & Solutions

  • Supersaturation: The initial dissolution method may have created a supersaturated solution that is thermodynamically unstable.

    • Solution 1: Cyclodextrins: Form an inclusion complex with cyclodextrins. The hydrophobic pyrazole molecule can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin enhances aqueous solubility and stability.[7][8][9][10][11]

    • Solution 2: Nanosuspensions: Reduce the particle size of your compound to the nanometer range. This increases the surface area, leading to enhanced dissolution rate and saturation solubility.[12][13][14][15][16]

  • Common Ion Effect: If your buffer contains ions that are also present in your pyrazole salt (if applicable), it can decrease solubility.

    • Solution: Use a buffer system that does not share common ions with your compound.

Problem 3: I am observing poor bioavailability of my pyrazole compound in in vivo studies despite achieving dissolution in the formulation.

Possible Causes & Solutions

  • Poor Permeability: While many pyrazole derivatives are hydrophobic, which can aid membrane permeability, other factors like high molecular weight or extensive hydrogen bonding can limit diffusion across biological membranes.[1]

    • Solution: Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve absorption by presenting the drug in a solubilized state at the site of absorption.[17]

  • Precipitation in the GI Tract: The change in pH from the stomach to the intestine can cause the compound to precipitate, reducing the amount of dissolved drug available for absorption.

    • Solution: Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can maintain a supersaturated state in the gastrointestinal tract, enhancing absorption.[1][2][18][19][20][21][22]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of pyrazole compounds?

A1: The poor aqueous solubility of pyrazole compounds often stems from a combination of factors:

  • Molecular Structure: The planar and aromatic nature of the pyrazole ring contributes to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy.[1]

  • Hydrophobicity: Many pyrazole derivatives are hydrophobic, making them less compatible with polar aqueous environments.[1][4]

Q2: What are the most common strategies to improve the solubility of pyrazole compounds?

A2: Several effective strategies can be employed, and the choice often depends on the specific properties of the compound and the intended application. These include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.[3][6]

  • pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.[5][6]

  • Solid Dispersions: Dispersing the pyrazole compound in an inert carrier matrix at the solid state.[1][2][18][19][20][21][22]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.[7][8][9][10][11]

  • Nanosuspensions: Reducing the particle size of the drug to the sub-micron range.[12][13][14][15][16]

Q3: How do I choose the right solubilization technique for my pyrazole compound?

A3: The selection of a suitable solubilization technique should be guided by a systematic approach. The following flowchart provides a general decision-making process:

start Start: Poorly Soluble Pyrazole Compound char Characterize Physicochemical Properties (pKa, logP, crystallinity) start->char ionizable Is the compound ionizable? char->ionizable ph_adjust pH Adjustment ionizable->ph_adjust Yes non_ionizable Non-ionizable ionizable->non_ionizable No formulation_strategy Select Formulation Strategy ph_adjust->formulation_strategy non_ionizable->formulation_strategy cosolvents Co-solvents / Surfactants (For initial screening & in vitro assays) formulation_strategy->cosolvents cyclodextrins Cyclodextrin Complexation (Improves stability & solubility) formulation_strategy->cyclodextrins solid_dispersion Amorphous Solid Dispersion (Enhances dissolution rate & bioavailability) formulation_strategy->solid_dispersion nanosuspension Nanosuspension (Increases surface area & dissolution) formulation_strategy->nanosuspension optimize Optimize Formulation & Evaluate Performance (Solubility, Stability, Dissolution) cosolvents->optimize cyclodextrins->optimize solid_dispersion->optimize nanosuspension->optimize

Caption: Decision-making flowchart for selecting a solubilization strategy.

Q4: Can you provide a starting point for a co-solvent formulation for in vivo studies?

A4: A commonly used vehicle for oral gavage or intravenous administration of poorly soluble compounds involves a mixture of DMSO, PEG400, and Tween-80 in saline. A typical formulation might consist of 5-10% DMSO, 40% PEG400, and 5% Tween-80, with the final volume brought up with sterile saline.[3] It is crucial to visually inspect the final formulation for any precipitation before administration.[3]

Data Presentation

Table 1: Solubility of a Model Pyrazole Compound (Celecoxib) in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temp
MethanolFreely SolubleRoom Temp

Data sourced from BenchChem Application Notes.[3]

Table 2: Example Co-solvent Formulation for a Pyrazole Compound for Oral Gavage

ComponentPercentage (%)Purpose
DMSO5 - 10Initial Solubilization
PEG40040Co-solvent
Tween-805Surfactant/Wetting Agent
Sterile Salineq.s. to 100Vehicle

This is a general guideline; the optimal formulation will depend on the specific pyrazole compound.[3]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the required amount of the pyrazole compound.

  • Add the appropriate volume of DMSO to the compound in a sterile conical tube to achieve a final concentration of 5-10% in the total volume.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition, to final concentrations of 40% and 5% respectively.

  • Add sterile saline to reach the final desired volume.

  • Vortex until a clear and homogenous solution is obtained.

  • Visually inspect the solution for any signs of precipitation before use. Prepare fresh on the day of the experiment.[3]

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation Method

Materials:

  • Pyrazole compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Suitable organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve both the pyrazole compound and the hydrophilic polymer in a suitable organic solvent. The ratio of drug to polymer will need to be optimized.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator or under vacuum at a controlled temperature.

  • The resulting solid film is the amorphous solid dispersion.

  • Scrape the solid dispersion from the flask and, if necessary, mill or grind it to obtain a fine powder.

  • Characterize the solid dispersion for amorphicity (e.g., using XRD or DSC) and assess the improvement in dissolution rate.[20][22]

start Start: Pyrazole Compound & Polymer dissolve Dissolve in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate solid_film Formation of Solid Film evaporate->solid_film scrape_mill Scrape and Mill/Grind solid_film->scrape_mill asd_powder Amorphous Solid Dispersion Powder scrape_mill->asd_powder characterize Characterize (XRD, DSC, Dissolution) asd_powder->characterize

Caption: Workflow for preparing an amorphous solid dispersion.

Protocol 3: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex by Kneading Method

Materials:

  • Pyrazole compound

  • Beta-cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)

  • Water

  • Mortar and pestle

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of water to the cyclodextrin to form a paste.

  • Add the pyrazole compound to the paste.

  • Knead the mixture for a specified period (e.g., 30-60 minutes).

  • During kneading, the solvent will evaporate, resulting in a powder-like complex.

  • Dry the resulting complex in an oven at a controlled temperature.

  • Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterize the formation of the inclusion complex (e.g., using FTIR, NMR, DSC, or SEM) and evaluate the enhancement in aqueous solubility.[8][10]

start Start: Pyrazole Compound & Cyclodextrin add_water Add small amount of water to Cyclodextrin to form a paste in a mortar start->add_water add_drug Add Pyrazole Compound to the paste add_water->add_drug knead Knead the mixture add_drug->knead dry Dry the resulting powder knead->dry sieve Sieve to obtain uniform particle size dry->sieve complex Inclusion Complex Powder sieve->complex characterize Characterize (FTIR, NMR, DSC, SEM, Solubility) complex->characterize

Caption: Workflow for preparing a cyclodextrin inclusion complex.

References

Navigating the Scale-Up Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and drug development professionals embarking on the large-scale synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide, this technical support center offers a comprehensive guide to overcoming common challenges. This resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical safety information to ensure a safe, efficient, and successful scale-up campaign.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and scalable method is a two-step process. The first step involves the synthesis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate from ethyl-5,5-dimethyl-2,4-dioxohexanoate and hydrazine hydrate. The subsequent step is the hydrazinolysis of the resulting pyrazole ester with an excess of hydrazine hydrate to yield the desired this compound.

Q2: What are the primary safety concerns when working with hydrazine hydrate in a scale-up context?

A2: Hydrazine hydrate is a toxic and potentially explosive compound. The primary concern during scale-up is the management of the exothermic reaction with the pyrazole ester. Uncontrolled exotherms can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction. It is crucial to have robust temperature control, an adequate cooling system, and a well-defined emergency plan. The use of personal protective equipment (PPE), including respiratory protection, is mandatory.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, byproducts from side reactions of hydrazine, and potentially regioisomers if the initial pyrazole synthesis is not well-controlled. Another potential impurity is the formation of 1,2-diacylhydrazines, although this is more common when using acyl chlorides as starting materials.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction during hydrazinolysis.- Product loss during workup and isolation.- Sub-optimal reaction temperature.- Increase the reaction time or temperature, monitoring for side product formation.- Use an excess of hydrazine hydrate to drive the reaction to completion.- Optimize the recrystallization solvent and procedure to minimize solubility of the product in the mother liquor.
Exothermic Runaway - Poor heat dissipation at a larger scale.- Addition of hydrazine hydrate is too rapid.- Ensure the reactor has sufficient cooling capacity for the intended scale.- Add the hydrazine hydrate in a controlled, portion-wise manner, carefully monitoring the internal temperature.- Consider using a solvent to help dissipate the heat of reaction.
Product Purity Issues - Incomplete conversion of the starting ester.- Formation of byproducts.- Inefficient purification.- Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material.- Optimize the recrystallization procedure. Consider using a multi-solvent system.- For persistent impurities, explore purification via the formation of an acid addition salt, followed by crystallization and neutralization.
Difficulty with Product Isolation - Product is too soluble in the reaction solvent.- Formation of an oil instead of a crystalline solid.- After the reaction, consider cooling the mixture to induce crystallization.- If the product remains in solution, carefully remove the solvent under reduced pressure and then proceed with recrystallization from a suitable solvent.- If an oil forms, try triturating with a non-polar solvent to induce solidification.

Experimental Protocols

Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (Precursor)

This protocol is adapted from analogous pyrazole syntheses and is intended for laboratory-scale preparation. Scale-up should be conducted with appropriate engineering controls and safety reviews.

  • Reaction Setup: In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Reaction: Charge the flask with ethyl-5,5-dimethyl-2,4-dioxohexanoate and a suitable solvent such as ethanol. Cool the mixture to 0-5 °C using an ice bath.

  • Hydrazine Addition: Slowly add hydrazine hydrate via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. This can be purified further by column chromatography or used directly in the next step if purity is sufficient.

Scale-Up Synthesis of this compound

Disclaimer: The following is a generalized protocol for kilogram-scale synthesis and should be adapted and optimized based on specific equipment and safety assessments.

  • Reactor Preparation: Ensure a clean and dry glass-lined or stainless steel reactor is equipped with a robust cooling system, a calibrated temperature probe, a controlled addition line, and an emergency quench system.

  • Charging: Charge the reactor with ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate and a suitable high-boiling solvent (e.g., ethanol or isopropanol).

  • Controlled Hydrazine Addition: Begin controlled addition of an excess of hydrazine hydrate (typically 5-10 equivalents) at a rate that allows the cooling system to maintain the internal temperature within a pre-determined safe range (e.g., 20-30°C).

  • Heating and Reaction Monitoring: After the addition is complete, slowly heat the reaction mixture to reflux (typically 80-100°C, depending on the solvent) and maintain for 8-16 hours. Monitor the reaction progress by HPLC to confirm the disappearance of the starting ester.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture in a controlled manner to ambient temperature, and then further to 0-5°C to induce crystallization of the product.

  • Isolation: Isolate the solid product by filtration (e.g., using a centrifuge or filter press).

  • Washing: Wash the filter cake with a cold solvent (the same as the reaction solvent or a less polar solvent in which the product has low solubility) to remove residual hydrazine and other impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50-60°C to a constant weight.

Large-Scale Purification (Recrystallization)

  • Solvent Selection: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or mixtures with water are common choices.

  • Dissolution: In a clean reactor, suspend the crude this compound in the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Cool the solution slowly and in a controlled manner to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

  • Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum as described above.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway A Ethyl-5,5-dimethyl-2,4-dioxohexanoate C Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate A->C Step 1: Pyrazole Formation B Hydrazine Hydrate B->C E 3-tert-butyl-1H-pyrazole- 5-carbohydrazide C->E Step 2: Hydrazinolysis D Excess Hydrazine Hydrate D->E

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Scale-Up Synthesis Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield related Purity Purity Issues Problem->Purity Purity related Exotherm Exotherm Control Problem->Exotherm Safety related CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion OptimizePurification Optimize Recrystallization Purity->OptimizePurification SlowAddition Slow Reagent Addition & Improve Cooling Exotherm->SlowAddition CheckCompletion->OptimizePurification Complete IncreaseTimeTemp Increase Reaction Time/Temperature CheckCompletion->IncreaseTimeTemp Incomplete End Successful Scale-Up OptimizePurification->End SlowAddition->End IncreaseTimeTemp->End

Caption: A logical workflow for troubleshooting common scale-up issues.

impact of steric hindrance from tert-butyl group on reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues related to the steric effects of the tert-butyl group on reaction kinetics.

Frequently Asked Questions (FAQs)

FAQ 1: What is steric hindrance and why is the tert-butyl group a classic example?

Answer: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] It occurs when bulky groups physically obstruct the path of an incoming reactant, slowing down or preventing the reaction. The tert-butyl group, -C(CH₃)₃, is the archetypal sterically demanding group in organic chemistry.[1] Its three methyl groups project from a central quaternary carbon, creating a large, rigid, and non-polar domain that effectively shields adjacent parts of the molecule.[1][2]

Caption: Structure of the sterically bulky tert-butyl group.
FAQ 2: How does a tert-butyl group quantitatively affect Sₙ1 versus Sₙ2 reaction rates?

Answer: The effect of a tert-butyl group is dramatically different for Sₙ1 and Sₙ2 reactions due to their distinct mechanisms.

  • Sₙ2 Reactions: These reactions require a "backside attack" where the nucleophile approaches the carbon atom opposite to the leaving group.[3] The bulky tert-butyl group effectively shields this pathway, leading to a significant decrease in the reaction rate.[1][4] Tertiary substrates like tert-butyl halides are generally considered unreactive via the Sₙ2 mechanism.[4][5]

  • Sₙ1 Reactions: These reactions proceed through a carbocation intermediate. The tert-butyl group strongly stabilizes this intermediate through both inductive effects and hyperconjugation, leading to a significant increase in the reaction rate compared to less substituted substrates.[1][5]

The diagram below illustrates how the tert-butyl group blocks the Sₙ2 pathway, forcing the reaction to proceed, if at all, through the higher-energy Sₙ1 pathway which involves the formation of a stable tertiary carbocation.

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway start_sn2 t-Bu-X + Nu⁻ ts_sn2 [Nu---C(t-Bu)---X]⁻ start_sn2->ts_sn2 Direct Attack end_sn2 Product: Nu-t-Bu + X⁻ ts_sn2->end_sn2 Very High Ea block Steric Hindrance Blocks Backside Attack ts_sn2->block start_sn1 t-Bu-X intermediate t-Bu⁺ Carbocation (Stabilized) start_sn1->intermediate Slow, RDS end_sn1 Product: Nu-t-Bu intermediate->end_sn1 Fast + Nu⁻ G start Sₙ2 reaction on t-Bu substrate fails q1 Is substitution the desired outcome? start->q1 alt_mech Switch to Sₙ1 conditions: - Polar protic solvent (H₂O, EtOH) - Weaker nucleophile - Heat may be required q1->alt_mech Yes elim Consider E2 elimination: - Use a strong, bulky base (e.g., t-BuOK) q1->elim No, elimination is acceptable reassess Re-evaluate synthetic route. Can a different, less-hindered substrate be used? alt_mech->reassess Sₙ1 also fails or is not suitable

References

Validation & Comparative

A Comparative Analysis of Pyrazole-Based Anticancer Agents: Benchmarking 3-tert-butyl-1H-pyrazole-5-carbohydrazide Analogs Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] The addition of a carbohydrazide moiety can further enhance these properties, making this class of compounds a promising area for the development of novel cancer therapeutics.[1][2]

Comparative Efficacy: In Vitro Cytotoxicity

To contextualize the potential of pyrazole-based compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole-carbohydrazide derivatives against different human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents. It is important to note that IC50 values can vary between studies due to differing experimental conditions.

Compound/DrugCancer Cell LineIC50 (µM)Reference Compound/DrugIC50 (µM)
Pyrazole-Carbohydrazide Derivatives
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideNot Specified49.85Not SpecifiedNot Specified
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide Deriv. (most potent)HepG-2 (Liver)0.715-Fluorouracil> 10 (in study)
BGC823 (Gastric)0.715-Fluorouracil> 10 (in study)
BT474 (Breast)1.395-Fluorouracil> 10 (in study)
Standard Anticancer Drugs
DoxorubicinMCF-7 (Breast)0.04 - 1.5--
A549 (Lung)0.02 - 0.5--
CisplatinMCF-7 (Breast)1 - 20--
A549 (Lung)1 - 15--
PaclitaxelMCF-7 (Breast)0.002 - 0.01--
A549 (Lung)0.001 - 0.005--

Note: The IC50 values for standard drugs are approximate ranges compiled from various sources and are intended for comparative purposes only.

Potential Mechanisms of Action: Insights from Pyrazole Derivatives

Research into pyrazole-based anticancer agents has revealed several potential mechanisms of action, primarily centered on the disruption of key cellular processes essential for cancer cell proliferation and survival.

Cell Cycle Arrest

Several pyrazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4] Flow cytometry analysis of cells treated with 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives revealed an accumulation of cells in the S phase of the cell cycle, indicating an inhibition of DNA replication.[4]

G G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 Arrest Cell Cycle Arrest (Induced by Pyrazole -Carbohydrazide Derivatives) S->Arrest M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: Proposed cell cycle arrest mechanism by pyrazole-carbohydrazide derivatives.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Studies on salicylaldehyde-pyrazole-carbohydrazide derivatives have demonstrated their ability to act as potent growth inhibitors by inducing apoptosis in A549 lung cancer cells.[1]

Tubulin Polymerization Inhibition

Some pyrazole derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. A series of indole-containing pyrazole-carbohydrazide derivatives were identified as inhibitors of tubulin polymerization.[5] By disrupting microtubule dynamics, these compounds can lead to mitotic catastrophe and cell death.[5]

G cluster_0 Microtubule Dynamics cluster_1 Effect of Pyrazole-Carbohydrazide Derivatives Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Disruption Microtubule Disruption Pyrazole Pyrazole-Carbohydrazide Derivative Pyrazole->Tubulin Inhibition Inhibition of Polymerization

Caption: Inhibition of tubulin polymerization by certain pyrazole-carbohydrazide derivatives.

Experimental Methodologies

The following provides a general protocol for the MTT assay, a widely used colorimetric method to assess in vitro cytotoxic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., 3-tert-butyl-1H-pyrazole-5-carbohydrazide derivatives) and standard anticancer drugs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells in medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate 48/72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.

Conclusion

While direct experimental evidence for the anticancer activity of this compound remains to be published, the existing literature on structurally similar pyrazole-carbohydrazide derivatives provides a strong rationale for its investigation as a potential anticancer agent. The data presented in this guide suggests that this class of compounds can exhibit potent cytotoxic effects against various cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs. The proposed mechanisms of action, including cell cycle arrest and induction of apoptosis, align with established strategies in cancer therapy. Further preclinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

A Researcher's Guide to In Vitro Cytotoxicity Assays for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of in vitro cytotoxicity assays for evaluating pyrazole compounds, with a focus on the widely used MTT assay and its alternatives. Detailed experimental protocols and supporting data are provided to aid in the selection and implementation of the most appropriate methods for your research.

The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] This guide provides a comparative overview of common in vitro assays used to assess the cytotoxic effects of pyrazole compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decision-making in the laboratory.

Comparative Analysis of Cytotoxicity Data

The cytotoxic potential of various pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50% (CC50) values, which represent the concentration of a compound required to inhibit cell growth or kill 50% of the cells, respectively, are key parameters for comparing the potency of these compounds. The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives, primarily determined by the MTT assay.

Compound/DerivativeCancer Cell LineAssayIC50/CC50 (µM)Reference
L2 CFPAC-1 (Pancreatic)MTT61.7 ± 4.9[1]
L3 MCF-7 (Breast)MTT81.48 ± 0.89[1]
Compound 6c SK-MEL-28 (Melanoma)MTT3.46[3]
Compound 2 A549 (Lung)MTT220.20[4]
P3C MDA-MB-231 (TNBC)Not Specified0.49[5][6][7]
P3C MDA-MB-468 (TNBC)Not Specified0.25[5][6][7]
Tpz-1 CCRF-CEM (Leukemia)DNS Assay0.25[8]
3-methyl-6-phenyl-1H-pyrazolo[3,4-d]thiazole-5(6H)-thione (22a) Various Cancer Cell LinesNot Specified0.033 - 0.442[9]

Key Cytotoxicity Assays: A Comparative Overview

While the MTT assay is a popular choice for assessing cell viability, several alternative methods are available, each with its own advantages and limitations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Alternatives to the MTT Assay:

  • WSTs (Water-Soluble Tetrazolium Salts) Assays (e.g., XTT, WST-1, WST-8/CCK-8): These assays are similar to the MTT assay but utilize water-soluble tetrazolium salts that are reduced to a soluble formazan product, eliminating the need for a solubilization step.[11][12] The CCK-8 assay, for instance, is reported to have better sensitivity than other WST salt assays.[13]

  • Resazurin (AlamarBlue) Assay: This fluorescent assay uses the blue dye resazurin, which is reduced to the pink, fluorescent resorufin by viable cells.[12][14] It is a rapid and sensitive method.[12]

  • ATP-Based Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[12][13] They are known for their high sensitivity and speed.[12]

  • Trypan Blue Exclusion Assay: This simple, microscopy-based method distinguishes between viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[12]

  • Neutral Red Uptake (NRU) Assay and Crystal Violet Staining (CVS): These are other colorimetric assays that can be used as alternatives to the MTT assay, each with different cellular targets.[15]

Experimental Protocols

MTT Assay Protocol for Adherent Cells

This protocol is a standard procedure for determining the cytotoxicity of pyrazole compounds using the MTT assay.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell adherence.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[2]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11][16]

    • Incubate the plate at 37°C for 3-4 hours.[11][16]

  • Formazan Solubilization:

    • After incubation, add 150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2][11][16]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[11][16]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[16]

    • The absorbance is proportional to the number of viable cells.

Visualizing the Workflow and Cellular Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the cellular mechanisms affected by pyrazole compounds.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate overnight for adherence A->B C Treat cells with pyrazole compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance (570-590 nm) G->H

MTT Assay Experimental Workflow

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response Pyrazole Pyrazole Compound (P3C) ROS ↑ Reactive Oxygen Species (ROS) Pyrazole->ROS Casp8 Caspase-8 Activation (Extrinsic Pathway) Pyrazole->Casp8 Mito Mitochondrial Depolarization ROS->Mito Casp37 Caspase-3/7 Activation Mito->Casp37 Casp8->Casp37 PARP PARP Cleavage Casp37->PARP DNA DNA Fragmentation Casp37->DNA Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis

Apoptosis Signaling Pathway Induced by Pyrazole Compounds

Signaling Pathways Targeted by Pyrazole Compounds

Research indicates that the cytotoxic effects of pyrazole derivatives are often mediated through the modulation of various signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of proliferation.

Induction of Apoptosis: Many pyrazole compounds have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5][6][7] This can involve:

  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels can lead to mitochondrial depolarization.[5][6][7]

  • Activation of Caspases: Activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -7) is a hallmark of apoptosis.[5][6][7][17]

  • PARP Cleavage and DNA Fragmentation: Activated caspases can cleave poly(ADP-ribose) polymerase (PARP) and lead to DNA fragmentation, culminating in cell death.[5][6]

Modulation of Kinase Signaling Pathways: Pyrazole derivatives can also exert their cytotoxic effects by targeting key protein kinases involved in cancer cell proliferation and survival. These include:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway can suppress cell growth and induce apoptosis.[18]

  • MAPK Pathway (ERK, p38, JNK): Pyrazoles have been shown to dephosphorylate and inactivate pro-survival kinases like ERK and p38, while activating the pro-apoptotic JNK.[5][6][18]

  • STAT3 Pathway: Inactivation of STAT3, a key transcription factor in many cancers, has also been observed.[5][6]

Cell Cycle Arrest: Some pyrazole compounds can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[5][6]

This guide provides a foundational understanding of the in vitro cytotoxicity assays relevant to pyrazole compounds. The choice of assay should be guided by the specific research question, the properties of the test compounds, and the available laboratory resources. For a comprehensive cytotoxic profile, it is often advisable to use a combination of assays that measure different cellular parameters.

References

Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In the global fight against antimicrobial resistance, novel pyrazole derivatives are demonstrating significant promise, with a broad spectrum of activity that in some cases surpasses that of conventional antibiotics. A comprehensive review of recent experimental data reveals that these heterocyclic compounds exhibit potent inhibitory effects against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2] This guide provides a comparative analysis of the antimicrobial performance of various pyrazole derivatives against standard antibiotics, supported by quantitative data and detailed experimental protocols.

The escalating threat of multidrug-resistant microorganisms has catalyzed the search for new chemical entities with antimicrobial properties. Pyrazole, a five-membered heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry due to its diverse biological activities.[3] Recent research has focused on the synthesis and evaluation of novel pyrazole derivatives, yielding compounds with remarkable antimicrobial efficacy.[1][2]

Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[2] The following table summarizes the MIC values of representative pyrazole derivatives against a panel of clinically relevant bacteria, in comparison to standard antibiotics. Lower MIC values indicate greater potency.[2]

Compound/AntibioticStaphylococcus aureus (Gram-positive)Methicillin-resistantStaphylococcus aureus (MRSA)Escherichia coli (Gram-negative)Klebsiella pneumoniae (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Pyrazole Derivatives
Thiazolo-pyrazole derivative (17)-4 µg/mL---
Imidazo-pyridine substituted pyrazole (18)->1 µg/mL (MBC)<1 µg/mL (MBC)<1 µg/mL (MBC)<1 µg/mL (MBC)
Pyrazole-containing benzofuran (20)7.81 µg/mL-15.6 µg/mL3.91 µg/mL-
Dihydrotriazine substituted pyrazole (40)-1 µg/mL1 µg/mL--
Pyrazole-derived oxazolidinone (41)-0.25–2.0 µg/mL---
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)62.5-125 µg/mL-62.5-125 µg/mL62.5-125 µg/mL-
Pyrazole derivative (3)--0.25 µg/mL--
Pyrazole derivative (4)-----
Standard Antibiotics
Ciprofloxacin-----
Moxifloxacin-1 µg/mL---
Oxacillin->1 µg/mL---
Linezolid->0.25–2.0 µg/mL---
Chloramphenicol>62.5-125 µg/mL->62.5-125 µg/mL>62.5-125 µg/mL-
Tetracycline>0.97-62.5 µg/mL->0.97-62.5 µg/mL->0.97-62.5 µg/mL
Ampicillin-----

Note: '-' indicates data not available in the cited sources. MBC refers to Minimum Bactericidal Concentration.

The data clearly indicates that several pyrazole derivatives exhibit potent antibacterial activity, with some compounds showing efficacy comparable or superior to standard antibiotics against both Gram-positive and Gram-negative bacteria.[1][4][5] Notably, certain derivatives have demonstrated significant activity against multidrug-resistant strains like MRSA.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a generalized protocol for the broth microdilution method, a common technique used to evaluate the efficacy of antimicrobial agents.

Objective: To determine the lowest concentration of a test compound (pyrazole derivative or standard antibiotic) that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compounds (pyrazole derivatives)

  • Standard antibiotics (positive controls)

  • Bacterial cultures in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of each test compound is prepared in CAMHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted in CAMHB to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the bacterial suspension in CAMHB without any antimicrobial agent.

    • Sterility Control: Wells containing only sterile CAMHB.

    • Positive Control: Wells containing a standard antibiotic with known efficacy against the test organism.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the key steps in the broth microdilution method for MIC determination.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compounds->inoculate prep_inoculum->inoculate add_controls Add Growth and Sterility Controls inoculate->add_controls incubate Incubate at 37°C for 16-20 hours add_controls->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow of the broth microdilution method for MIC determination.

Signaling Pathway Inhibition: A Potential Mechanism of Action

While the precise mechanisms of action for all novel pyrazole derivatives are still under investigation, many are believed to target essential bacterial metabolic pathways.[1] One such critical pathway involves DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair in bacteria. Inhibition of these enzymes leads to a disruption of DNA synthesis, ultimately causing bacterial cell death. Several pyrazole derivatives have been identified as potent inhibitors of these enzymes.[1]

signaling_pathway cluster_pathway Bacterial DNA Replication Pathway DNA_relaxed Relaxed DNA DNA_supercoiled Supercoiled DNA DNA_relaxed->DNA_supercoiled ATP DNA_gyrase DNA Gyrase (Topoisomerase II) DNA_supercoiled->DNA_gyrase Replication DNA Replication DNA_supercoiled->Replication DNA_gyrase->DNA_relaxed ATP Cell_division Cell Division Replication->Cell_division Pyrazole Pyrazole Derivative Pyrazole->DNA_gyrase Inhibition

Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.

The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant strains, highlights their importance in the quest for new antibiotics.[2] Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application. The versatility of the pyrazole scaffold offers a rich platform for the design and development of next-generation antimicrobial drugs.

References

Comparative Analysis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide Analogs: A Guide to Biological Activity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 3-tert-butyl-1H-pyrazole-5-carbohydrazide and related pyrazole carbohydrazides. In the absence of direct cross-reactivity studies for the lead compound, this document offers a valuable resource for inferring potential off-target effects and understanding the spectrum of activity of this class of molecules. The data presented herein, including quantitative biological activity and detailed experimental protocols, can aid in the design of more selective compounds and guide future cross-reactivity assessments.

Summary of Biological Activities

The pyrazole carbohydrazide scaffold has been extensively investigated for its therapeutic potential, demonstrating a broad range of biological activities. The primary areas of investigation include anticancer and antimicrobial applications. The following tables summarize the cytotoxic and antimicrobial activities of various substituted pyrazole-5-carbohydrazide derivatives.

Table 1: Anticancer Activity of Pyrazole-5-Carbohydrazide Derivatives
Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
Series 1 HIndole-3-ylHepG-20.71
BGC8230.71
BT4741.39
Series 2 ArylmethylArylA549Not specified (growth inhibition)[1]
P3C Tetrahydrocyclopenta[c]pyrazole(2-hydroxy-1-naphthyl)methyleneMDA-MB-2310.49[2]
NCI-H3580.19[2]
MDA-MB-4680.25[2]
Series 3 MethylPhenylACHN (Kidney)6.10[3]
NitrobenzeneACHN (Kidney)6.48[3]
PhenylNitrobenzeneACHN (Kidney)5.87[3]
MethylDimethylaminobenzeneA2780 (Ovarian)8.57[3]
Compound 2 Not specifiedNot specifiedA549220.20[4]
Compound 1 Not specifiedNot specifiedA549613.22[4]
Table 2: Antimicrobial Activity of Pyrazole-5-Carbohydrazide Derivatives
Compound IDR SubstituentMicrobial StrainActivityReference
Series 4 (aryl)methyleneStaphylococcus aureusInactive[5][6]
Pseudomonas aeruginosaInactive[5][6]
Bacillus subtilisInactive[5][6]
Candida albicansInactive[5][6]
Series 5 5-(benzofuran-2-yl)Candida albicansActive[7]
BacteriaSome derivatives active[7]
Series 6 Fluoro phenylE. coli89% inhibition[8]
S. aureus78% inhibition[8]
P. aeruginosa75% inhibition[8]
B. subtilis75% inhibition[8]
S. cerevisiae80% inhibition[8]
C. albicans100% inhibition[8]

Experimental Protocols

Synthesis of N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide Derivatives

A general method for the synthesis of the title compounds involves a two-step process. First, the corresponding ethyl 3-substituted-1H-pyrazole-5-carboxylate is reacted with hydrazine hydrate to yield the pyrazole carbohydrazide intermediate. This intermediate is then condensed with a functionalized aromatic aldehyde to produce the final N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivative.[5][6]

Synthesis_Workflow start Ethyl 3-substituted-1H- pyrazole-5-carboxylate intermediate Substituted-1H-pyrazole- 5-carbohydrazide start->intermediate Hydrazine Hydrate product N'-[(aryl)methylene]-5-substituted- 1H-pyrazole-3-carbohydrazide intermediate->product Condensation aldehyde Functionalized Aromatic Aldehyde aldehyde->product

Figure 1. General synthesis workflow for pyrazole carbohydrazide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][9][10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol s1 Seed cancer cells in 96-well plates s2 Treat cells with test compounds s1->s2 s3 Add MTT solution s2->s3 s4 Incubate to form formazan crystals s3->s4 s5 Solubilize formazan crystals (DMSO) s4->s5 s6 Measure absorbance s5->s6 s7 Calculate IC50 values s6->s7

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Screening

The antimicrobial activity of the compounds is typically assessed using methods like the agar well-diffusion method.[12]

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

  • Well Preparation: Wells are created in the agar using a sterile borer.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured to determine the antimicrobial activity.

Discussion and Future Directions

The presented data highlights the diverse biological activities of pyrazole-5-carbohydrazide derivatives. The substitutions on the pyrazole ring and the carbohydrazide moiety significantly influence the type and potency of the biological activity. For instance, indole substitutions appear to confer potent anticancer activity, while certain arylmethylene substitutions lead to significant antimicrobial effects.

The broad spectrum of activity observed for some derivatives suggests a potential for cross-reactivity with multiple biological targets. To further investigate this, it is recommended to:

  • Perform Kinase Profiling: Screen active compounds against a panel of kinases to identify potential off-target interactions, as many signaling pathways are regulated by kinases.

  • Utilize Target-Based Assays: Once primary targets are identified, conduct specific enzymatic or receptor-binding assays to quantify the affinity of the compounds for these targets.

  • Conduct In Vivo Studies: Assess the efficacy and toxicity of lead compounds in animal models to understand their overall pharmacological profile.

This comparative guide serves as a foundational resource for researchers working with this compound and its analogs. By understanding the structure-activity relationships and the biological activity profiles of these compounds, more selective and potent therapeutic agents can be developed, and their potential for cross-reactivity can be better anticipated and managed.

References

Selectivity in Focus: A Comparative Guide to Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic impact.[1][2][3] This guide provides a comparative analysis of the selectivity profiles of prominent pyrazole-based enzyme inhibitors, supported by quantitative data and detailed experimental methodologies. Understanding the selectivity of these compounds is paramount in drug development to maximize therapeutic efficacy while minimizing off-target effects.[4]

Comparative Selectivity Profiles of Pyrazole-Based Kinase Inhibitors

The inhibitory activity of pyrazole-based compounds is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following tables summarize the IC50 values of selected pyrazole-based kinase inhibitors against their primary targets and a panel of off-target kinases, providing a clear comparison of their selectivity.

Table 1: Selectivity Profile of Ruxolitinib

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[5][6]

Kinase TargetRuxolitinib IC50 (nM)Reference
JAK13.3[6]
JAK22.8[6]
TYK219[6]
JAK3428[6]

Table 2: Selectivity Profile of Crizotinib

Crizotinib is a multi-targeted kinase inhibitor, primarily targeting ALK and c-Met.[7]

Kinase TargetCrizotinib IC50 (nM)Reference
ALK24
c-Met20
RON40
AXL13
Tie-296
TRKB28

Note: IC50 values for Crizotinib can vary depending on the specific assay conditions and cell lines used.

Table 3: Selectivity of Pyrazole-Based B-Raf(V600E) Inhibitors

A series of pyrazolopyridine inhibitors have been developed to target the B-Raf(V600E) mutation. The selectivity of these compounds is influenced by their ability to bind to the "DFG-out" conformation of the kinase.[8]

CompoundB-Raf(V600E) IC50 (nM)Off-Target Kinase(s) with Significant InhibitionReference
Compound X5p38α[8]
Compound Y12VEGFR2[8]

Table 4: Selectivity of Other Notable Pyrazole-Based Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Key Off-TargetsReference
TozasertibAurora Kinase A3Flt-3, Ret[5]
DanusertibAurora Kinase A/B/C13/25/61Abl, TrkA[5]
PrexasertibCHK1<1CHK2[5]
Compound 1 (Akt inhibitor)Akt161Selectivity towards Akt family[9]
Afuresertib (Akt inhibitor)Akt11.3 (Ki = 0.08 nM)High potency[9]
Compound 10 (Bcr-Abl inhibitor)Bcr-Abl14.2Potent against K562 leukemia cells[9]
Compound 28 (CDK inhibitor)CDK12/139/5.8Less potent on CDK7[9]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the signaling pathways in which the target enzymes are involved is crucial for predicting the cellular effects of the inhibitors.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[1][10][11] Ruxolitinib exerts its therapeutic effect by inhibiting JAKs within this pathway.

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Binds to DNA Cytokine Cytokine Cytokine->Receptor 1. Binding Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

JAK/STAT Signaling Pathway Inhibition by Ruxolitinib.
ALK Signaling Pathway

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of various cancers.[2][12] Crizotinib is an inhibitor of the ALK signaling pathway.

ALK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK_STAT JAK/STAT Pathway ALK->JAK_STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JAK_STAT->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibition

ALK Signaling Pathway Inhibition by Crizotinib.

Experimental Protocols for Selectivity Profiling

Accurate and reproducible experimental protocols are essential for determining the selectivity of enzyme inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Workflow:

Kinase_Assay_Workflow A 1. Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions B 2. Pre-incubate Kinase with Inhibitor A->B C 3. Initiate Reaction (add ATP/Substrate) B->C D 4. Incubate at Room Temperature C->D E 5. Stop Reaction & Detect Signal D->E F 6. Data Analysis: Calculate IC50 E->F

Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrazole-based inhibitor in a suitable buffer (e.g., DMSO).

    • Dilute the purified kinase and its specific substrate in the kinase reaction buffer.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.[13][14]

  • Assay Plate Setup:

    • Add the inhibitor dilutions to the wells of a microtiter plate. Include controls with no inhibitor (vehicle only) and no enzyme.

  • Pre-incubation:

    • Add the diluted kinase to each well and incubate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[13]

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP and substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific time (e.g., 60 minutes).[13][15]

  • Signal Detection:

    • Stop the reaction and measure the kinase activity. The detection method can be radiometric (measuring incorporation of 32P), fluorescence-based (e.g., TR-FRET), or luminescence-based (quantifying ADP production).[13][14]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the binding of an inhibitor to a kinase by measuring the change in the protein's thermal stability.[16][17]

Workflow:

DSF_Workflow A 1. Prepare Protein-Dye Mixture C 3. Add Protein-Dye Mixture A->C B 2. Add Inhibitor to Plate B->C D 4. Run Thermal Scan in qPCR Instrument C->D E 5. Analyze Melting Curves D->E F 6. Determine ΔTm E->F

Workflow for a Differential Scanning Fluorimetry (DSF) Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified kinase in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[18]

    • Prepare dilutions of the pyrazole-based inhibitor.

  • Sample Preparation:

    • In a PCR plate, mix the kinase, fluorescent dye, and buffer.

    • Add the inhibitor dilutions to the respective wells. Include a no-inhibitor control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.[18]

  • Data Analysis:

    • The fluorescence will increase as the protein unfolds, exposing its hydrophobic core to the dye.

    • Plot fluorescence versus temperature to generate a melting curve.

    • The midpoint of the transition is the melting temperature (Tm).

    • The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control indicates the extent of protein stabilization upon inhibitor binding. A larger ΔTm suggests stronger binding.[17][18]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement of an inhibitor within a cellular environment.[4][19][20]

Workflow:

CETSA_Workflow A 1. Treat Cells with Inhibitor B 2. Heat Shock Cells A->B C 3. Lyse Cells & Separate Soluble/Aggregated Proteins B->C D 4. Quantify Soluble Target Protein C->D E 5. Plot Soluble Protein vs. Temperature D->E F 6. Determine Thermal Shift E->F

Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the pyrazole-based inhibitor at various concentrations or with a vehicle control. Incubate to allow for cellular uptake and target binding.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes or plates.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[19]

  • Protein Extraction:

    • Lyse the cells (e.g., by freeze-thaw cycles or detergents).

    • Separate the soluble protein fraction from the precipitated (unfolded) proteins by centrifugation.[19]

  • Target Quantification:

    • Quantify the amount of the soluble target protein in the supernatant using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA, AlphaScreen).[19][21]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples.

    • Ligand binding stabilizes the target protein, resulting in a shift of the melting curve to a higher temperature. This thermal shift confirms that the inhibitor engages with its target inside the cell.[20]

References

A Head-to-Head Comparison of Pyrazole Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its versatility allows for the development of targeted therapies for a range of diseases, from inflammation to cancer.[3] This guide provides a comparative analysis of various pyrazole analogs, presenting key experimental data to facilitate informed decisions in drug discovery and development.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A prominent class of pyrazole-based drugs selectively inhibits cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4] This selective inhibition provides anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][6]

Below is a comparative summary of the in vitro inhibitory activity of several pyrazole analogs against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib0.870.0421.75[7]
Deracoxib---[8]
Mavacoxib---[9]
Compound 2a-0.01987-[10]
Compound 3b-0.0394322.21[10]
Compound 4a-0.0612414.35[10]
Compound 5b-0.0387317.47[10]
Compound 5e-0.0391413.10[10]
Compound 11-0.043-[11]
Compound 12-0.049-[11]
Compound 15-0.045-[11]
Compound 4a (hydrazone)-0.678.41[7]
Compound 4b (hydrazone)-0.5810.55[7]
Compound 44-0.01-[6]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Pyrazole Analogs Pyrazole Analogs Pyrazole Analogs->COX-2 Enzyme Inhibition Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Testing Compound_Library Pyrazole Analog Library Primary_Assay Primary Target Assay (e.g., COX-2 or Kinase Inhibition) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potency & Selectivity) Primary_Assay->Hit_Identification Secondary_Assay Secondary Assay (e.g., Cell Proliferation) Hit_Identification->Secondary_Assay Active Compounds Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection Animal_Model Animal Model of Disease (e.g., Carrageenan-induced Paw Edema) Lead_Selection->Animal_Model Promising Leads Efficacy_Toxicity Efficacy & Toxicity Evaluation Animal_Model->Efficacy_Toxicity

References

Unraveling the Molecular Mechanisms: A Comparative Guide to Pyrazole Carbohydrazides and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide has been published today, offering researchers, scientists, and drug development professionals an in-depth comparison of the mechanism of action of pyrazole carbohydrazides against key therapeutic alternatives. This guide provides a detailed analysis of their interactions with major biological targets, supported by experimental data, to elucidate their therapeutic potential and guide future drug discovery efforts.

Pyrazole carbohydrazides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide focuses on three primary mechanisms of action where pyrazole carbohydrazides have shown notable efficacy: cyclooxygenase-2 (COX-2) inhibition, carbonic anhydrase (CA) inhibition, and cannabinoid receptor 1 (CB1) antagonism. The performance of pyrazole carbohydrazides is objectively compared with established drugs: Celecoxib (a selective COX-2 inhibitor), Acetazolamide (a carbonic anhydrase inhibitor), and Rimonabant (a CB1 receptor antagonist).

Comparative Analysis of Biological Activity

The therapeutic efficacy of pyrazole carbohydrazides and their alternatives is rooted in their ability to selectively bind to and modulate the activity of their respective protein targets. The following tables summarize the quantitative data from various studies, providing a clear comparison of their inhibitory potency.

Cyclooxygenase-2 (COX-2) Inhibition

Table 1: Comparison of IC50 Values for COX-2 Inhibition

Compound ClassSpecific Compound ExampleCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole Carbohydrazide4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532)Less potent than Celecoxib-Selectively inhibits COX-2
Pyrazole-pyridazine hybridCompound 5f1.50-9.56
Pyrazole-pyridazine hybridCompound 6f1.15-8.31
Alternative Celecoxib 0.052 - 2.16 >10 >4.6 - >192
Alternative Indomethacin (Non-selective) Variable Variable ~1

Note: IC50 values can vary between different assays and experimental conditions. The data presented is a representative range from multiple sources.[1][2][3]

Carbonic Anhydrase (CA) Inhibition

Table 2: Comparison of Ki Values for Carbonic Anhydrase Inhibition

Compound ClassSpecific Compound ExamplehCA I Ki (nM)hCA II Ki (nM)
Pyrazole-carboxamideCompound 6a637
Pyrazole-carboxamideCompound 6b--
Pyrazolo[4,3-c]pyridine SulfonamideCompound 1f58.86.6
Pyrazolo[4,3-c]pyridine SulfonamideCompound 1k88.35.6
1,3,5-trisubstituted-pyrazolineCompound 13 (F substituent)316.7 ± 9.6412.5 ± 115.4
1,3,5-trisubstituted-pyrazolineCompound 14 (Br substituent)--
Alternative Acetazolamide 250 12.1 - 293.4

Note: Ki values represent the inhibition constant and a lower value indicates a more potent inhibitor. Data is compiled from various studies.[4][5][6][7]

Cannabinoid Receptor 1 (CB1) Antagonism

Table 3: Comparison of Ki Values for CB1 Receptor Binding

Compound ClassSpecific Compound ExampleCB1 Ki (nM)CB2 Ki (nM)
Pyrazole derivativepara-iodine-phenyl substituted7.5-
Oxygen-bridged PyrazoleCompound 1d35-
Oxygen-bridged PyrazoleCompound 1e21.70-
Alternative Rimonabant 2 >1000

Note: Ki values indicate the binding affinity of the compound to the receptor.[8][9]

Unraveling the Mechanism of Action: A Molecular Perspective

The distinct therapeutic effects of pyrazole carbohydrazides and their counterparts are dictated by their specific molecular interactions within the binding sites of their target proteins.

Inhibition of Cyclooxygenase-2 (COX-2)

Both pyrazole-containing compounds and Celecoxib target the catalytic site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

dot

COX2_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Pyrazole Pyrazole Carbohydrazides Pyrazole->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

COX-2 Inhibition Pathway

Molecular docking studies reveal that the sulfonamide or a similar functional group on these molecules inserts into a hydrophilic side-pocket of the COX-2 active site, forming crucial hydrogen bonds with key residues like Arg513 and His90.[10][11] This interaction is a hallmark of selective COX-2 inhibitors and is responsible for their reduced gastrointestinal side effects compared to non-selective NSAIDs.

Inhibition of Carbonic Anhydrase (CA)

Pyrazole carbohydrazide derivatives and Acetazolamide inhibit carbonic anhydrase by coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. This inhibition disrupts the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental process in pH regulation and fluid balance.

dot

CA_Inhibition_Pathway cluster_reaction Carbonic Anhydrase Catalyzed Reaction CO2 CO₂ + H₂O HCO3 HCO₃⁻ + H⁺ CO2->HCO3 CA Carbonic Anhydrase (with Zn²⁺) Pyrazole Pyrazole Sulfonamides Pyrazole->CA Inhibition Acetazolamide Acetazolamide Acetazolamide->CA Inhibition

Carbonic Anhydrase Inhibition

The sulfonamide moiety present in many active pyrazole derivatives is crucial for this inhibitory activity, as it directly interacts with the zinc ion.[4][5] The rest of the molecule forms additional interactions with amino acid residues in the active site, influencing the compound's potency and isoform selectivity.[12][13]

Antagonism of Cannabinoid Receptor 1 (CB1)

Pyrazole carbohydrazides, exemplified by derivatives of Rimonabant, act as antagonists or inverse agonists at the CB1 receptor. This G-protein coupled receptor is primarily expressed in the brain and is involved in regulating appetite, metabolism, and mood.

dot

CB1_Antagonism_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoids->CB1 Activation G_Protein G-protein Signaling (e.g., ↓cAMP) CB1->G_Protein Appetite Increased Appetite G_Protein->Appetite Pyrazole Pyrazole Antagonists Pyrazole->CB1 Blockade Rimonabant Rimonabant Rimonabant->CB1 Blockade COX_Assay_Workflow start Start prepare Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compounds (dissolved in DMSO) - Assay buffer start->prepare incubate Pre-incubate enzyme with test compound or vehicle prepare->incubate initiate Initiate reaction by adding arachidonic acid incubate->initiate measure Measure prostaglandin production (e.g., by ELISA or LC-MS) initiate->measure calculate Calculate % inhibition and IC50 values measure->calculate end End calculate->end CA_Assay_Workflow start Start prepare Prepare Reagents: - Purified hCA I/II isoenzymes - p-Nitrophenylacetate (substrate) - Test compounds - Assay buffer start->prepare incubate Pre-incubate enzyme with test compound or vehicle prepare->incubate initiate Initiate reaction by adding substrate incubate->initiate measure Monitor the formation of p-nitrophenolate spectrophotometrically at 400 nm initiate->measure calculate Calculate % inhibition and Ki values measure->calculate end End calculate->end CB1_Binding_Assay_Workflow start Start prepare Prepare Reagents: - Cell membranes expressing CB1 receptor - Radioligand (e.g., [³H]CP55,940) - Test compounds - Assay buffer start->prepare incubate Incubate membranes with radioligand and varying concentrations of test compound prepare->incubate separate Separate bound and free radioligand (e.g., by filtration) incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify calculate Calculate % displacement and Ki values quantify->calculate end End calculate->end

References

Navigating the Therapeutic Maze: A Comparative Guide to the Pharmacokinetic Properties of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its journey from the lab to the clinic. This guide provides an objective comparison of the pharmacokinetic properties of several notable pyrazole-containing drugs, supported by experimental data and detailed methodologies. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs across various therapeutic areas.

The unique physicochemical properties of the pyrazole ring can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile. This guide will delve into the pharmacokinetic parameters of prominent pyrazole-based drugs, offering a comparative analysis to aid in the evaluation and development of new chemical entities.

Comparative Pharmacokinetic Profiles of Pyrazole Compounds

The following table summarizes key pharmacokinetic parameters of selected pyrazole-containing drugs in humans, providing a snapshot of their behavior within the body.

CompoundTherapeutic ClassTmax (hours)Half-life (hours)Absolute Bioavailability (%)Major Route(s) of Elimination & Metabolism
Celecoxib Anti-inflammatory~3~11~22-40% (capsule)Primarily hepatic metabolism (CYP2C9) followed by excretion in feces and urine.[1][2][3]
Rimonabant Anti-obesity (withdrawn)~2~16 days (in obese individuals)Not specifiedHepatic metabolism (CYP3A and amidohydrolase pathways).[4][5]
Sildenafil Erectile Dysfunction~1~441Hepatic metabolism (primarily CYP3A4, minor CYP2C9) to an active metabolite (N-desmethyl sildenafil).[6][7]
Anagliptin Anti-diabetic~1.8~4.37>73%Incompletely metabolized; about 50% excreted unchanged in urine. Major metabolite is a carboxylate derivative.[8][9]
Crizotinib Anti-cancer4-64243Primarily oxidative metabolism/hepatic elimination; major components in plasma are unchanged crizotinib and its lactam metabolite.[2][9][10]
Fipronil Ectoparasiticide (veterinary)Rapid absorptionSlow eliminationNot specified for oral tablet in dogsMetabolized to fipronil sulfone.[8][11]
Betazole Diagnostic agentNot specifiedNot specifiedNot specifiedUsed as a histamine H2 receptor agonist to stimulate gastric acid secretion.[4]

In Vivo Pharmacokinetic Analysis: A Detailed Protocol

A thorough understanding of a compound's pharmacokinetic profile is achieved through meticulously planned and executed in vivo studies. Below is a representative experimental protocol for evaluating the pharmacokinetics of a novel pyrazole compound in a rat model.

Objective: To determine the pharmacokinetic parameters of a novel pyrazole compound following oral administration in Sprague-Dawley rats.

Materials:

  • Novel pyrazole compound

  • Vehicle for administration (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 250-300g)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to food and water.

  • Dosing: Fast the rats overnight (with access to water) before dosing. Administer the pyrazole compound via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the pyrazole compound.[12]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and half-life.

Visualizing Key Processes in Pharmacokinetic Evaluation

To further clarify the experimental workflow and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing_Preparation Dosing Formulation Preparation Animal_Acclimatization->Dosing_Preparation Dosing Oral Administration Dosing_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

A typical workflow for an in vivo pharmacokinetic study.

signaling_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (CYP450) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Tissues Target Tissues Systemic_Circulation->Tissues Kidneys Kidneys Systemic_Circulation->Kidneys Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Metabolites->Systemic_Circulation Urine Urine Kidneys->Urine Feces Feces Bile->Feces

The ADME pathway of orally administered pyrazole compounds.

This guide provides a foundational understanding of the pharmacokinetic properties of pyrazole compounds. For researchers and drug development professionals, a thorough evaluation of these properties is a critical step in the journey of discovering and developing novel therapeutics. The provided data and protocols serve as a valuable resource for designing and interpreting pharmacokinetic studies, ultimately contributing to the successful translation of promising pyrazole-based candidates into effective medicines.

References

A Comparative Guide to the Therapeutic Index of Novel Pyrazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of novel pyrazole derivatives, focusing on their therapeutic index as potential anticancer agents. The analysis is based on recently published experimental data, comparing the cytotoxicity of these compounds against various cancer cell lines and, where available, non-cancerous cells. This guide aims to facilitate the objective evaluation of these derivatives for further drug development.

Comparative Efficacy and Cytotoxicity Data

The therapeutic potential of a novel compound is often initially assessed by its selective cytotoxicity towards cancer cells over normal cells. The Selective Cytotoxicity Index (SCI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (CC50 normal / CC50 cancer), serves as an in vitro proxy for the therapeutic index. A higher SCI value indicates greater selectivity and a more promising therapeutic window.[1]

The following tables summarize the cytotoxic activities (IC50/CC50 values) of several recently developed pyrazole derivatives against various human cancer and non-cancerous cell lines.

Table 1: Cytotoxicity of Pyrazole-Linked Benzothiazole-β-Naphthol and Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Cancer Cell Line IC50 (µM) Normal Cell Line IC50 (µM) Selective Index (SI) Reference Drug Ref. IC50 (µM) Citation
Compound 60 A549, HeLa, MCF7 4.63 - 5.54 HEK293 > 45 > 8.1 - - [2]
Compound 61 A549, HeLa, MCF7 4.63 - 5.54 HEK293 > 45 > 8.1 - - [2]
Compound 62 A549, HeLa, MCF7 4.63 - 5.54 HEK293 > 45 > 8.1 - - [2]

| Compound 49 | 15 Cancer Lines | 0.03 - 6.56 | - | - | - | - | - |[2] |

Table 2: Cytotoxicity of Polysubstituted Pyrazole Derivatives Compared to Doxorubicin

Compound Cancer Cell Line IC50 (µM) Normal Cell Line IC50 (µM) Selective Index (SI) Reference Drug Ref. IC50 (µM) Citation
Compound 57 HepG2, MCF7, HeLa 3.11 - 4.91 WISH, W138 Lower toxicity than DOX Favorable Doxorubicin 4.30 - 5.17 [2]
Compound 58 HepG2, MCF7, HeLa 4.06 - 4.24 WISH, W138 Lower toxicity than DOX Favorable Doxorubicin 4.30 - 5.17 [2]
Compound 7a HepG2 6.1 ± 1.9 - - - Doxorubicin 24.7 ± 3.2 [3]

| Compound 7b | HepG2 | 7.9 ± 1.9 | - | - | - | Doxorubicin | 24.7 ± 3.2 |[3] |

Table 3: Cytotoxicity and Selectivity of Pyrazole Derivative PTA-1

Compound Cancer Cell Line CC50 (µM) Normal Cell Line CC50 (µM) Selective Cytotoxicity Index (SCI) Citation
PTA-1 Jurkat 0.32 MCF-10A >1 > 3.1 [1]

| PTA-1 | MDA-MB-231 | Varies | MCF-10A | >1 | Favorable |[1] |

Table 4: Cytotoxicity of Pyrazole-Oxindole and CDK2-Inhibiting Pyrazole Derivatives

Compound Cancer Cell Line IC50/CC50 (µM) Reference Drug Ref. IC50 (µM) Target/Mechanism Citation
Compound 6h Jurkat 4.36 ± 0.2 - - Apoptosis Induction [4]
Compound 29 HepG2 10.05 - - CDK2 Inhibition [2]
Compound 5 MCF-7 8.03 Doxorubicin - CDK2 Inhibition [5]
Compound 6 MCF-7 26.08 Doxorubicin - CDK2 Inhibition [5]

| Compound 11 | - | - | Roscovitine | - | CDK2 Inhibition (IC50 = 0.45 µM) |[5] |

Experimental Protocols

Detailed and standardized methodologies are critical for the comparison of experimental data across different studies. Below are protocols for key assays commonly used to assess the cytotoxic and mechanistic properties of novel compounds.

2.1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF7, HeLa) and normal cells (e.g., HEK293) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[2]

  • Compound Treatment: Cells are treated with various concentrations of the novel pyrazole derivatives or a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in living cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50/CC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

2.2. Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Cells are seeded and treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).[3]

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membranes.

  • Staining: Fixed cells are washed and stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the stained cells is directly proportional to their DNA content.

  • Data Analysis: The data is analyzed to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest.[3][4]

2.3. Apoptosis Detection (Annexin V-FITC Assay)

This assay identifies cells undergoing apoptosis, a form of programmed cell death.

  • Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to detect this externalized PS.

  • Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time.[4]

  • Staining: Harvested cells are washed and resuspended in a binding buffer. Annexin V-FITC and a viability dye like propidium iodide (PI) are added.

  • Analysis: The stained cells are analyzed by flow cytometry. Cells are categorized as:

    • Viable: Annexin V-negative and PI-negative.

    • Early Apoptotic: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.

  • Interpretation: A significant increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis.[6]

Visualized Workflows and Signaling Pathways

Understanding the experimental process and the compound's mechanism of action is aided by visual diagrams.

G cluster_0 Pre-clinical Evaluation synthesis Synthesis of Novel Pyrazole Derivatives in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) (Cancer & Normal Cell Lines) synthesis->in_vitro selectivity Calculate Selective Cytotoxicity Index (SCI) in_vitro->selectivity moa Mechanism of Action Studies (Cell Cycle, Apoptosis, Target ID) selectivity->moa If SCI is favorable in_vivo In Vivo Toxicity & Efficacy Studies (Animal Models) moa->in_vivo lead Lead Compound Optimization in_vivo->lead

Caption: High-level workflow for the preclinical assessment of novel pyrazole derivatives.

Several pyrazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][5] The inhibition of the CDK2/Cyclin complex disrupts cell cycle progression, typically leading to arrest at the G1/S transition, thereby preventing cancer cell proliferation.

G pyrazole Novel Pyrazole Derivative cdk2 CDK2/Cyclin E Complex pyrazole->cdk2 Inhibits rb Rb Protein (Substrate) cdk2->rb Phosphorylates arrest G1/S Phase Cell Cycle Arrest cdk2->arrest e2f E2F Transcription Factor rb->e2f Sequesters p_rb Phosphorylated Rb Protein p_rb->e2f Releases e2f->arrest Promotes S-Phase Entry

Caption: Mechanism of cell cycle arrest via inhibition of the CDK2/Cyclin E complex.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-tert-butyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of 3-tert-butyl-1H-pyrazole-5-carbohydrazide and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and compliance. The following steps are based on general laboratory hazardous waste management guidelines.[1][2][3]

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.[3]

  • Based on the general characteristics of similar pyrazole compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5][6]

2. Segregation of Waste:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Incompatible materials must be kept separate to prevent dangerous chemical reactions.[2][3] For instance, store it away from strong oxidizing agents, bases, and reducing agents.[4]

3. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often the best choice for storing the waste.[1][7]

  • The container must be in good condition and have a secure, tight-fitting lid.[2][7]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound" (avoiding abbreviations or chemical formulas), the date accumulation started, and any other information required by your institution.[3]

5. Storage:

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[1][2]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1]

  • Ensure that the storage area is secure and away from ignition sources.[4]

6. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[4][8]

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][7]

  • Follow all institutional procedures for waste pickup requests.

Regulatory Framework

The management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States, which is implemented by the Environmental Protection Agency (EPA).[9][10][11] State and local regulations may also apply and can be more stringent than federal laws.[9] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[11]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for Disposal of this compound A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Identify as Hazardous Waste B->C D Segregate from Incompatible Materials C->D E Use a Designated, Labeled, and Sealed Waste Container D->E F Store in a Satellite Accumulation Area (SAA) E->F G Contact EHS for Hazardous Waste Pickup F->G H Proper Disposal by Certified Vendor G->H

Disposal Workflow

Key Data Summary

For quick reference, the following table summarizes the critical information for the disposal of this compound.

ParameterGuideline
Waste Classification Hazardous Waste
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat
Handling Area Well-ventilated area, preferably a chemical fume hood
Incompatible Materials Strong oxidizing agents, bases, reducing agents[4]
Waste Container Designated, leak-proof, chemically compatible, sealed
Container Labeling "Hazardous Waste," full chemical name, accumulation start date
Storage Location Designated Satellite Accumulation Area (SAA)
Disposal Method Contact institutional EHS for collection by a certified vendor
Prohibited Disposal Do not dispose down the drain or in regular trash[4][8]

References

Personal protective equipment for handling 3-tert-butyl-1H-pyrazole-5-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-tert-butyl-1H-pyrazole-5-carbohydrazide in a laboratory setting. Adherence to these guidelines is critical for mitigating risks and ensuring a safe working environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Engineering Controls:

  • Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • An eyewash station and safety shower must be readily accessible.[2][3]

Personal Protective Equipment (PPE) Summary:

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNeoprene or nitrile gloves are recommended.[3] Inspect gloves before each use and change them frequently.[4]
Eyes/Face Safety goggles and face shieldUse tightly fitting safety goggles.[3] A face shield should be worn when there is a risk of splashing.[3]
Body Flame-resistant lab coatA lab coat should be worn to protect against spills.[3] For larger quantities or increased risk of exposure, chemical-resistant overalls may be necessary.[5][6]
Respiratory Respirator (if necessary)If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[3][7]
Feet Closed-toe shoesLeather or rubber shoes are recommended.[3]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Review Safety Information: Before handling, review this guide and any available safety information for similar compounds.

  • Designate Work Area: Clearly mark the area where the compound will be handled and restrict access.[8]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Equipment: Ensure all necessary equipment (spatulas, glassware, etc.) is clean, dry, and readily available inside the chemical fume hood.

Handling:

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.[8]

    • Use a spatula for transfers to avoid generating dust.[5]

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.

  • During Reaction:

    • Keep the reaction vessel closed or under a condenser to prevent the release of vapors.

    • Continuously monitor the reaction for any unexpected changes.

Post-Handling:

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Decontaminate all equipment used.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container.[9]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[10]

Disposal Plan

Waste Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled, and sealed hazardous waste container.[5]

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[9][11]

Waste Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Info prep2 Designate Area prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Equipment prep3->prep4 handle1 Weigh & Transfer prep4->handle1 handle2 Dissolve/React handle1->handle2 post1 Decontaminate handle2->post1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Waste post3->disp1 disp2 Dispose via EHS disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.